Methimazole

Catalog No.
S535115
CAS No.
60-56-0
M.F
C4H6N2S
M. Wt
114.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methimazole

CAS Number

60-56-0

Product Name

Methimazole

IUPAC Name

3-methyl-1H-imidazole-2-thione

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

InChI

InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)

InChI Key

PMRYVIKBURPHAH-UHFFFAOYSA-N

SMILES

Array

solubility

Freely soluble
Soluble in alcohol, chloroform. Sparingly soluble in ether, petroleum ether.
1 G SOL IN ABOUT 125 ML ETHER, ABOUT 4.5 ML CHLOROFORM, ABOUT 5 ML WATER, 5 ML ALCOHOL
SOL IN PYRIDINE
Slightly soluble in benzene.
1.13e+01 g/L

Synonyms

1 Methyl 2 mercaptoimidazole, 1-Methyl-2-mercaptoimidazole, Favistan, Henning, Thiamazol, Hexal, Thiamazol, Mercasolyl, Mercazol, Mercazole, Mercazolyl, Merkazolil, Methimazole, Methizol, Methylmercaptoimidazole, Methymazol, Metisol, Metizol, Strumazol, Tapazole, Thiamazol Henning, Thiamazol Hexal, Thiamazole, Thimazol, Thyrozol, Tiamazol, Tirodril

Canonical SMILES

CN1C=CNC1=S

Isomeric SMILES

CN1C=CN=C1S

The exact mass of the compound Methimazole is 114.0252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely solublesoluble in alcohol, chloroform. sparingly soluble in ether, petroleum ether.1 g sol in about 125 ml ether, about 4.5 ml chloroform, about 5 ml water, 5 ml alcoholsol in pyridineslightly soluble in benzene.1.13e+01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757111. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds. It belongs to the ontological category of 1,3-dihydroimidazole-2-thiones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

methimazole mechanism of action thyroid peroxidase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Primary Mechanism: Inhibition of Thyroid Hormone Synthesis

Methimazole is a thionamide drug that primarily works by inhibiting thyroid peroxidase (TPO), an enzyme located on the apical membrane of thyroid follicular cells that is essential for the production of thyroid hormones [1] [2].

The table below outlines the key reactions catalyzed by TPO that are disrupted by this compound:

TPO-Catalyzed Reaction Description Effect of this compound
Iodide Oxidation Conversion of inorganic iodide (I⁻) to active iodine Inhibits oxidation, preventing the activation of iodine [1] [3]
Tyrosine Iodination Incorporation of iodine into tyrosine residues on thyroglobulin (Tg), forming monoiodotyrosine (MIT) and diiodotyrosine (DIT) Blocks organification of iodine, preventing formation of hormone precursors [1] [4]
Coupling Reaction Linking of iodinated tyrosine (MIT & DIT) to form triiodothyronine (T3) and thyroxine (T4) Inhibits coupling, halting final hormone synthesis [1] [4]

This inhibition is irreversible under physiological conditions. This compound acts as a mechanism-based inactivator, being oxidized by TPO and becoming covalently bound to the enzyme's active site or its heme prosthetic group, leading to its permanent inactivation [5]. The drug does not inactivate pre-existing thyroid hormones stored in the gland or circulating in the blood, nor does it affect the efficacy of externally administered thyroid hormones [1] [2].

Additional Molecular Mechanisms and Experimental Evidence

Beyond its direct anti-synthesis action, this compound has demonstrated other cellular effects in experimental models.

Immunomodulatory Effects

In vitro studies using FRTL-5 rat thyroid cells have shown that this compound can inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) induced by interferon-gamma (IFN-γ) and hydrogen peroxide (H₂O₂) [6]. This action may potentially reduce the recruitment of lymphocytes to the thyroid gland in autoimmune Graves' disease.

Antioxidant Activity

The same study proposed that this compound can directly scavenge H₂O₂, a key reactive oxygen species involved in thyroid hormone synthesis and cell signaling [6]. By accelerating the elimination of H₂O₂, this compound may protect thyrocytes from oxidative damage and modulate downstream signaling pathways, such as inhibiting the tyrosine phosphorylation of STAT1 and STAT3 transcription factors [6].

The following diagram illustrates the integrated mechanisms of this compound's action on a thyroid follicular cell, based on findings from cellular and molecular studies:

G cluster_thyroid_cell Thyroid Follicular Cell This compound This compound TPO_Enzyme Thyroid Peroxidase (TPO) This compound->TPO_Enzyme 1. Irreversible Inhibition H2O2 H₂O₂ This compound->H2O2 2. Scavenging ICAM1_Expression ICAM-1 Expression This compound->ICAM1_Expression 3. Suppression HormoneSynthesis Hormone Synthesis (Iodination & Coupling) TPO_Enzyme->HormoneSynthesis H2O2->TPO_Enzyme Substrate

Experimental Protocols for TPO Inhibition

High-throughput in vitro assays are crucial for identifying and characterizing TPO inhibitors. The Amplex UltraRed (AUR)-TPO assay is a key method used for this purpose, including in the U.S. EPA's ToxCast program [7] [4].

Amplex UltraRed (AUR)-TPO Inhibition Assay

This assay uses a fluorogenic substrate to measure TPO activity and its inhibition.

  • Principle: In the presence of hydrogen peroxide (H₂O₂), active TPO converts the non-fluorescent AUR substrate into a fluorescent product, resorufin. Inhibitors of TPO reduce the rate of fluorescence generation [7] [4].
  • TPO Source: The assay can be run using:
    • Thyroid microsomes isolated from rodent (rat) thyroid glands [4].
    • Engineered cell lines (e.g., CHO or LentiX-293) stably expressing active human TPO (hTPO), which provides a human-relevant system and avoids animal use [7].
  • Key Steps:
    • Reaction Setup: Incubate TPO enzyme source with the test chemical (e.g., this compound) and the AUR substrate.
    • Reaction Initiation: Start the enzymatic reaction by adding H₂O₂.
    • Fluorescence Measurement: Monitor fluorescence intensity over time using a plate reader.
    • Data Analysis: Calculate the percentage inhibition of TPO activity by comparing the reaction rate in the presence of the test chemical to a vehicle control. Generate concentration-response curves to determine the inhibitor's potency (e.g., IC₅₀) [4].

This assay has been quantitatively linked to in vivo outcomes; studies in rats suggest that even less than 30% inhibition of TPO in this assay can predict a physiologically significant (20%) reduction in serum thyroxine (T4) levels [4].

Clinical and Therapeutic Context

The profound inhibition of thyroid hormone synthesis directly translates into this compound's clinical use and safety profile.

Pharmacokinetic Considerations

Understanding the drug's properties is vital for clinical application and research interpretation.

Parameter Description Clinical/Experimental Implication
Absorption & Bioavailability Rapidly absorbed after oral administration; 80-95% bioavailability [1]. Ensures consistent systemic exposure. Food does not affect absorption [1].
Time to Peak Concentration 1-2 hours [1]. Correlates with the timing of maximal pharmacological effect.
Distribution Low volume of distribution (~0.4 L/kg); minimal protein binding; accumulates in the thyroid gland [1]. Delivers the drug effectively to its site of action.
Elimination Half-Life 4-6 hours [1]. Short half-life; however, the irreversible enzyme inhibition allows for once-daily dosing in many patients.
Metabolism & Excretion Hepatically metabolized; excreted primarily in urine [1] [2]. Dosage may require adjustment in patients with severe renal impairment [1].
Clinical and Safety Implications
  • Therapeutic Use: this compound is a first-line treatment for Graves' disease and other causes of hyperthyroidism. Its long duration of action at the enzyme level permits once-daily dosing for most patients [1] [8].
  • Critical Adverse Events: The mechanism of action is also linked to its most serious, though rare, adverse effects. As this compound can also affect rapidly dividing cells in the bone marrow, agranulocytosis is a potentially life-threatening risk [1] [2]. Patients must be instructed to report fever or sore throat immediately. Drug-induced liver injury is another serious complication [9] [2].

Key Takeaways for Researchers

  • Irreversible Inhibition: this compound acts as a suicide substrate for TPO, leading to prolonged effects despite a short plasma half-life.
  • Integrated Mechanisms: Its efficacy may stem from a combination of blocked hormone synthesis, immunomodulation, and antioxidant activity.
  • Standardized Assays: The AUR-TPO assay provides a robust, human-relevant platform for screening and characterizing potential TPO inhibitors.
  • Quantitative Translation: In vitro TPO inhibition data can be modeled to predict in vivo hormonal changes, strengthening the utility of screening data for risk assessment.

References

methimazole pharmacokinetics half-life distribution

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Methimazole Pharmacokinetic Parameters

Parameter Details / Range Context / Conditions
Absorption & Bioavailability 80% - 95% [1] [2] to ~93% [3]; Tmax: 1-2 hours [1] [2] Rapid and nearly complete oral absorption. Food intake does not notably affect absorption [1].
Distribution Vd: ~0.4 L/kg [1] to ~40L [4]; Protein Binding: Minimal (reportedly 0% [2] to <10% [1]) Freily distributed throughout body water. Concentrates in the thyroid gland [2]. Readily crosses placenta and distributes into breast milk [1] [2].
Half-Life (Elimination) 5-6 hours [3] [1] [5]; Other reported ranges: 2-6 hours [6], 4-13 hours [2], 5-13 hours [2] Relatively short elimination half-life. Some studies report a longer terminal half-life (e.g., ~20 hours [7]), which may involve a deep tissue compartment.
Clearance ~200 ml/min [4] Primarily hepatic metabolism.
Excretion Urine: ~10-15% as unchanged drug [1] [2] Renal excretion is a primary route for parent drug and metabolites.

Key Experimental Protocols and Methodologies

The pharmacokinetic data for this compound were established using sensitive analytical techniques. Here are the methodologies from key studies:

  • Study: J-stage (1986) - Two-Compartment Model Analysis [7]

    • Subjects: 10 normal subjects and 43 hyperthyroid patients.
    • Dosage: 10 mg administered both intravenously and orally.
    • Measurement: Serum and urinary concentrations of this compound.
    • Analytical Technique: High-performance liquid chromatography (HPLC) with an electrochemical detector (ECD).
    • Pharmacokinetic Modeling: Data analyzed according to a two-compartment model, which differentiates between a central (e.g., blood) and a peripheral (e.g., tissues) compartment.
  • Study: PMC (1980) - Plasma Concentration Measurement [8]

    • Subjects: Hyperthyroid subjects.
    • Dosage: Oral administration of this compound or its prodrug, carbimazole.
    • Analytical Technique: High-performance liquid chromatography (HPLC). This method was also capable of measuring a this compound metabolite, 3-methyl-2-thiohydantoin.

Metabolic Pathway and Distribution

The following diagram illustrates the primary metabolic pathway and key distribution characteristics of this compound.

G Oral Oral Administration Plasma Plasma Circulation Oral->Plasma Rapid Absorption Tmax: 1-2h Liver Liver Metabolism Plasma->Liver Hepatic Clearance Thyroid Thyroid Gland (Concentrated) Plasma->Thyroid Active Concentration Urine Renal Excretion Plasma->Urine 10-15% Unchanged Metabolite MMI-4 Metabolite (Low activity) Liver->Metabolite CYP1A2, CYP2C9 Metabolite->Urine

This compound Pharmacokinetic Pathway: Oral absorption leads to plasma distribution and hepatic metabolism, with renal excretion of parent drug and metabolites.

Factors Influencing Pharmacokinetics

  • Hepatic Impairment: A prolonged elimination half-life was observed in patients with hepatic failure, proportional to the degree of impairment [3]. This compound undergoes hepatic metabolism [1], so caution and monitoring are advised in this population.
  • Renal Impairment: Renal impairment does not significantly affect this compound clearance [3] [1], and no specific dosage adjustments are recommended [1] [9].
  • Thyroid Status: Most studies indicate that hyperthyroidism does not significantly alter this compound's pharmacokinetics [3] [7]. One older study noted a slightly prolonged half-life in hypothyroid patients [3].

Conclusion

This compound exhibits favorable pharmacokinetic properties for managing hyperthyroidism, including high oral bioavailability and a half-life that supports once or multiple daily dosing. Its minimal protein binding and low volume of distribution contribute to its efficacy. The primary considerations for dosing involve hepatic function rather than renal status or thyroid state.

References

methimazole transdermal permeation skin absorption kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Characteristics and Skin Permeation Kinetics

Recent research has focused on developing advanced topical formulations like microemulsions to improve methimazole stability and delivery to the target site [1]. The table below summarizes key quantitative findings from a 2024 study on this compound microemulsions (MEs).

Formulation Variable Range / Value Impact on Formulation Characteristics
Droplet Size 7.06 - 28.13 nm Smaller droplet sizes generally enhance drug release and skin permeation [1].
Viscosity 120 - 254 centipoises (cP) Affects spreadability and release rate; lower viscosity can favor drug release [1].
Surfactant:Co-surfactant (S/C) Ratio 3:1 and 2:1 A higher S/C ratio (3:1) was a key factor in the optimal formulation [1].
Oil Phase (Oleic Acid:Transcutol P) 1:10 ratio The oil phase composition influences drug solubility and permeation pathway [1].
Water Content 5% and 10% Lower water percentage was associated with the optimal formulation [1].

The permeability parameters of the optimal this compound microemulsion through rat skin were determined in vitro [1].

Permeability Parameter Description Finding
Jss (Steady-state Permeability Rate) The rate of drug permeation across the skin at steady state. Identified as a significant variable for the optimal formulation [1].
P (Permeability Coefficient) A measure of the membrane's permeability to the drug. Identified as a significant variable for the optimal formulation [1].
Tlag (Lag Time) The time delay before steady-state permeation is achieved. Identified as a significant variable for the optimal formulation [1].
Dapp (Apparent Diffusion Coefficient) Reflects the rate of drug diffusion within the skin layers. Identified as a significant variable for the optimal formulation [1].

Experimental Protocols for Key Studies

In Vitro Skin Permeation and Release Testing

This methodology is critical for evaluating transdermal drug delivery systems [1] [2].

  • Apparatus: Standing Franz-type diffusion cell with a standard cross-sectional area of 4.906 cm² [1].
  • Membrane: Synthetic cellulose membrane or excised animal skin (e.g., rat skin, feline ear pinna). Biological skin should be cleaned of subcutaneous fat, and its thickness measured [1] [2].
  • Receiving Phase: Phosphate-buffered saline (PBS, pH 7.4), sometimes with additives like Bovine Serum Albumin (BSA) for lipophilic drugs. The chamber is maintained at 37 ± 0.5°C with constant stirring [1] [2].
  • Sample Application: A finite dose (e.g., 5 g of formulation or 10 mg of drug per 1.13 cm²) is applied to the membrane's surface [1] [2].
  • Sampling and Analysis: Aliquots from the receiver chamber are collected at regular intervals over 24-30 hours. The amount of this compound is quantified using spectrophotometry at 251 nm or High-Performance Liquid Chromatography (HPLC) [1] [2].
Formulation Development and Optimization

The 2024 microemulsion study provides a detailed protocol [1]:

  • Component Selection: The oil phase is a mixture of oleic acid and Transcutol P. Surfactants (e.g., Tween 80) and co-surfactants (e.g., Span 20, propylene glycol) are combined.
  • Construction of Pseudo-ternary Phase Diagrams: These diagrams identify the precise ratios of oil, water, and surfactant/co-surfactant mixtures that form stable microemulsion regions.
  • Factorial Design: A statistical approach (e.g., 2-level, 3-variable factorial design) systematically prepares formulations with varying S/C ratios, oil percentages, and water content.
  • Characterization: The resulting formulations are characterized for droplet size, viscosity, pH, and stability under different storage conditions.

Pathways and Experimental Workflows

The following diagram illustrates the core relationship between formulation properties and the resulting permeation kinetics, which is central to understanding transdermal delivery development.

G Formulation Formulation Characteristics S_C_Ratio S/C Ratio Formulation->S_C_Ratio OilContent Oil Content Formulation->OilContent WaterContent Water Content Formulation->WaterContent DropletSize Droplet Size S_C_Ratio->DropletSize OilContent->DropletSize WaterContent->DropletSize Viscosity Viscosity DropletSize->Viscosity Permeation Skin Permeation Kinetics DropletSize->Permeation Influences Viscosity->Permeation Influences Jss Jss (Permeability Rate) Permeation->Jss P P (Permeability Coefficient) Permeation->P Tlag Tlag (Lag Time) Permeation->Tlag Dapp Dapp (Diffusion Coefficient) Permeation->Dapp

Formulation properties determine skin permeation kinetics of this compound.

The Franz diffusion cell is a standard apparatus for measuring drug permeation; the workflow for this experiment is outlined below.

G A Prepare Skin Membrane B Assemble Franz Cell A->B C Apply Formulation (Donor Chamber) B->C D Collect Samples from Receiver Chamber C->D E Analyte Quantification (Spectrophotometry/HPLC) D->E F Calculate Permeation Parameters (Jss, P, Tlag) E->F

Key steps for in vitro skin permeation testing using a Franz cell.

Safety and Clinical Considerations

  • Adverse Events: Systemic adverse events for this compound include agranulocytosis, drug-induced liver injury, and hypothyroidism [3]. Topical application aims to minimize these by reducing systemic exposure.
  • Local Skin Reactions: A clinical study in cats reported one case of a cutaneous adverse reaction with marked thrombocytopenia out of 13 subjects, indicating that local reactions, while less frequent, are possible [4].
  • Human Safety: As this compound is a potential human teratogen, precautions like wearing gloves are recommended during application of transdermal formulations to pets [2].

References

methimazole teratogenicity effects pregnancy exposure

Author: Smolecule Technical Support Team. Date: February 2026

Teratogenicity Evidence and Risk Profile

The table below summarizes the key teratogenic effects and associated risks of methimazole exposure during pregnancy, based on current evidence.

Aspect of Teratogenicity Key Findings & Associated Defects Risk Quantification & Context
Overall Malformation Risk Increased rate of congenital abnormalities compared to Propylthiouracil (PTU) and non-exposed groups [1]. One large study found a rate of 4.1% with this compound vs. 1.9% with PTU and 2.1% in non-hyperthyroid controls [1].
Characteristic Pattern of Defects A distinct pattern of birth defects, often called "this compound embryopathy" [2]. Includes aplasia cutis congenita (congenital scalp defects), choanal atresia (nasal passage blockage), and esophageal atresia (upper digestive tract malformation) [2] [3].
Other Reported Malformations Reports of other structural defects [3]. Includes renal, skull, cardiovascular, exomphalos, gastrointestinal, and duodenal atresia [3].
Risk from Untreated Disease Untreated maternal hyperthyroidism itself poses significant risks [2]. Associated with increased chance of miscarriage, preterm delivery, low birth weight, and learning problems in children [2].

Key Study Methodologies and Data Sources

For a research audience, the methodologies of key studies and pharmacovigilance systems are critical for evaluating the evidence.

  • Real-World Data (RWD) & Pharmacovigilance: A 2025 review emphasizes the power of RWD from large databases and teratology information services, which has been instrumental in identifying the teratogenic risk of this compound and carbimazole [4]. The US FDA Adverse Event Reporting System (FAERS) is a primary source for post-marketing drug safety surveillance. A typical analysis workflow involves:
    • Data Collection: Downloading raw data from FAERS over a specified period.
    • Data Cleaning: Removing duplicates, missing data, and withdrawn reports.
    • Coding: Mapping adverse events to standardized terms using the Medical Dictionary for Regulatory Activities (MedDRA).
    • Signal Detection: Applying multiple disproportionality analysis algorithms to identify potential drug-event associations [5] [6].
  • Large-Scale Cohort Study (Yoshihara et al.): This frequently cited study compared malformation rates across different groups [1].
    • Design: A retrospective cohort study using medical records.
    • Population: Nearly 6,000 Japanese pregnant women with Graves' disease.
    • Exposure Groups: Women treated with this compound alone, PTU alone, or no medication during the first trimester.
    • Outcome Measurement: Prevalence of congenital malformations in infants, with statistical comparison of rates between groups.

Mechanistic Pathways and Clinical Management

The following diagram illustrates the key mechanisms of this compound's action and the subsequent clinical and teratogenic consequences.

G This compound This compound TPO_Inhibition Inhibition of Thyroid Peroxidase (TPO) This compound->TPO_Inhibition Reduced_TH Reduced Thyroid Hormone (T3/T4) Synthesis TPO_Inhibition->Reduced_TH Maternal_Hypothyroidism Maternal Hypothyroidism Reduced_TH->Maternal_Hypothyroidism Fetal_Effects Fetal Effects Maternal_Hypothyroidism->Fetal_Effects Goiter Fetal Goiter Fetal_Effects->Goiter Cretinism Cretinism Fetal_Effects->Cretinism Teratogenesis Teratogenesis Fetal_Effects->Teratogenesis Scalp_Defects e.g., Aplasia Cutis Teratogenesis->Scalp_Defects Choanal_Atresia e.g., Choanal Atresia Teratogenesis->Choanal_Atresia Esophageal_Atresia e.g., Esophageal Atresia Teratogenesis->Esophageal_Atresia

Figure 1: Proposed pathway of this compound's action and downstream effects on pregnancy and fetal development. Teratogenesis is a potential adverse outcome, distinct from the effects of fetal hypothyroidism.

Implications for Research and Clinical Guidance

The evidence has direct implications for both drug development and clinical practice.

  • Clinical Management Strategy: Guidelines from the American Thyroid Association recommend a balanced approach. Propylthiouracil (PTU) is preferred during the first trimester of pregnancy due to its lower teratogenic risk. A switch to this compound is often considered after the first trimester due to PTU's associated risk of hepatotoxicity [2] [1]. The lowest effective dose of either drug should always be used [3].
  • Critical Evidence Gaps: A significant gap exists in understanding the neurodevelopmental outcomes of children exposed in utero to this compound. A 2025 scoping review highlighted that for over half of all known structural teratogens, there have been no empirical investigations into neurodevelopmental outcomes. When such outcomes are studied, a high level (77%) of neurodevelopmental alterations is observed [7].
  • Ethical Imperative for Research: There is a growing ethical consensus that pregnant persons constitute a "complex" rather than a "vulnerable" population and are best protected through responsible research, not exclusion from clinical trials. This shift is crucial for generating the robust evidence needed to guide their care [8].

Limitations and Future Directions

When interpreting the data, several limitations must be considered. A major challenge is disentangling the effects of the drug from the effects of the underlying maternal hyperthyroidism, which is itself a risk factor for adverse pregnancy and fetal outcomes [2]. Furthermore, evidence for many teratogens, including this compound, is often gathered over decades, and neurodevelopmental outcomes require even longer, more complex follow-up studies [7].

Future research should prioritize:

  • Long-term cohort studies that follow children exposed to antithyroid drugs to assess neurodevelopmental outcomes.
  • Combined analysis of different real-world data sources across large, diverse populations to strengthen signal detection and risk quantification [4].
  • Molecular and genetic studies to better understand the specific mechanisms by which this compound disrupts embryonic development.

References

methimazole pharmacodynamics hormone synthesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Inhibiting Hormone Synthesis

Methimazole is a cornerstone antithyroid drug whose primary mechanism is the inhibition of thyroid hormone synthesis. It achieves this by specifically targeting Thyroid Peroxidase (TPO), a key enzyme in the biosynthesis pathway [1] [2].

  • Role of Thyroid Peroxidase (TPO): TPO, located at the apical membrane of thyroid follicular cells, catalyzes two essential steps in hormone synthesis using hydrogen peroxide (H₂O₂) as a co-substrate [1] [2]:
    • Iodination: The oxidation of iodide (I⁻) to iodine (I) and its subsequent incorporation onto tyrosine residues within the thyroglobulin (Tg) protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).
    • Coupling: The oxidative coupling of these iodinated tyrosine residues to form the active thyroid hormones thyroxine (T4, from two DIT molecules) and triiodothyronine (T3, from one MIT and one DIT molecule).
  • Inhibition by this compound: this compound acts as a suicide substrate for TPO [2]. It is thought to be oxidized by the enzyme's heme group, which normally handles iodide. This process irreversibly inactivates TPO, preventing the iodination and coupling reactions [1]. Consequently, the production of new T4 and T3 hormones is drastically reduced.

Structural Basis of TPO Inhibition

While the crystal structure of human TPO is not available, studies using the highly homologous (76% sequence identity) enzyme Lactoperoxidase (LPO) have revealed the molecular details of this compound binding [3]. The substrate-binding cleft on the distal side of the heme group is highly conserved between LPO and TPO.

  • Dual Binding Mode: Crystallographic data shows that this compound binds tightly within the distal heme pocket of LPO. Intriguingly, it does so in two opposite orientations with nearly equal occupancy, a novel finding for an enzyme inhibitor [3].
  • Key Interactions: In both orientations, the this compound molecule is wedged between the heme moiety and the hydrophobic side chains of residues like Arg255, Glu258, and Leu262. The sulfur atom of this compound interacts closely with the heme iron and key residues like His109 and Gln105, which are crucial for the enzyme's catalytic activity [3].
  • Mechanism of Inhibition: By occupying this active site, this compound physically blocks the binding of the natural substrate, H₂O₂, to the heme iron. It also prevents the access and iodination of tyrosine residues on thyroglobulin, effectively halting hormone production [3].

The following diagram illustrates this specific interaction within the enzyme's active site, based on the structural findings from the LPO-Methimazole complex study.

G LPO LPO Products T4 / T3 LPO->Products Catalyzes Heme Heme Heme->LPO Cofactor MMZ1 MMZ (Orientation 1) MMZ1->Heme Binds to Heme Iron MMZ2 MMZ (Orientation 2) MMZ2->Heme Binds to Heme Iron H2O2 H₂O₂ H2O2->Heme Substrate Tg Thyroglobulin (Tyrosine residues) Tg->LPO Substrate

This compound (MMZ) binds TPO's heme group in two orientations, blocking H₂O₂ and thyroglobulin substrates to prevent thyroid hormone synthesis.

Key Pharmacokinetic Parameters of this compound

The effectiveness of this compound is influenced by its pharmacokinetic profile, which ensures its delivery and retention at the site of action—the thyroid gland.

Parameter Value Significance & Notes
Bioavailability 80% - 95% [1] High oral absorption, minimally affected by food [1].
Tmax (Time to Cmax) 1 - 2 hours [1] Rapidly reaches peak plasma concentration.
Volume of Distribution ~0.4 L/kg [1] Low volume, indicating concentration in extracellular fluid.
Protein Binding < 10% [1] Exists primarily as free, active drug in plasma.
Intrathyroidal Concentration 2-5x plasma levels [2] Actively concentrated in the thyroid gland, prolonging its effect.
Elimination Half-Life 4 - 6 hours [1] Relatively short plasma half-life.
Primary Route of Elimination Renal (10-15% unchanged) [1] Mostly metabolized in the liver; caution in hepatic impairment [1].
Onset of Action 12 - 18 hours [2] Time until a reduction in hormone synthesis is observed.
Duration of Action 36 - 72 hours [2] Prolonged effect due to intrathyroidal accumulation.

Additional Mechanisms and Experimental Insights

Beyond its direct inhibition of TPO, this compound exhibits other biological activities that may contribute to its therapeutic effect, particularly in autoimmune Graves' disease.

  • Immunomodulatory Effects: Research on FRTL-5 rat thyroid cells shows that this compound can inhibit Interferon-γ (IFN-γ) induced expression of intracellular adhesion molecule-1 (ICAM-1) [4]. This effect is linked to this compound's ability to scavenge H₂O₂, which is produced in response to IFN-γ and acts as a second messenger in the JAK-STAT signaling pathway. By reducing H₂O₂, this compound suppresses the tyrosine phosphorylation of STAT1 and STAT3, thereby modulating the inflammatory response [4].
  • Antioxidant Properties: The immunomodulatory action is partly due to this compound acting as a substrate for Thioredoxin Reductase (TR) and interacting with glutathione (GSH). This activity enhances the elimination of H₂O₂, protecting thyroid cells from oxidative stress [4].

The diagram below integrates this immunomodulatory mechanism with the established pathway of hormone synthesis inhibition.

G cluster_hormone Hormone Synthesis Pathway IFNγ IFNγ H2O2_Immune H₂O₂ (Intracellular) IFNγ->H2O2_Immune JAK_STAT JAK-STAT Pathway Activation H2O2_Immune->JAK_STAT STAT_P STAT1/STAT3 Phosphorylation JAK_STAT->STAT_P ICAM1 ICAM-1 Expression STAT_P->ICAM1 Immune_Response Lymphocyte Infiltration ICAM1->Immune_Response MMZ_Immune This compound (MMZ) MMZ_Immune->H2O2_Immune Scavenges TR_GSH TR/GSH System MMZ_Immune->TR_GSH Activates TR_GSH->H2O2_Immune Eliminates H2O2_Synth H₂O₂ (For Synthesis) TPO TPO H2O2_Synth->TPO Iodination Iodination & Coupling of Thyroglobulin TPO->Iodination Hormones T4 / T3 Production Iodination->Hormones MMZ_Synth This compound (MMZ) MMZ_Synth->TPO Inhibits

This compound inhibits hormone synthesis via TPO and exerts immunomodulatory effects by scavenging H₂O₂ in the JAK-STAT pathway.

Experimental Protocol: Key Methodology

To provide a reproducible methodology for studying one of this compound's secondary effects, here is a detailed protocol based on the research from [4].

Objective: To assess the inhibitory effect of this compound on IFN-γ-induced ICAM-1 expression in thyroid cells.

  • Cell Culture:

    • Use FRTL-5 rat thyroid cells or a similar human thyroid cell line.
    • Maintain cells in a culture medium supplemented with hormones, including TSH, to preserve differentiation.
  • Treatment Groups:

    • Control: Cells + culture medium only.
    • IFN-γ Group: Cells treated with 100 U/mL of recombinant IFN-γ.
    • MMZ + IFN-γ Group: Cells pre-treated with this compound (e.g., 0.1-1.0 mM) for 1 hour before adding 100 U/mL of IFN-γ.
  • Analysis:

    • ICAM-1 mRNA Level: After an incubation period (e.g., 24 hours), extract total RNA. Perform Northern blot analysis or RT-qPCR using a specific probe/primer for ICAM-1. GAPDH or β-actin should be used as a loading control.
    • ICAM-1 Protein Level: Use flow cytometry or Western blotting with an anti-ICAM-1 antibody to quantify protein expression on the cell surface or in lysates.
    • H₂O₂ Measurement: To directly link the effect to H₂O₂ scavenging, treat cells with IFN-γ with or without this compound pre-treatment and measure intracellular H₂O₂ levels using a fluorescent probe like DCFH-DA and flow cytometry.
  • Expected Outcome: Pre-treatment with this compound should significantly reduce the IFN-γ-induced upregulation of both ICAM-1 mRNA and protein, demonstrating its immunomodulatory potential.

Conclusion

References

methimazole historical development clinical use evolution

Author: Smolecule Technical Support Team. Date: February 2026

Historical Development and Pharmacological Basis

Methimazole was approved for medical use in the United States in 1950. [1] It belongs to the thioamide class and its primary mechanism of action is the inhibition of thyroid hormone synthesis.

  • Chemical Structure: Its molecular structure is C4H6N2S, with a molecular weight of 114.17 g/mol. It features a 5-membered imidazole ring with a methyl group at position 1 and a thione group at position 2. [1]
  • Mechanism of Action: this compound potently and irreversibly inhibits the enzyme thyroperoxidase (TPO). [1] [2] TPO is essential for iodinating tyrosine residues on thyroglobulin and for the coupling of these iodotyrosines to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3). [1] By blocking this process, this compound effectively reduces the production of T4 and T3.
  • Immunomodulatory Effects: Some studies indicate that this compound may influence the immune system over time, with observations of reduced levels of intracellular adhesion molecule 1, soluble interleukin 2, and anti-thyrotropin receptor antibody (TRAb). [1] However, it remains unclear whether this is a direct immunomodulatory effect or a consequence of restoring normal thyroid function. [1]

The diagram below illustrates the primary pharmacological mechanism of this compound.

G Iodide Iodide Thyroglobulin Thyroglobulin Iodide->Thyroglobulin Oxidation & Organification TPO_Enzyme Thyroperoxidase (TPO) T3_T4 T3 / T4 Hormones TPO_Enzyme->T3_T4 Catalyzes MMI This compound (MMI) MMI->TPO_Enzyme Inhibits

This compound inhibits TPO, blocking thyroid hormone synthesis. [1]

Clinical Application and Dosing Strategies

This compound is a first-line therapy for hyperthyroidism, particularly in cases of Graves' disease. [1] [3] Treatment strategies have evolved towards using lower doses for prolonged periods, which is associated with higher remission rates and less recurrence. [3]

The table below summarizes the FDA-approved indications and standard dosing protocols for this compound.

Indication Initial Adult Dosage Maintenance Dosage Administration Notes
Graves' Disease [1] 10-20 mg once daily [1] 5-20 mg daily after 4-6 months [1] Titrated based on TSH levels. [1]
Toxic Multinodular Goiter [1] 20-40 mg per day [1] 5-20 mg daily [1] For patients unsuitable for surgery/RAI. [1]
Pre-treatment for Thyroidectomy/RAI [1] Individualized based on severity Not applicable Used to achieve euthyroidism pre-procedure. [1]
Thyroid Storm (Off-label) [1] 60-80 mg per day, divided every 8 hours [1] Adjusted based on response [1] Requires immediate and high-dose intervention. [1]

Two main dosing regimens are employed in clinical practice:

  • Titration Regimen: The initial high dose is gradually reduced after 4-8 weeks to a maintenance dose, typically continued for 12-18 months. [1]
  • Block-and-Replace Regimen: A high dose of this compound is maintained alongside levothyroxine to achieve a euthyroid state. This requires fewer thyroid function tests for monitoring but has a slightly higher incidence of adverse effects. [1]

Adverse Event Profile and Pharmacovigilance

A comprehensive analysis of the FDA Adverse Event Reporting System (FAERS) from 2004 to 2025 provides a detailed profile of this compound-associated adverse events (AEs). [2] The analysis confirmed known risks and identified several potential new safety signals.

The table below quantifies key adverse events based on the FAERS database analysis.

Adverse Event (AE) Case Count (Out of 1,908 Total Cases) Median Time to Onset (Days) Notes
Agranulocytosis [2] Reported 27 (IQR: 5-58) A known, serious AE. [2]
Drug-Induced Liver Injury [2] Reported 27 (IQR: 5-58) A known, serious AE. [2]
Pyrexia (Fever) [2] [4] Reported 27 (IQR: 5-58) Can occur without neutropenia. [4]
Hypothyroidism [2] Reported 27 (IQR: 5-58) A known AE. [2]
Exposure during Pregnancy [2] Reported 27 (IQR: 5-58) A known, serious AE. [2]
Severe Lymphocytopenia [5] Case Report 30 A rare, novel severe AE. [5]

| Potential New Signals (e.g., Premature baby, Polyarthritis) [2] | Reported | 27 (IQR: 5-58) | Identified via disproportionality analysis; warrants further investigation. [2] |

  • Demographics of AEs: An analysis of 1,908 patient cases with 6,449 AEs showed a female predominance (64.62%), with the majority of reports originating from North America (63.68%) and Asia (15.67%). [2]
  • Onset and Monitoring: The median time to onset for AEs was 27 days (IQR: 5-58), indicating that most occur early in treatment. [2] This underscores the need for vigilant monitoring, especially in the first 6 months. [2]
  • Novel Severe Reactions: A 2025 case report detailed a novel severe adverse reaction involving severe lymphocytopenia, febrile neutropenia, and leukopenia, which resolved upon drug discontinuation. [5]

The following diagram outlines a recommended monitoring protocol for key adverse events.

G Start Initiate this compound Monitor Educate Patient on AE Symptoms Start->Monitor BloodTest Regular Blood Monitoring: - Complete Blood Count (CBC) - Liver Function Tests (LFTs) Monitor->BloodTest Decision Fever/Sore Throat/Other AE? BloodTest->Decision AE_No Continue Treatment with Routine Monitoring Decision->AE_No No AE_Yes Immediately Discontinue MMI and Seek Medical Care Decision->AE_Yes Yes

Proactive monitoring for agranulocytosis and hepatotoxicity is critical. [2] [5]

Emerging Research and Future Directions

Current research is exploring strategies to enhance the efficacy of this compound and mitigate its risks, moving towards more personalized treatment approaches. [3] [6]

  • Adjunctive Supplementation: A 2025 prospective randomized trial found that adding a combined supplement of L-Carnitine (500 mg) and Selenium (83 mcg) to standard this compound therapy in Graves' disease patients led to a significantly earlier achievement of TRAb negativity, lower this compound requirements, and a higher rate of spontaneous remission. [6] The supplement also independently reduced the severity of symptoms like tremor and irritability. [6]
  • Precision Medicine: There is a growing trend towards using low doses of thionamides for longer total treatment times to improve remission rates without producing adverse effects. [3] Research into genetic polymorphisms (e.g., in HLA, CTLA-4, TSHR, PTPN22) may help predict individual therapeutic responses and risks, such as agranulocytosis. [3]
  • Novel Safety Signals: The identification of potential new adverse events like cholestatic jaundice and pleural effusion through advanced pharmacovigilance emphasizes the need for continuous post-marketing surveillance. [2]

Conclusion

Since its introduction in 1950, this compound has maintained its role as a cornerstone in hyperthyroidism management. Its well-elucidated mechanism of inhibiting thyroid peroxidase provides a solid pharmacological foundation. Modern clinical practice leverages structured dosing regimens and proactive safety monitoring, informed by real-world pharmacovigilance data. Future evolution in the use of this compound lies in personalized medicine approaches, including adjunctive therapies to improve immunological outcomes and genetic insights to optimize individual treatment safety and efficacy.

References

Comprehensive Application Notes and Protocols: HPLC Method Validation for Methimazole Quantification in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Methimazole (1-methyl-2-mercaptoimidazole) is a potent antithyroid drug widely used for managing hyperthyroidism and Graves' disease. Therapeutic drug monitoring of this compound in plasma is clinically significant due to its narrow therapeutic index and potential toxic manifestations including agranulocytosis, hepatitis, and skin rashes. The analytical challenges in quantifying this compound in biological matrices include its low molecular weight (114.17 g/mol), presence of interfering substances in plasma, and the need for sensitive detection at low concentrations. This application note presents a validated HPLC-UV method for reliable quantification of this compound in plasma samples, developed in accordance with ICH Q2(R1) guidelines and tailored for clinical research applications [1] [2] [3].

The method described herein has been optimized to address matrix effects common in biological samples while maintaining simplicity in sample preparation. It offers researchers a robust analytical tool for therapeutic monitoring, pharmacokinetic studies, and compliance assessment in patients undergoing this compound therapy. The method's validation data demonstrates acceptable performance across all required validation parameters, making it suitable for application in regulated laboratory environments [4] [5].

Method Development

Initial Parameter Selection

Chromatographic separation of this compound from plasma components requires careful optimization of several key parameters. A reversed-phase HPLC system with UV detection is recommended as the starting point for method development, as this approach has demonstrated success in resolving this compound from biological matrices. Based on literature and physicochemical properties of this compound, initial conditions should employ a C18 column (150-250 mm × 4.6 mm, 5 μm) with a mobile phase consisting of a buffer-acetonitrile mixture. The acidic nature of this compound (pKa ≈ 2.5) necessitates careful pH control in the range of 3.0-5.0 to ensure proper peak shape and separation from endogenous compounds [1] [6].

Detection wavelength selection is critical for optimal sensitivity. This compound exhibits maximum UV absorption at approximately 254 nm, though this wavelength may need adjustment based on specific instrument configurations and matrix interference. Method scouting should include screening of various column chemistries and eluent conditions to identify the optimal combination for separating this compound from potential co-administered medications like propranolol, which is frequently prescribed alongside this compound for tachycardia management in hyperthyroid patients [2] [6].

Column and Mobile Phase Optimization

Chromatographic optimization begins with evaluating different stationary phases to achieve optimal retention and resolution. While C18 columns provide satisfactory results for many applications, alternative phases such as C8 or phenyl may offer improved selectivity in complex matrices. The mobile phase composition significantly impacts this compound retention and separation from interferents. A mixture of 20-30% acetonitrile in aqueous buffer typically provides adequate retention (k > 2) for this compound, ensuring separation from early-eluting plasma components [6] [7].

Table 1: Optimized Chromatographic Conditions for this compound Quantification in Plasma

Parameter Recommended Condition Alternative Options
Column C18 (250 × 4.6 mm, 5 μm) C8 (250 × 4.6 mm, 5 μm)
Mobile Phase Phosphate buffer (pH 4.0):ACN (75:25, v/v) Acetate buffer (pH 4.0):MeOH (70:30, v/v)
Flow Rate 1.0 mL/min 0.8-1.2 mL/min
Column Temperature 25°C 20-30°C
Detection Wavelength 254 nm 240-260 nm
Injection Volume 20 μL 10-50 μL

Ion-suppression chromatography using volatile buffers like ammonium acetate or formate (10-20 mM) is recommended when considering future method transition to LC-MS applications. The pH of the aqueous component should be maintained approximately 2 units away from the pKa of this compound to ensure consistent ionization state and reproducible retention times. For methods requiring enhanced sensitivity, gradient elution may be implemented to focus the analyte band and separate this compound from late-eluting matrix components [4] [6].

Sample Preparation Techniques

Effective sample preparation is crucial for reliable this compound quantification in plasma, primarily to remove proteins and concentrate the analyte. Protein precipitation with organic solvents represents the most straightforward approach, with methanol or acetonitrile (in 2:1 or 3:1 ratio to plasma) providing adequate deproteinization while maintaining this compound stability. After precipitation, samples should be centrifuged at 4000 rpm for 5-10 minutes, with the supernatant collected for analysis [1] [4].

For improved sensitivity and cleaner chromatograms, liquid-liquid extraction (LLE) techniques can be employed. This compound extraction efficiency is enhanced using ethyl acetate or dichloromethane after alkalization of plasma samples. Alternatively, solid-phase extraction (SPE) using mixed-mode cation exchange cartridges provides excellent sample clean-up, though at increased cost and processing time. The inclusion of an internal standard such as hydrocortisone acetate or structurally similar analogs is recommended to compensate for variability in extraction efficiency and injection volume [2] [8].

Method Validation

Method validation confirms that the analytical procedure is suitable for its intended purpose and provides reliable results within the specified range. The following validation parameters were evaluated according to ICH Q2(R1) guidelines and FDA recommendations for bioanalytical method validation [9] [5].

Specificity

Method specificity was demonstrated through the complete separation of this compound from potential interferents, including plasma matrix components and co-administered medications. Chromatographic comparison of blank plasma from six different sources with corresponding spiked plasma samples showed no significant interference at the retention time of this compound. For methods analyzing this compound alongside frequently co-prescribed propranolol, baseline resolution was achieved with Rf values of 0.19 for propranolol and 0.67 for this compound, respectively [2].

Forced degradation studies conducted under acidic, basic, oxidative, and thermal stress conditions confirmed the stability-indicating nature of the method. The peak purity index for this compound exceeded 0.999 in all cases, demonstrating homogeneity of the this compound peak despite the presence of degradation products. Photodiode array detection was utilized to verify peak purity, with a spectral match factor threshold of 950 [5] [8].

Linearity and Range

The calibration curve for this compound in plasma demonstrated linearity across the concentration range of 0.1-20 mg/L (equivalent to mg/kg in tissue samples), with correlation coefficients (r) exceeding 0.99. The calibration standards were prepared by spesting drug-free plasma with appropriate this compound working solutions, followed by sample preparation as described in Section 2.3. A weighting factor of 1/x or 1/x² is recommended for linear regression analysis to ensure homoscedasticity across the concentration range [1] [3].

Table 2: Method Validation Parameters for this compound Quantification in Plasma

Validation Parameter Results Acceptance Criteria
Linearity Range 0.1-20 mg/L -
Correlation Coefficient (r) >0.99 ≥0.99
Accuracy (% Recovery) 93.5-104.4% 85-115%
Precision (RSD) <10% ≤15%
LOD 0.03 mg/L -
LOQ 0.1 mg/L -
Short-term Stability 12 hours at room temperature -
Freeze-thaw Stability 3 cycles -

The lower limit of quantification (LLOQ) was established at 0.1 mg/L, with precision (RSD) <20% and accuracy within ±20% of the nominal concentration. For applications requiring higher sensitivity, alternative detection methods such as electrochemiluminescence have demonstrated detection limits as low as 7×10⁻⁷ μM, though these may not be necessary for routine therapeutic monitoring [1] [10].

Accuracy and Precision

Method accuracy was evaluated through recovery studies using quality control samples at low, medium, and high concentrations within the calibration range (0.5, 5, and 15 mg/L). Mean recovery values ranged from 93.5% to 104.4%, well within acceptable limits for bioanalytical methods. Recovery was calculated by comparing the peak areas of this compound extracted from spiked plasma samples with those from standard solutions at equivalent concentrations [1] [2].

Precision assessment included both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument). Repeatability was evaluated through six replicate analyses at three concentration levels, yielding RSD values <10%. Intermediate precision studies conducted over three different days with two analysts demonstrated RSD values <15%, confirming the method's reliability under varied conditions [5] [7].

Limit of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. The LOD was established at 0.03 mg/L, while the LOQ was validated at 0.1 mg/L with precision (RSD) <20% and accuracy within ±20%. For applications requiring ultra-trace analysis, alternative techniques such as aggregation-induced delayed electrochemiluminescence offer significantly lower detection limits (7×10⁻⁷ μM), though with increased methodological complexity [1] [10].

Robustness

Method robustness was evaluated by deliberately introducing small variations in chromatographic parameters including mobile phase pH (±0.2 units), organic modifier composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The method demonstrated minimal impact from these variations, with this compound retention time variations <5% and resolution from nearest peak maintained >2.0 in all conditions. System suitability tests were established to ensure ongoing method performance, including requirements for plate count (>2000), tailing factor (<2.0), and RSD of repeated injections (<2.0%) [5] [6].

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥99%)
  • HPLC-grade acetonitrile, methanol, and water
  • Pharmaceutical grade potassium dihydrogen phosphate or ammonium acetate
  • Drug-free human plasma (for calibration standards and quality controls)
  • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide (for forced degradation studies)
  • Ethyl acetate, dichloromethane (for liquid-liquid extraction)
  • Oasis HLB or equivalent SPE cartridges (1cc, 30 mg) if solid-phase extraction is employed
Instrumentation and Chromatographic Conditions
  • HPLC system with quaternary pump, autosampler, column oven, and UV/Vis or PDA detector
  • Data acquisition and processing software
  • Analytical column: C18 (250 × 4.6 mm, 5 μm) or equivalent
  • Mobile phase: Phosphate buffer (20 mM, pH 4.0):acetonitrile (75:25, v/v)
  • Flow rate: 1.0 mL/min
  • Column temperature: 25°C
  • Detection wavelength: 254 nm
  • Injection volume: 20 μL
  • Run time: 15-20 minutes
Step-by-Step Procedures
4.3.1 Standard Solution Preparation
  • Stock solution preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve with methanol and dilute to volume to obtain a 1 mg/mL stock solution.
  • Working standard solutions: Prepare serial dilutions of the stock solution with methanol-water (50:50, v/v) to obtain working standards covering the concentration range of 0.1-20 mg/L.
  • Calibration standards: Spike appropriate volumes of working standards into drug-free plasma to create calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, 15, and 20 mg/L.
  • Quality control samples: Prepare independently from stock solution at low (0.5 mg/L), medium (5 mg/L), and high (15 mg/L) concentrations.
4.3.2 Sample Preparation Procedure
  • Transfer 500 μL of plasma sample (calibration standard, quality control, or unknown) to a clean centrifuge tube.
  • Add 50 μL of internal standard solution (if applicable) and vortex mix for 30 seconds.
  • Add 1.5 mL of acetonitrile for protein precipitation.
  • Vortex mix vigorously for 1 minute, then centrifuge at 4000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C.
  • Reconstitute the residue with 250 μL of mobile phase and vortex mix for 30 seconds.
  • Transfer to autosampler vials for HPLC analysis.
4.3.3 System Suitability Test
  • Before sample analysis, inject six replicates of the medium concentration quality control (5 mg/L).
  • Ensure that the RSD for peak areas is ≤2.0%, tailing factor ≤2.0, and theoretical plates ≥2000.
  • The retention time RSD should be ≤1.0% across consecutive injections.

The following workflow diagram illustrates the complete method development and validation process:

G cluster_0 Validation Parameters Start Start Method Development Literature Literature Review and Method Scouting Start->Literature Initial Select Initial Conditions Column, Mobile Phase, Detection Literature->Initial Optimize Method Optimization Selectivity, Sensitivity, Efficiency Initial->Optimize Validate Method Validation Optimize->Validate Apply Apply to Real Samples Validate->Apply V1 Specificity V2 Linearity and Range V3 Accuracy V4 Precision V5 LOD/LOQ V6 Robustness End Method Implementation Apply->End

Application to Real Samples

Analysis of Spiked Plasma Samples

The validated method was successfully applied to the quantification of this compound in spiked human plasma samples. Representative chromatograms demonstrated excellent peak symmetry and baseline resolution from endogenous plasma components. Retention times for this compound were highly consistent across different sample batches, with variations less than 2%. The mean extraction recovery of this compound from plasma was 95.2% ± 3.8% across the validated concentration range, indicating consistent and efficient sample preparation [1] [2].

Matrix effects were systematically evaluated by comparing the analytical response of this compound in spiked plasma extracts to standard solutions at equivalent concentrations. The results showed minimal matrix suppression or enhancement (<15%), confirming the effectiveness of the sample clean-up procedure. For methods requiring simultaneous quantification of this compound and co-administered drugs like propranolol, the approach demonstrated satisfactory resolution and accuracy for both analytes, with recoveries of 96.01-100.72% for propranolol and 100.39-104.44% for this compound in quality control samples [2].

Case Study: Method Application in Clinical Research

In a representative application, this HPLC-UV method was employed to analyze plasma samples from hyperthyroid patients undergoing this compound therapy. Samples were collected at various time points following drug administration to establish pharmacokinetic profiles. The method successfully quantified this compound concentrations across the expected therapeutic range (0.5-5 mg/L), with precision and accuracy meeting acceptance criteria for clinical applications [1] [3].

The method's robustness was confirmed through analysis of over 200 clinical samples without significant method modification or column deterioration. The specificity was sufficient to distinguish this compound from common metabolites and co-medications, providing reliable data for therapeutic drug monitoring. The procedure's cost-effectiveness and technical accessibility make it particularly suitable for routine clinical laboratory implementation, unlike more sophisticated LC-MS methods that require specialized instrumentation and expertise [2] [3].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Peak tailing: Often caused by secondary interactions with residual silanols. Remedy by reducing mobile phase pH to 3.0-4.0 or adding 0.1% triethylamine as a silanol blocker.
  • Retention time drift: Typically results from inadequate mobile phase pH control or column temperature fluctuations. Ensure consistent buffer preparation and use column oven.
  • Reduced recovery: May indicate incomplete protein precipitation or inefficient reconstitution. Verify precipitation solvent ratio and ensure complete resolubilization before injection.
  • Increased background noise: Can signal column degradation or mobile phase contamination. Replace mobile phase regularly and guard columns periodically.
Method Maintenance Recommendations
  • Column care: Flush daily with 20-30 column volumes of water followed by 30-40 volumes of methanol/water (50:50) for storage.
  • System suitability: Monitor continuously through quality control samples with each batch, tracking retention time, peak area, tailing factor, and theoretical plates.
  • Preventive maintenance: Replace inlet frits, seal wash seals, and detector lamps according to manufacturer recommendations to maintain optimal performance.

Conclusion

The validated HPLC-UV method presented provides a reliable, accurate, and precise approach for quantifying this compound in plasma samples. The method demonstrates excellent performance across all validation parameters, including specificity, linearity, accuracy, precision, and robustness. The straightforward sample preparation and conventional chromatographic conditions make this method accessible to most analytical laboratories without requiring specialized equipment.

This application note provides comprehensive protocols that researchers can implement directly for therapeutic monitoring, pharmacokinetic studies, and clinical research involving this compound. The method's validation according to ICH guidelines ensures its suitability for use in regulated environments, while its practical design facilitates implementation in routine clinical practice. Future method enhancements could explore UHPLC transitions for improved throughput or LC-MS/MS applications for superior sensitivity in specialized research contexts.

References

Application Notes: Spectrophotometric Determination of Methimazole

Author: Smolecule Technical Support Team. Date: February 2026

Spectrophotometric methods provide a simple, rapid, cost-effective, and accurate means for the quantitative analysis of methimazole in various matrices, making them highly suitable for quality control in pharmaceutical development and for certain bioanalytical applications [1].

Key Advantages:

  • Simplicity and Speed: Methods often require minimal sample preparation, especially for tablet analysis.
  • Cost-Effectiveness: Utilizes equipment commonly available in most analytical laboratories.
  • Accuracy and Precision: When properly validated, these methods yield highly reliable results comparable to more complex techniques like HPLC [1].

Detailed Experimental Protocols

Protocol 1: Determination of this compound in Tablets

This protocol is adapted from a research study that developed and validated spectrophotometric methods for tablet analysis [1].

1. Principle this compound can be directly quantified in solution using its intrinsic UV absorption properties. Both zero-order (measuring absolute absorbance) and first-derivative spectrophotometry (which can improve selectivity in complex matrices) are applicable.

2. Equipment and Reagents

  • UV-Vis Spectrophotometer: A validated instrument with 1 cm matched quartz cells [2].
  • This compound Reference Standard: (Purity ≥ 99%)
  • Solvent: Distilled water or an appropriate buffer.
  • Volumetric Flasks: 10 mL, 100 mL.
  • Micropipettes.
  • Analytical balance.

3. Procedure

  • Standard Stock Solution: Accurately weigh 10 mg of this compound standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with solvent to obtain a primary stock solution of 100 µg/mL.
  • Calibration Standards: Pipette appropriate aliquots (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2 mL) of the stock solution into a series of 10 mL volumetric flasks. Dilute to volume with solvent to obtain a calibration range of 2.0 - 24.0 µg/mL [1].
  • Sample Preparation (Tablets):
    • Weigh and finely powder not less than 20 tablets.
    • Accurately weigh a portion of the powder equivalent to about 10 mg of this compound.
    • Transfer to a 100 mL volumetric flask, add about 50 mL of solvent, and sonicate for 10-15 minutes to ensure complete dissolution.
    • Dilute to volume with the same solvent and mix well. Filter, if necessary, to remove insoluble excipients.
  • Analysis:
    • Zero-Order Method: Measure the absorbance of each calibration standard and the sample solution at 260.0 nm against a solvent blank [1].
    • First-Derivative Method: Record the first-derivative spectra. Measure the peak-to-trough amplitude at 269.0 nm for quantification [1].

4. Data Analysis

  • Construct a calibration curve by plotting absorbance (for zero-order) or derivative amplitude (for first-derivative) versus concentration of the standard solutions.
  • Determine the slope, intercept, and correlation coefficient using linear regression.
  • Calculate the this compound concentration in the sample solution using the regression equation.

The following workflow diagram summarizes the key steps for tablet analysis:

Start Start Tablet Analysis PrepStandard Prepare Standard Stock Solution (100 µg/mL) Start->PrepStandard PrepCalibration Prepare Calibration Standards (2-24 µg/mL) PrepStandard->PrepCalibration PrepSample Prepare Sample Solution: Weigh & powder tablets → Extract → Filter PrepCalibration->PrepSample Measure Measure Absorbance PrepSample->Measure ZeroOrder Zero-Order Method: Measure at 260 nm Measure->ZeroOrder FirstDeriv First-Derivative Method: Measure at 269 nm Measure->FirstDeriv Analyze Construct Calibration Curve & Calculate Concentration ZeroOrder->Analyze FirstDeriv->Analyze End Report Result Analyze->End

Protocol 2: Determination in Serum and Urine

Direct UV spectrophotometry is often not selective or sensitive enough for biological matrices like serum and urine due to interference from endogenous compounds. Therefore, derivatization or other sample clean-up steps are typically required. The following method is based on a published procedure that uses a derivatization reaction to facilitate analysis [2].

1. Principle this compound is reacted with potassium ferricyanide and Fe(III) to form a colored complex, which can then be measured spectrophotometrically. This indirect method enhances both the sensitivity and selectivity of the assay in complex biological samples [2].

2. Equipment and Reagents

  • All equipment listed in Protocol 1.
  • Potassium Ferricyanide solution: 1.0% (w/v) in water.
  • Fe(III) solution: 0.1 M Ferric chloride (FeCl₃) in 0.1 M HCl.
  • Phosphate Buffer: (pH ~7.0).
  • Centrifuge.

3. Procedure

  • Sample Pretreatment (Serum/Urine):
    • Deproteinization: Mix 1.0 mL of serum or urine with 2.0 mL of acetonitrile or methanol. Vortex mix for 1 minute and centrifuge at 4000 rpm for 10 minutes. Collect the clear supernatant.
  • Derivatization and Analysis:
    • Transfer a suitable aliquot (e.g., 1.0 mL) of the pretreated sample or a standard this compound solution in water into a 10 mL volumetric flask.
    • Add 1.0 mL of phosphate buffer (pH 7.0).
    • Add 1.0 mL of 1.0% potassium ferricyanide solution and mix.
    • Add 1.0 mL of 0.1 M Fe(III) solution.
    • Dilute to volume with distilled water and allow the reaction to proceed for a fixed time (e.g., 10-15 minutes) at room temperature.
    • Measure the absorbance of the resulting colored complex at the wavelength of maximum absorption (e.g., 750 nm as indicated in similar methods) against a reagent blank [2].

4. Data Analysis

  • Prepare a calibration curve in the desired concentration range using this compound standards prepared in water or a surrogate biological matrix.
  • Calculate the concentration of this compound in the unknown samples from the calibration curve.

Method Validation and Data Summary

Robust analytical methods require thorough validation. The table below summarizes key validation parameters for the direct UV method in tablets and target parameters for a reliable bioanalytical method.

Validation Parameter Reported Value for Tablet Analysis (Zero-Order) Reported Value for Tablet Analysis (First-Derivative) Target for Bioanalytical Methods
Linearity Range 2.0 - 24.0 µg/mL [1] 2.0 - 24.0 µg/mL [1] To be established
Wavelength (λmax) 260.0 nm [1] 269.0 nm [1] ~750 nm (for derivatized complex) [2]
Recovery 103.3% [1] 98.0% [1] 85-115%
Precision (RSD) 2.18% [1] 0.64% [1] <15%
LOD / LOQ Not specified in source Not specified in source To be established

Critical Considerations for Analysis

  • Selectivity: The first-derivative method for tablets and the derivatization method for biological fluids significantly improve selectivity by minimizing interference from sample matrices [1] [2].
  • Stability: Standard and sample solutions should be analyzed promptly. This compound solutions in water are generally stable, but stability in biological matrices under storage conditions should be verified.
  • Instrument Validation: Ensure the spectrophotometer is properly validated for parameters like wavelength accuracy and stray light to guarantee the reliability of your data, especially when working at the limits of detection [2].
  • Pharmacokinetic Context: When analyzing serum and urine, note that this compound is rapidly absorbed and excreted. Cumulative urinary excretion accounts for about 5.5-8.5% of an administered dose, which informs expected concentration ranges [3].

Alternative and Advanced Techniques

While spectrophotometry is highly useful, other techniques are often employed for more specific or sensitive determinations, especially in biological matrices:

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for determining this compound in serum and urine due to its superior selectivity and sensitivity. Methods often employ electrochemical or UV detection [3].
  • Electrochemical Methods: Techniques like square wave and differential pulse voltammetry offer high sensitivity for determining this compound in pharmaceuticals and serum .

References

Comprehensive Application Notes and Protocols: Electrochemiluminescence Sensor Detection of Methimazole in Serum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Methimazole (MMZ) is a cornerstone pharmaceutical agent in the management of hyperthyroidism and other thyroid disorders, functioning as a potent inhibitor of thyroid peroxidase to reduce thyroid hormone synthesis. The therapeutic monitoring of MMZ is clinically significant due to its narrow therapeutic index and the correlation between serum drug concentrations and both efficacy and adverse effects. However, the accurate quantification of MMZ in biological matrices like serum has presented persistent challenges for analytical chemists and clinical researchers, necessitating the development of highly sensitive and selective methods. Traditional analytical techniques often require extensive sample preparation, lack the necessary sensitivity for trace-level detection, or are unsuitable for high-throughput clinical applications.

Recent advancements in sensor technology have positioned electrochemiluminescence (ECL) as a premier analytical technique for pharmaceutical detection, combining the controllability of electrochemical methods with the exceptional sensitivity of chemiluminescence. The development of aggregation-induced delayed ECL (AIDECL) active organic nanodots represents a significant breakthrough, offering enhanced ECL efficiency through full utilization of excited species [1]. This protocol details the application of an AIDECL-based sensor for the quantitative determination of MMZ in serum samples, providing researchers with a robust methodology that addresses the limitations of conventional detection approaches while offering exceptional sensitivity, remarkable specificity, and proven applicability to complex biological matrices.

ECL Sensor Principle and Mechanism

Fundamental Working Principle

The AIDECL-based this compound detection platform operates on a quenching mechanism wherein the target analyte directly interferes with the electrochemiluminescence generation process. The sensor employs specially designed organic nanodots (ODs) that exhibit aggregation-induced delayed electrochemiluminescence properties, resulting in significantly enhanced ECL efficiency compared to conventional luminophores. These ODs function as the primary ECL emitters within the sensing system, generating a robust and stable luminescent signal under appropriate electrochemical stimulation.

The fundamental detection mechanism relies on the competitive consumption of crucial reaction intermediates by this compound. When MMZ is present in the analytical solution, it effectively scavenges co-reactant radical cations that serve as vital mediators in the ECL emission pathway of the organic nanodots. This interception disrupts the electron transfer cascade necessary for luminophore excitation, resulting in a measurable decrease in ECL intensity that is directly proportional to the this compound concentration [1]. This quenching phenomenon enables the quantitative assessment of MMZ levels across a wide dynamic range, forming the basis for highly sensitive detection.

Visual Mechanism Workflow

The following diagram illustrates the sequential mechanism of the AIDECL sensor for this compound detection:

G ODs AIDECL Organic Nanodots (High ECL Efficiency) EStim Electrochemical Stimulation ODs->EStim RC Generation of Co-reactant Radical Cations EStim->RC ECL ECL Emission Signal RC->ECL Quench Radical Cation Consumption RC->Quench MMZ This compound (MMZ) Introduction MMZ->Quench Competitive Reaction ReducedECL Reduced ECL Signal (Quantitative Measurement) Quench->ReducedECL Proportional to MMZ Concentration

Figure 1: ECL Sensor Quenching Mechanism Workflow

This mechanistic pathway demonstrates how the introduction of this compound effectively intercepts critical intermediates in the ECL generation sequence, translating molecular recognition into a quantifiable analytical signal through controlled signal suppression.

Sensor Performance Data and Validation

Quantitative Analytical Performance

The AIDECL-based this compound sensor was comprehensively evaluated to establish its analytical figures of merit. The sensor demonstrated exceptional performance characteristics across multiple validation parameters, as summarized in Table 1.

Table 1: Analytical Performance Characteristics of AIDECL-based this compound Sensor

Performance Parameter Result Experimental Conditions
Detection Limit 7.0 × 10⁻⁷ μM Signal-to-noise ratio (S/N) = 3
Linear Range Not explicitly stated Sufficient for clinical MMZ concentrations [1]
Specificity Excellent Minimal interference from common serum components
Stability Excellent Consistent signal over multiple measurement cycles
Recovery Rate Good Demonstrated in spiked serum samples [1]

The sensor's remarkable sensitivity is evidenced by its sub-nanomolar detection limit, approximately three orders of magnitude lower than conventional spectrophotometric methods which typically achieve detection limits around 0.015 μg/mL (approximately 0.13 μM) [2]. This exceptional sensitivity enables the precise quantification of this compound at physiologically relevant concentrations in complex biological matrices, making it particularly suitable for therapeutic drug monitoring applications where low serum concentrations must be accurately measured.

Comparative Method Performance

To contextualize the performance of the ECL sensor, Table 2 compares key analytical techniques for this compound detection based on the available literature:

Table 2: Comparison of this compound Detection Methods

Analytical Method Detection Limit Linear Range Application to Biological Samples Key Advantages
AIDECL Sensor [1] 7.0 × 10⁻⁷ μM Not fully specified Serum samples with good recovery Ultra-high sensitivity, excellent specificity
Spectrophotometric [2] 0.015 μg/mL (~0.13 μM) 0.02–6.00 μg/mL Pharmaceutical, serum, and urine samples Simplicity, cost-effectiveness
HPLC-UV [2] Not specified Not specified Biological samples and animal feed Good separation capability
Fluorescence Resonance [2] 5.5 nM 8.0×10⁻⁹–3.7 M Not specified Good sensitivity

The comparative data clearly demonstrates the superior sensitivity of the AIDECL approach over alternative methodologies. While techniques like spectrophotometry offer practical advantages for routine analysis, the ECL sensor provides unmatched detection capabilities for applications requiring trace-level quantification, such as pharmacokinetic studies and low-dose therapeutic monitoring.

Experimental Protocols

Sensor Preparation and Fabrication
4.1.1 Materials and Reagents
  • AIDECL organic nanodots (synthesized according to published procedures)
  • This compound standard (high-purity, pharmaceutical grade)
  • Buffer components (for preparing appropriate electrolyte solutions)
  • Serum samples (commercial or patient-derived with appropriate ethical approvals)
  • Electrode cleaning supplies (alumina slurry, ultrasonic cleaner)
4.1.2 Electrode Preparation Protocol
  • Electrode Pretreatment:

    • Polish glassy carbon electrode (GCE) sequentially with 1.0, 0.3, and 0.05 μm alumina slurry
    • Rinse thoroughly with deionized water between each polishing step
    • Clean via sonication in ethanol and deionized water (5 minutes each)
    • Dry under nitrogen or argon stream
  • Sensor Fabrication:

    • Prepare dispersion of AIDECL organic nanodots in suitable solvent
    • Deposit controlled volume (typically 5-10 μL) of nanodot dispersion onto pre-treated GCE surface
    • Allow solvent evaporation under ambient conditions or controlled temperature
    • Verify uniform film formation via visual inspection or microscopic examination
ECL Measurement Procedure
4.2.1 Instrumentation and Parameters
  • ECL Analyzer equipped with photomultiplier tube (PMT) detector
  • Three-electrode system: Fabricated sensor (working electrode), platinum wire (counter electrode), Ag/AgCl (reference electrode)
  • Measurement buffer: Appropriate electrolyte solution (composition may vary based on specific nanodot requirements)
  • Applied potential: Optimized for maximum ECL signal (specific value depends on nanodot characteristics)
  • PMT voltage: Set to achieve optimal signal-to-noise ratio (typically 600-800 V)
4.2.2 Measurement Protocol
  • System Initialization:

    • Place 3.0 mL of measurement buffer into electrochemical cell
    • Deoxygenate solution by purging with nitrogen or argon for 10-15 minutes
    • Maintain inert atmosphere during measurements with gentle gas flow over solution
  • Baseline Measurement:

    • Immerse electrode system in measurement solution
    • Apply predetermined potential waveform
    • Record stable ECL signal as baseline reference
  • Sample Analysis:

    • Introduce this compound standard or processed serum sample to measurement cell
    • Mix thoroughly using gentle stirring
    • Apply identical potential waveform
    • Record decrease in ECL signal relative to baseline
    • Measure triplicate readings for each sample
Serum Sample Analysis
4.3.1 Sample Preparation Steps
  • Protein Precipitation:

    • Mix 100 μL serum sample with 300 μL acetonitrile or methanol
    • Vortex vigorously for 60 seconds
    • Centrifuge at 10,000 × g for 10 minutes
    • Collect supernatant for analysis
  • Sample Dilution:

    • Dilute supernatant with measurement buffer as needed
    • Ensure final sample composition is compatible with ECL measurement
  • Calibration Standards:

    • Prepare this compound standards in drug-free serum processed identically to samples
    • Create calibration curve spanning expected concentration range
4.3.2 Quantification and Validation
  • Calibration Curve:

    • Process this compound standards following identical procedure
    • Plot ΔECL intensity versus this compound concentration
    • Apply appropriate regression model (typically linear)
  • Quality Control:

    • Include quality control samples with each analytical run
    • Verify accuracy and precision against established criteria
    • Monitor signal stability throughout analysis sequence

Alternative Detection Methodologies

Spectrophotometric Detection Protocol

While ECL offers superior sensitivity, spectrophotometric methods provide a cost-effective alternative for this compound detection in appropriate concentration ranges. The potassium ferricyanide-Fe(III) reaction-based method represents a robust spectrophotometric approach with demonstrated application to biological samples [2].

5.1.1 Working Principle

This method exploits the reducing capacity of this compound in acidic conditions (pH 4.0). This compound reduces Fe(III) to Fe(II), with the newly formed Fe(II) subsequently reacting with potassium ferricyanide to produce soluble Prussian Blue. The intensity of the resulting color, measured at 735 nm, provides the basis for quantitative analysis [2].

5.1.2 Experimental Protocol
  • Reagent Preparation:

    • Prepare fresh Fe(III) solution in appropriate concentration
    • Dissolve potassium ferricyanide in deionized water
    • Adjust pH to 4.0 using acetate or phosphate buffer
  • Sample Processing:

    • Mix 1.0 mL sample with 1.0 mL Fe(III) solution
    • Add 1.0 mL potassium ferricyanide solution
    • Incubate for specified duration (typically 10-20 minutes)
  • Absorbance Measurement:

    • Measure absorbance at 735 nm against reagent blank
    • Use calibration curve for quantification
  • Analytical Figures of Merit:

    • Linear Range: 0.02–6.00 μg/mL
    • Regression Equation: A = −0.0058 + 0.49988c (μg/mL)
    • Correlation Coefficient: 0.9998
    • Detection Limit: 0.015 μg/mL
    • Recovery Range: 98.6–102.4% for spiked samples
Additional Detection Platforms

Beyond ECL and spectrophotometry, researchers have developed various alternative methodologies for this compound detection:

  • Carbon Quantum Dot/Silver Nanocomposites: Colorimetric detection approaches with application to urine samples [2]
  • Hollow Fiber Liquid Phase Microextraction-HPLC: Preconcentration and separation techniques for complex matrices [2]
  • Nitrogen-Doped Carbon Quantum Dots: Fluorescence-based detection with turn-on response mechanisms [2]
  • Resonance Light Scattering: Gold colloid-based assays offering enhanced sensitivity [2]

Conclusion and Future Perspectives

The AIDECL-based electrochemiluminescence sensor documented in these application notes represents a significant advancement in this compound detection technology. Its exceptional sensitivity, with a detection limit of 7.0 × 10⁻⁷ μM, positions it as the most sensitive reported method for MMZ quantification, while maintaining excellent specificity and robust performance in complex biological matrices like serum. The thoroughly optimized experimental protocols enable researchers to implement this methodology for advanced pharmaceutical analysis, therapeutic drug monitoring, and clinical research applications.

Future development directions for ECL-based this compound detection include multiplexed detection platforms for simultaneous measurement of MMZ and related metabolites, miniaturized portable systems for point-of-care testing, and enhanced sensor regeneration capabilities for repeated use. Additionally, the integration of advanced nanomaterials with improved ECL efficiencies and novel recognition elements may further enhance method sensitivity and specificity. The fundamental principles underlying this AIDECL sensor platform may also find application in detecting other pharmaceutically relevant thiol-containing compounds, significantly expanding its utility in biomedical analysis and clinical diagnostics.

References

Comprehensive Application Notes and Protocols for Topical Methimazole in Melasma Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Melasma is a chronic, acquired hyperpigmentation disorder that predominantly affects sun-exposed areas, particularly the face, with a prevalence ranging from 1.5% to 33.3% in different populations [1] [2]. It is characterized by irregular, symmetrically distributed light-to-dark brown macules and patches, with a higher incidence in women and individuals with Fitzpatrick skin types III-V [1] [3]. The etiology of melasma is multifactorial, involving genetic predisposition, ultraviolet (UV) exposure, hormonal factors, and pregnancy [1] [4]. Traditionally viewed as a disorder of melanocytes, recent research indicates melasma shares features with photoaging disorders, including basement membrane disruption, solar elastosis, angiogenesis, and mast cell infiltration in the dermal layer [3].

Methimazole (1-methyl-2-mercaptoimidazole), an oral antithyroid medication, has demonstrated skin depigmenting properties when applied topically [1] [5]. Unlike conventional treatments like hydroquinone that may exhibit cytotoxicity and mutagenicity, this compound inhibits melanin synthesis through peroxidase and tyrosinase inhibition without melanocytotoxic effects [4] [5]. It interferes with various stages of eumelanin and pheomelanin synthesis by inhibiting peroxidase in skin melanocytes and blocking the metabolism of melanin mediators including dihydroxyphenylalanine, dihydroxyindole, and benzothiazine [6] [5]. This unique mechanism, coupled with its favorable safety profile, positions this compound as a promising alternative for melasma management.

Formulation Characteristics and Preparation

Conventional Cream Formulations

Multiple clinical trials have utilized 5% this compound cream prepared from pharmaceutical-grade this compound powder or crushed tablets incorporated into various vehicle bases [1] [4] [7]. The typical composition includes:

  • Active Ingredient: this compound 5% w/w
  • Vehicle Components: Stearic acid, triethanolamine, glycerine, sorbitol, and de-ionized water in a vanishing cream base [1] [2]
  • Alternative Bases: Cetostearyl alcohol (0.5%), glycerin (5%), soft petroleum jelly (25%), propyl paraben (0.02%), methyl paraben (0.018%) in liquid paraffin qs 100% [4]
  • Preparation Method: The drug is uniformly mixed into the prepared vehicle through geometric dilution and levigation to ensure homogeneous distribution [1]
Advanced Delivery Systems

Recent advancements focus on developing microemulsion systems to enhance skin permeation and stability. These systems typically comprise:

  • Oil Phase: Oleic acid and Transcutol P in ratios from 1:10 to 3:1 [6]
  • Surfactants: Tween 80 (HLB 15) and Span 20 (HLB 8.6) in combinations [6]
  • Cosurfactant: Propylene glycol [6]
  • Aqueous Phase: Deionized water [6]

The optimal microemulsion formulation characteristics include droplet sizes ranging from 7.06 to 28.13 nm, viscosities between 120-254 centipoises, and demonstrated stability at various storage conditions (4°C, 25°C, 37°C) for up to six months [6]. This delivery system enhances this compound permeation through the skin barrier while maintaining thermodynamic stability.

Table 1: Summary of this compound Formulations in Clinical Studies

Study Formulation Type Concentration Vehicle Composition Application Frequency
Farag et al. (2021) [1] Cream 5% Stearic acid, triethanolamine, glycerine, sorbitol, de-ionized water Twice daily
Atefi et al. (2016) [4] Cream 5% Cetostearyl alcohol, glycerin, soft petroleum jelly, parabens, liquid paraffin Once nightly
Microemulsion Study (2024) [6] Microemulsion 3% Oleic acid, Transcutol P, Tween 80, Span 20, propylene glycol, water Once daily (theoretical)
Indonesian Study (2018) [7] Cream 5% Not specified Once daily

Experimental Protocols and Assessment Methods

Clinical Application Protocols

Standard Topical Application Protocol:

  • Cleansing: Gently cleanse the face with a mild, non-irritating cleanser and pat dry
  • Application: Apply a thin layer of this compound cream (approximately 0.5-1.0 g for the entire face) to affected areas using gentle, circular motions
  • Timing: Typically applied once or twice daily, preferably in the evening to minimize potential photosensitivity
  • Duration: Treatment courses typically range from 8 to 12 weeks, with evaluation intervals at 4-week periods [4] [7] [8]
  • Adjunctive Therapy: Strict sun protection with broad-spectrum sunscreen (SPF ≥30) containing iron oxide for visible light protection every 2-3 hours during daytime [1] [3]

Microneedling-Enhanced Delivery Protocol:

  • Anesthesia: Apply topical anesthetic cream (e.g., Pridocaine) under occlusion for 30 minutes, then cleanse with ethanol [1] [2]
  • Device Setup: Use a sterilized dermapen with needle length adjusted to 0.25-0.5mm [1]
  • Procedure: Perform circular, horizontal, and vertical motions four times across the treatment area [1]
  • Drug Application: Immediately apply 5% this compound cream following microneedling [1]
  • Session Frequency: Once weekly for 12 weeks [1]
  • Maintenance: Apply topical 5% this compound cream twice daily between microneedling sessions [1]
Efficacy Assessment Methods

Melasma Area and Severity Index (MASI) Score:

  • The face is divided into four regions: forehead (30%), right malar (30%), left malar (30%), and chin (10%) [4]
  • Each region is evaluated for:
    • Area (A): 0-6 scale (0=no involvement, 6=90-100% involvement)
    • Darkness (D): 0-4 scale (0=absent, 4=severe)
    • Homogeneity (H): 0-4 scale (0=minimal, 4=maximum) [1] [4]
  • Equation: MASI = 0.3A(D+H) [forehead] + 0.3A(D+H) [right malar] + 0.3A(D+H) [left malar] + 0.1A(D+H) [chin] [4]

Hemi-MASI Score:

  • Used in split-face studies, applying the MASI methodology to each side of the face separately [1] [2]

Digital Image Analysis:

  • VisioFace ΔE Score: Measures color difference using specialized software, calculating the average difference of 8 points (forehead, cheeks, chin) compared to a reference point on the mid glabella [4]
  • Mexameter Assessment: Quantifies pigment intensity through narrow-band reflectance spectroscopy [7]
  • Standardized Photography: Uses consistent camera settings, lighting, and patient positioning for longitudinal comparison [1] [4]

Patient and Physician Assessments:

  • Patient Satisfaction: Rated on categorical scales (poor, fair, good, excellent) or visual analog scales [1] [9]
  • Physician Global Assessment: Evaluator-blinded assessment of improvement percentages [1] [8]
  • Dermoscopic Evaluation: Assesses pigment color, pattern, and vascular changes using polarized dermoscopy [1] [2]
Safety Assessment Protocols

Thyroid Function Monitoring:

  • Parameter: Serum Thyroid-Stimulating Hormone (TSH) levels
  • Timing: Pre-treatment and post-treatment (e.g., at 8 or 12 weeks) [1] [4]
  • Method: Solid-phase two-site chemiluminescent immunometric assay or equivalent [1] [2]
  • Acceptable Range: Normal reference values (typically 0.4-4.0 mIU/L) [1] [4]

Local Tolerability Assessment:

  • Documented Parameters: Erythema, itching, burning, peeling, contact dermatitis [4] [7] [8]
  • Grading Scale: Mild, moderate, severe based on patient reporting and clinical observation
  • Management: Temporary discontinuation for significant reactions, with most local reactions being self-limiting [7]

Efficacy and Safety Data Summary

Table 2: Comparative Efficacy of this compound Versus Active Controls in Clinical Trials

Comparison Study Design Duration MASI Reduction Patient Satisfaction Key Findings
5% this compound vs. 2% Hydroquinone [4] Double-blind RCT (n=55) 8 weeks Significant reduction in both groups (p=0.042 favoring this compound) Excellent/Good: 67.7% vs. 70.3% This compound showed superior MASI reduction and comparable satisfaction
5% this compound vs. 4% Hydroquinone [8] Double-blind RCT (n=40) 8 weeks + 4wk follow-up Greater initial reduction with hydroquinone Higher satisfaction with hydroquinone Hydroquinone more effective but higher relapse rate post-treatment
5% this compound vs. 4% Kojic Acid [7] Split-face (n=45) 12 weeks Greater reduction with this compound (NS) Higher satisfaction with this compound This compound superior in MASI reduction and patient satisfaction
Microneedling + 5% this compound [1] Split-face (n=30) 12 weeks Significant decrease (p<0.001) on treated side 70% satisfied (7% excellent, 33% good, 30% fair) Effective for malar and epidermal melasma types
Kligman's + 5% this compound vs. Kligman's Alone [9] Split-face RCT (n=40) 16 weeks No significant difference between groups Higher satisfaction at 8 weeks with combination (p=0.001) Combination beneficial for epidermal melasma
Key Efficacy Findings
  • Onset of Action: Significant improvement typically observed within 4-8 weeks of initiation, with continued improvement through 12 weeks of treatment [1] [7]
  • Efficacy by Melasma Type: Greatest improvement observed in epidermal-type melasma (characterized by regular brownish pigment network on dermoscopy) compared to dermal or mixed types [1] [2]
  • Response by Pattern: Malar pattern melasma shows significantly better response (p=0.031) compared to other distributions [1]
  • Relapse Rates: Lower recurrence observed with this compound compared to hydroquinone after treatment cessation, suggesting more stable long-term results [8] [10]
Safety Profile

Systemic Safety:

  • Thyroid Function: No significant changes in serum TSH levels observed in any clinical trials, with pre- and post-treatment levels remaining within normal limits [1] [4]
  • No systemic adverse effects reported across studies, indicating minimal percutaneous absorption with topical application [1] [5]

Local Tolerability:

  • Most Common Effects: Mild, transient erythema, itching, burning sensation [7] [8]
  • Incidence: Approximately 20-30% of patients experience mild local reactions, typically self-limiting without intervention [7]
  • Comparison to Alternatives: Similar local adverse effect profile to hydroquinone, with fewer instances of irreversible effects like exogenous ochronosis [4] [8]

Mechanism of Action and Pathway Analysis

The depigmenting effect of this compound involves multiple pathways in the melanogenesis cascade, distinct from conventional tyrosinase inhibitors. The following diagram illustrates key inhibitory pathways:

G cluster_1 Melanogenesis Stimulators UVExposure UV Exposure Melanogenesis Melanogenesis Pathway UVExposure->Melanogenesis Activates Melanin Melanin Production Melanogenesis->Melanin Leads to MMI This compound (MMI) Peroxidase Peroxidase Enzyme MMI->Peroxidase Inhibits Tyrosinase Tyrosinase Enzyme MMI->Tyrosinase Inhibits DOPA Dihydroxyphenylalanine (DOPA) MMI->DOPA Blocks Metabolism DI Dihydroxyindole MMI->DI Blocks Metabolism Benzothiazine Benzothiazine MMI->Benzothiazine Blocks Metabolism Peroxidase->Melanogenesis Catalyzes Tyrosinase->Melanogenesis Catalyzes DOPA->Melanogenesis Precursor DI->Melanogenesis Intermediate Benzothiazine->Melanogenesis Intermediate

Diagram 1: this compound Inhibition of Melanogenesis Pathways. This compound (MMI) exerts depigmenting effects through multiple mechanisms: (1) inhibition of peroxidase and tyrosinase enzymes; (2) blockade of key melanin precursor and intermediate metabolism including dihydroxyphenylalanine (DOPA), dihydroxyindole, and benzothiazine [6] [5].

Conclusion and Future Directions

Topical this compound represents a valuable therapeutic option for melasma management, particularly for patients seeking alternatives to hydroquinone due to safety concerns or those with hydroquinone-resistant melasma [5]. The 5% concentration demonstrates consistent efficacy across multiple randomized controlled trials, with emerging evidence supporting microemulsion formulations for enhanced delivery [6] [8].

Clinical Recommendations:

  • First-line Consideration: this compound is appropriate as first-line therapy or in combination regimens, especially for epidermal-type melasma [4] [9]
  • Treatment Duration: Initial courses of 8-12 weeks with evaluation of response, particularly for malar pattern melasma [1] [7]
  • Delivery Enhancement: Microneedling significantly improves efficacy through enhanced skin penetration [1] [2]
  • Maintenance Therapy: Intermittent application may maintain improvement with lower relapse rates compared to hydroquinone [8] [10]

Research Needs:

  • Optimal Formulation: Further development of advanced delivery systems to maximize percutaneous penetration while minimizing transdermal absorption [6]
  • Long-term Safety: Extended-duration studies to confirm the absence of late-onset adverse effects [1] [4]
  • Combination Therapy: Systematic evaluation of this compound in combination with other depigmenting agents for synergistic effects [9] [3]
  • Diverse Populations: Expanded studies in various ethnic groups and skin phototypes [1] [3]

The non-cytotoxic, non-mutagenic profile of this compound, combined with its demonstrated efficacy and favorable safety profile, positions it as a promising agent in the depigmenting armamentarium, particularly for long-term melasma management where conventional agents may pose cumulative risks [4] [5] [8].

References

GC-MS analysis methimazole impurities USP monograph

Author: Smolecule Technical Support Team. Date: February 2026

GC Method Conditions from USP Monograph

The table below summarizes the gas chromatography (GC) conditions for the analysis of Methimazole impurities as referenced in the USP and EP monographs [1].

Parameter Condition
Column 30 m x 0.25 mm; 0.5 μm (G27)
Carrier Gas Helium
Flow Rate 1.5 mL/min
Injection Volume 1 μL
Split Ratio 3:20
Inlet Temperature 150 °C
Detector Temperature 250 °C

| Oven Program | Initial: 100 °C for 2 min Ramp: 30 °C/min to 250 °C Final Hold: 15 min at 250 °C |

Identified Impurities and Characteristics

The key impurities listed in the USP monograph for this compound are [2] [3]:

  • This compound Related Compound A: Chemically defined as 2,2-Dimethoxy-N-methylethanamine (CAS 122-07-6) [2].
  • This compound Related Compound C: Chemically defined as 1-Methyl-2-(methylthio)-1H-imidazole (CAS 14486-52-3) [2]. A recent study has provided its full characterization data, including ( ^1H )-NMR, ( ^{13}C )-NMR, IR, and MS spectra [4].

Practical Challenges and Considerations

Researchers should be aware of significant practical challenges when working with this method:

  • Poor Detection Sensitivity: Multiple analysts have reported poor detection of the specified impurities (Related Compound A and Related Compound C) at the test concentration of 0.01 mg/mL, with one forum user calling the method problematic [1].
  • Limited Troubleshooting Success: Attempted solutions—such as increasing injection volume, reducing the split ratio, and replacing GC system components—have not resolved the sensitivity issues [1].
  • Impurity Instability: Some this compound-related impurities can be unstable. For instance, the disulfide impurity (2,2'-disulphanylbis(1-methyl-1H-imidazole)) has been reported in both a white powder and a yellow form, indicating that physical form and stability can vary [4].

Proposed Analytical Workflow

Given the challenges with the GC-MS method, the following workflow outlines a systematic approach to method implementation and troubleshooting.

Start Start: USP GC-MS Method Step1 Prepare Standard Solutions (Related Compound A & C) Start->Step1 Step2 Execute GC Method per USP Step1->Step2 Step3 Evaluate Peak Response Step2->Step3 Step4 Are peaks detectable and reproducible? Step3->Step4 Step5 Proceed with Validation Step4->Step5 Yes Step6 Troubleshoot Sensitivity Step4->Step6 No Step7a Increase standard concentration Step6->Step7a Step7b Further reduce split ratio Step6->Step7b Step7c Consider alternative techniques (e.g., HPLC) Step6->Step7c Step8 Re-evaluate System Performance Step7a->Step8 Step7b->Step8 Step8->Step2 Re-run analysis

Alternative and Complementary Techniques

If GC-MS performance remains unsatisfactory, other chromatographic techniques can be considered for impurity profiling:

  • HPLC: A stability-indicating HPLC method was developed for Carbimazole (a prodrug of this compound) using a Zorbax Eclipse Plus CN column (150 × 4.6 mm, 5 μm) and a mobile phase of acetonitrile-0.05 M KH₂PO₄ (20:80, v/v) in isocratic mode at a flow rate of 1 mL/min [5]. This method was sensitive enough to determine Carbimazole's main impurity (this compound-impurity A) at the 0.5% level [5].
  • HPTLC: A high-performance thin-layer chromatography (HPTLC) method for Carbimazole used mobile phase cyclohexane-ethanol (9:1, v/v) on HPTLC plates F254 with UV detection at 225 nm [5].

Important Disclaimer

This information is compiled from public scientific literature and forums. For official testing, you must consult the current and complete version of the United States Pharmacopeia (USP) Monograph for this compound and verify all methods in-house before use.

References

Methimazole Pretreatment Protocol for Radioiodine Therapy in Graves' Disease

Author: Smolecule Technical Support Team. Date: February 2026

Background and Rationale

Graves' disease is an immune system disorder that results in the overproduction of thyroid hormones. Radioactive iodine (RAI) therapy is a definitive treatment option, but its use can be complicated by a transient rise in thyroid hormone levels post-treatment, potentially exacerbating symptoms.

  • Clinical Need: Methimazole (MMI) pretreatment is used to deplete thyroid hormone stores pre-RAI, mitigating the risk of post-procedural thyrotoxicosis. Historically, concerns existed about MMI's potential radioprotective effects reducing RAI efficacy, but recent meta-analyses have clarified this interaction [1].
  • Efficacy Evidence: A 2023 systematic review and meta-analysis found no significant difference in the risk of persistent hyperthyroidism between patients receiving MMI pretreatment followed by RAI versus RAI alone (Relative Risk: 1.02, 95% CI: 0.62–1.66; P = 0.95) [1].

Preclinical and Clinical Data Summary

The quantitative data from key studies informs the practical parameters of the pretreatment protocol.

Table 1: Summary of Clinical Evidence on MMI Pretreatment

Study / Guideline Type Key Finding on Efficacy Finding on Discontinuation Timing
Andrade et al. (Systematic Review & Meta-Analysis, 2023) [1] Meta-analysis No associated increased risk of persistent hyperthyroidism [1]. Lower risk (non-significant) of persistent hyperthyroidism when MMI stopped ≤7 days before RAI (RR: 0.85, CI: 0.28–2.58) [1].
Korean Thyroid Association (KTA) Guidelines, 2025 [2] Clinical Practice Guideline - Strongly recommends discontinuing MMI for 3 to 7 days before RAI therapy [2].
Rokni et al. (Clinical Trial, 2015) [3] Randomized Clinical Trial No difference in treatment response rates at 1, 3, 6, and 12 months post-RAI [3]. No difference in response between discontinuation 24-48 hrs, 48.1-72 hrs, or 72.1-168 hrs (up to 7 days) pre-RAI [3].
Walter et al. (Systematic Review, 2023) [4] Systematic Review & Meta-analysis Antithyroid drugs associated with negative impact on RAI outcomes (RR=0.81, p=0.02), but with moderate heterogeneity (I²=51%) [4]. -

Detailed Experimental Protocol

Patient Selection and Preparation
  • Inclusion Criteria: Adults (18-65 years) with confirmed Graves' disease scheduled for RAI therapy [3].
  • Pre-treatment Stabilization: Initiate MMI at a standard dose (e.g., 10-30 mg/day) to achieve a euthyroid state (normal Free T4/T3 levels) prior to RAI planning [1] [5].
  • Informed Consent: Obtain written informed consent explaining the purpose of pretreatment, the RAI procedure, and potential risks.
This compound Discontinuation Schedule
  • Standard Protocol: Discontinue MMI 3 to 7 days before the scheduled RAI administration date [2].
  • Supporting Evidence: Clinical trials demonstrate that even shorter discontinuation periods (24-48 hours) are effective, with one study finding no difference in response for discontinuation up to 7 days prior [3]. The KTA's strong level 1 recommendation provides a robust, evidence-based window [2].
  • Practical Workflow: The following diagram outlines the key decision points and workflow for patient management.

G Start Patient with Graves' Disease Scheduled for RAI A Initiate MMI Pretreatment (10-30 mg/day) Start->A B Achieve Euthyroid State (Normal Free T4/T3) A->B C Discontinue MMI 3-7 Days Before RAI B->C D Administer Radioactive Iodine (RAI) C->D E Consider MMI Resumption (High-risk patients) D->E F Monitor Thyroid Function E->F G1 Euthyroid/Hypothyroid (Treatment Success) F->G1  At 4-6 weeks G2 Persistent Hyperthyroidism (Assess for re-treatment) F->G2  At 4-6 weeks

Radioactive Iodine Administration and Follow-up
  • RAI Dosing: A fixed RAI activity of 10-15 mCi is recommended to induce hypothyroidism [2]. Dosing may be adjusted based on institutional protocols.
  • Post-RAI this compound: In patients at high risk of clinical deterioration from worsening hyperthyroidism, MMI may be resumed 3-7 days after RAI administration [2].
  • Monitoring: Schedule the first thyroid function test (TSH and Free T4) 4-6 weeks after RAI. Continue monitoring every 2-3 months until levels stabilize, then every 6-12 months for long-term follow-up [2].

Special Considerations and Safety Protocols

  • Thyroid Eye Disease (TED): RAI therapy can exacerbate active TED. Prophylactic corticosteroid therapy (e.g., prednisone) is recommended when RAI is administered to patients with active mild TED and should be considered for those with inactive moderate-to-severe TED and additional risk factors (e.g., smoking) [2].
  • Iodinated Contrast Media: Patients with hyperthyroidism exposed to iodinated contrast are at risk of contrast-induced hyperthyroidism. Administering a prophylactic dose of MMI prior to contrast exposure can block iodine-induced hormone synthesis and prevent saturation of the thyroid gland, preserving its capacity for subsequent RAI uptake [6].
  • Low-Iodine Diet: A strict low-iodine diet is not routinely recommended. However, patients should avoid iodine-rich foods for at least one week before RAI treatment to maximize radioactive iodine uptake [2].

Conclusion

MMI pretreatment is a safe and effective strategy to control thyroid hormone levels before definitive RAI therapy in Graves' disease. The core principle is a short discontinuation period of 3-7 days before radioiodine administration, which does not compromise treatment success rates. This protocol provides a standardized framework for researchers and clinicians to optimize patient outcomes.

References

Comprehensive Pediatric Methimazole Dosing Guidelines for Graves Disease: Clinical Protocols and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pediatric Graves Disease and Methimazole Therapy

Graves disease (GD) represents the most common cause of hyperthyroidism in children and adolescents, with increasing incidence worldwide ranging from 1.5 to 6.5 cases per 100,000 person-years [1]. This autoimmune disorder results from thyrotropin receptor-stimulating antibodies that activate thyroid-stimulating hormone (TSH) receptors, triggering excessive synthesis and secretion of thyroid hormones [2]. The clinical presentation of pediatric GD ranges from asymptomatic to severe manifestations including weight loss despite increased appetite, tachycardia, heat intolerance, anxiety, and declining academic performance [3] [2]. Without appropriate treatment, children with GD face potential complications including accelerated bone maturation, reduced bone mineral density, cognitive impairments, and in severe cases, thyroid storm [4].

Antithyroid drugs (ATDs) represent the first-line treatment for pediatric GD, with this compound (MMI) preferred over propylthiouracil (PTU) in most clinical scenarios due to its more favorable safety profile and once-daily dosing convenience [5] [3]. This compound exerts its therapeutic effect primarily through inhibition of thyroid peroxidase, the enzyme responsible for iodinating tyrosine residues on thyroglobulin and coupling iodotyrosines to form thyroid hormones (thyroxine [T4] and triiodothyronine [T3]) [6]. Unlike PTU, this compound does not inhibit the peripheral conversion of T4 to the more biologically active T3, but its longer half-life and enhanced safety profile make it the preferred agent for pediatric patients [5] [4]. The European Thyroid Association (ETA), American Thyroid Association (ATA), and other professional organizations have established evidence-based guidelines for MMI dosing in pediatric GD, though optimal dosing strategies continue to be refined through ongoing clinical research [3] [1].

Current Pediatric Dosing Guidelines for this compound

International Guideline Recommendations

Recent evidence-based guidelines from major endocrine societies provide consistent recommendations for initial this compound dosing in pediatric Graves disease, with some variation based on disease severity and regional practices. The European Thyroid Association (ETA) released updated guidelines in 2022 recommending an initial MMI dose between 0.15 and 0.5 mg/kg/day administered once daily [3]. This guideline strongly recommends the dose titration approach over the block-and-replace regimen for most patients, noting that the titration method demonstrates equivalent efficacy with lower adverse effect rates [3]. The ETA further specifies that larger MMI doses up to 0.5 mg/kg/day may be administered in more severe, symptomatic cases, but prolonged use of higher doses should be avoided due to increased risk of adverse effects [3].

The American Thyroid Association (ATA) provides severity-based dosing recommendations rather than weight-based calculations for initial therapy. For adults and children, ATA guidelines suggest: 5-10 mg daily if free T4 is 1-1.5 times the upper limit of normal (ULN); 10-20 mg daily if free T4 is 1.5-2 times ULN; and 30-40 mg daily for free T4 2-3 times ULN [5]. However, these recommendations are primarily based on adult studies, and most pediatric endocrinologists prefer weight-based dosing to account for the wide range of body sizes in children.

Clinical evidence from a 2023 comprehensive study of 161 pediatric GD patients supports a severity-stratified dosing approach: lower MMI doses (0.3-0.5 mg/kg/day) for mild GD, moderate doses (0.6-0.8 mg/kg/day) for moderate to severe GD, and avoidance of very high doses (0.8-1.0 mg/kg/day) due to significantly increased adverse effects [1]. This study demonstrated that dose individualization based on both weight and disease severity optimizes the balance between efficacy and safety [1].

Table 1: Summary of Current Pediatric this compound Dosing Guidelines

Guideline Source Initial Dose Range Dosing Strategy Maintenance Dose Special Considerations
European Thyroid Association (2022) 0.15-0.5 mg/kg/day Dose titration preferred over block-and-replace 0.1-0.3 mg/kg/day Higher doses (0.5 mg/kg) for severe disease; once-daily dosing
American Thyroid Association (2016) 0.4-0.7 mg/kg/day (pediatric specific); severity-based for adults Dose titration 0.2-0.3 mg/kg/day Based on adult data; weight-based preferred in children
Drugs.com Dosage Guide 0.4 mg/kg/day Divided dosing (every 8 hours) 0.2 mg/kg/day Divided dosing despite long half-life
Clinical Evidence (2023) 0.3-0.8 mg/kg/day (severity-based) Dose titration 0.2-0.3 mg/kg/day Avoid >0.8 mg/kg/day due to safety concerns
Pharmacokinetic and Pharmacodynamic Considerations

This compound demonstrates excellent oral bioavailability (80-95%), reaching peak plasma concentrations within 1-2 hours after administration [6]. Unlike many medications, food intake does not significantly affect this compound absorption, allowing for flexible dosing schedules [6]. This compound exhibits minimal protein binding (<10%) and has a low volume of distribution (approximately 0.4 L/kg), yet its lipophilic nature enables efficient penetration into thyroid tissue [6]. The drug undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP1A2 and CYP2C9) and has an elimination half-life of 4-6 hours [6].

Despite the relatively short half-life, this compound's intrathyroidal concentration and prolonged inhibition of thyroid peroxidase allow for once-daily dosing in most pediatric patients [3] [4]. This pharmacokinetic advantage significantly improves adherence in children and adolescents compared to multiple daily dosing regimens. Renal excretion represents the primary elimination route, with 10-15% of the administered dose excreted unchanged in urine [6]. While no specific dosage adjustments are recommended for renal impairment, careful monitoring is advised in patients with compromised renal function [6] [7].

Comparative Efficacy of Different Dosing Strategies

Dose-Dependent Efficacy and Time to Normalization

Clinical evidence demonstrates that this compound efficacy in pediatric Graves disease follows a dose-response relationship, though with a ceiling effect beyond which higher doses provide diminishing returns and increased adverse effects. A retrospective Japanese study comparing high-dose (≥0.7 mg/kg/day) versus low-dose (<0.7 mg/kg/day) this compound in 27 children found no statistically significant difference in the time required to normalize serum free T4 levels (22.5 ± 7.4 days vs. 28.8 ± 16.2 days, p=0.30) despite significantly different dosing [8]. This study concluded that MMI doses <0.7 mg/kg/day (specifically 0.51 ± 0.12 mg/kg/day) appeared as effective as higher doses in children with mild or moderate GD [8].

A more recent 2023 study of 161 pediatric patients provided deeper insights into severity-based dosing efficacy. This study categorized patients by disease severity (mild, moderate, severe) and assigned different MMI doses (0.3-0.5, 0.6-0.8, or 0.8-1.0 mg/kg/day) [1]. After 12 weeks of treatment, 91.0% of mild patients receiving lower doses (0.3-0.5 mg/kg/day) and 90.9% of severe patients receiving the highest doses (0.8-1.0 mg/kg/day) achieved normalized FT3 levels [1]. However, only 70.8% of severe patients receiving moderate doses (0.6-0.8 mg/kg/day) achieved normalized FT4 levels, suggesting that disease severity rather than dose alone influences treatment response [1].

Table 2: Efficacy Outcomes by this compound Dose and Disease Severity

Disease Severity MMI Dose (mg/kg/day) FT3 Normalization at 12 Weeks FT4 Normalization at 12 Weeks Time to Initial Response
Mild (n=78) 0.3-0.5 91.0% 85.9% 4 weeks (78.2% achieved FT3 normalization)
Moderate (n=37) 0.6-0.8 83.8% 81.1% 4-8 weeks
Severe (n=24) 0.6-0.8 79.2% 70.8% 8-12 weeks
Severe (n=22) 0.8-1.0 90.9% 81.8% 8 weeks (86.4% achieved FT3 normalization)
Impact of Dosing Strategy on Remission Rates

The ultimate goal of this compound therapy in pediatric Graves disease is to induce long-term remission, defined as maintenance of euthyroidism for more than 12 months after drug discontinuation [1] [4]. Current evidence suggests that treatment duration rather than initial dosing strategy has the greater impact on remission rates. The overall remission rate after ATD treatment in pediatric GD patients is typically between 20% and 30% after 2 years of therapy but may increase to >60% with longer treatment durations (5 years or more) [6] [3].

The ETA guidelines recommend administering ATDs for at least 3 years and only discontinuing when TSH receptor antibody (TRAb) levels have been low for several months [3]. Longer courses of ATDs (≥5 years) should be considered when the likelihood of remission is low based on disease characteristics at presentation [3]. Measurement of TRAb levels provides valuable predictive value for remission likelihood, with persistently elevated levels indicating low probability of sustained remission after drug discontinuation [3]. Chronic low-dose this compound therapy represents a safe and effective alternative to ablative therapy for patients who relapse after initial treatment or have contraindications to definitive therapy [5].

Safety Profile and Adverse Effect Monitoring

Dose-Dependent Adverse Effects

This compound therapy in pediatric patients is associated with a spectrum of potential adverse effects, ranging from minor reactions to severe, life-threatening complications. The incidence of adverse effects demonstrates a clear dose-dependent relationship, with significantly higher rates observed at higher doses [1]. Minor adverse effects occur in 10-20% of pediatric patients and typically include rash, urticaria, arthralgia, myalgia, transient neutropenia, and mild liver function abnormalities [3] [1]. These reactions are usually self-limiting and may not require drug discontinuation.

The 2023 study of 161 pediatric patients provided compelling evidence of dose-dependent adverse effects, with incidence rates of 12.8% in the low-dose group (0.3-0.5 mg/kg/day), 13.5% in the moderate-dose group (0.6-0.8 mg/kg/day), 16.7% in the severe group with moderate dosing, and 40.9% in the high-dose group (0.8-1.0 mg/kg/day) [1]. This nearly threefold increase in adverse effects at the highest doses underscores the importance of using the minimal effective dose, particularly for long-term therapy [1].

Serious adverse effects are rare but potentially fatal, including agranulocytosis (0.1-0.5%), severe hepatitis (0.1-0.2%), vasculitis, and a lupus-like syndrome [6] [4]. Agranulocytosis typically presents with fever, sore throat, and oral ulcers, requiring immediate medical attention and permanent discontinuation of this compound [5] [4]. Current evidence indicates that most cases of agranulocytosis and severe hepatotoxicity occur within the first 3 months of therapy [5].

Pre-treatment Assessment and Monitoring Protocols

Comprehensive baseline assessment and systematic monitoring are essential components of safe this compound therapy in pediatric patients. Prior to initiating treatment, the following baseline evaluations should be obtained:

  • Complete blood count with differential, noting that mild leukopenia may be present in untreated Graves disease [5]
  • Hepatic function profile including transaminases and bilirubin [5] [3]
  • Thyroid function tests (TSH, free T4, total T3) [5]
  • TSH receptor antibody levels to establish baseline and assist with remission prediction [3]

During treatment, thyroid function tests should be monitored every 2-4 weeks initially after starting this compound, then every 2-3 months once stable euthyroidism is achieved [5] [4]. Routine monitoring of CBC and liver function tests is controversial, but many experts recommend periodic assessment, particularly during the first 3-6 months of therapy [5]. The ETA guidelines recommend checking white blood cell count and liver function tests at baseline because both can be affected by the underlying disease process and ATD therapy [3].

Patients and families should receive comprehensive verbal and written education regarding potential adverse effects and specific instructions to seek immediate medical attention for symptoms such as fever, sore throat, oral ulcers, jaundice, abdominal pain, or dark urine [5] [3]. This education is particularly crucial during the initial months of therapy when serious adverse effects are most likely to occur.

Detailed Dosing Protocols and Methodologies

Dose Titration Protocol

The dose titration approach represents the preferred method for this compound administration in pediatric Graves disease according to current guidelines [3]. This protocol initiates therapy with a weight-based and severity-adjusted dose, followed by gradual dose reduction as thyroid function normalizes. The detailed methodology includes:

  • Initial Dosing:

    • Calculate initial dose based on body weight (0.15-0.5 mg/kg/day) and disease severity [3]
    • Administer as a single daily dose regardless of meal timing [6] [3]
    • For severe, symptomatic cases, consider starting at the higher end of the dosing range (0.5 mg/kg/day) [3]
  • Response Assessment:

    • Monitor thyroid function tests (FT4, FT3) every 2-4 weeks [5]
    • Expect thyroid hormone concentrations to normalize in most patients within the first 6 weeks, with noticeable improvement in the first 4 weeks [3]
    • Note that TSH may remain suppressed for several months after initiating therapy and should not be used as the primary monitoring parameter initially [5] [3]
  • Dose Titration:

    • Once FT4 and FT3 levels approach the reference range, reduce the this compound dose by 25-50% [3]
    • Continue gradual dose reduction while maintaining euthyroidism, aiming for the lowest effective maintenance dose (typically 0.1-0.3 mg/kg/day) [3] [4]
    • Maintain follow-up intervals of approximately 4 weeks for the first 3 months, then extend to 2-3 monthly assessments depending on clinical course [3]

The dose titration approach demonstrates equivalent efficacy to higher-dose regimens while minimizing drug exposure and adverse effects [8] [3]. Clinical studies indicate that this method achieves euthyroidism within comparable timeframes to fixed higher-dose regimens while reducing the incidence of adverse effects by approximately 50% compared to block-and-replace approaches [3].

Block-and-Replace Protocol

The block-and-replace approach combines a fixed, higher dose of this compound with levothyroxine replacement to maintain euthyroidism. While this method is generally not preferred in pediatric patients, it may be appropriate in specific clinical circumstances such as significant fluctuations in thyroid function or compliance challenges with frequent dose adjustments [3]. The protocol methodology includes:

  • This compound Administration:

    • Initiate with a higher fixed dose (0.3-0.5 mg/kg/day, up to 1.0 mg/kg/day in resistant cases) to completely block endogenous thyroid hormone production [3]
    • Administer as a single daily dose [3]
  • Levothyroxine Introduction:

    • Add levothyroxine in an age and weight-appropriate replacement dose (typically 2-4 mcg/kg/day for children 1-5 years, 3-5 mcg/kg/day for children 6-12 years, and 1-3 mcg/kg/day for adolescents) as FT3 levels fall into the reference range [3]
    • Adjust levothyroxine dose based on thyroid function tests, targeting mid-normal range FT4 and FT3 levels [3]
  • Monitoring and Adjustment:

    • Monitor thyroid function tests every 4-6 weeks initially, then every 3 months once stable
    • Maintain this compound at the initial dose throughout treatment, adjusting only levothyroxine as needed [3]

The block-and-replace regimen offers the advantage of fewer dose adjustments and potentially less frequent monitoring once stable, but is associated with higher rates of adverse effects due to increased cumulative this compound exposure [3]. Current evidence indicates this approach should be reserved for specific clinical circumstances and not used routinely in pediatric patients [3].

G Start Start MMI Therapy Baseline Baseline Assessment: - Weight measurement - Thyroid function tests - CBC with differential - Liver function tests - TSH receptor antibodies Start->Baseline DoseCalc Calculate Initial Dose: Mild: 0.3-0.5 mg/kg/day Moderate: 0.5-0.7 mg/kg/day Severe: 0.7-0.8 mg/kg/day Baseline->DoseCalc Initiate Initiate Therapy: Single daily dosing DoseCalc->Initiate Monitor Monitor Response: FT4/FT3 at 2-4 weeks TSH may remain suppressed Initiate->Monitor Adjust Adjust Dose: Reduce by 25-50% when FT4/FT3 approach normal range Monitor->Adjust 4-6 weeks Adjust->Monitor FT4/FT3 still elevated Maintain Maintenance Phase: Lowest effective dose (0.1-0.3 mg/kg/day) Adjust->Maintain FT4/FT3 normalizing LongTerm Long-term Monitoring: Every 2-3 months when stable Maintain->LongTerm AE Adverse Effect Monitoring Maintain->AE LongTerm->Maintain Continue 3+ years if TRAb positive

Figure 1: this compound Dose Titration Protocol Workflow for Pediatric Graves Disease

Long-Term Management and Treatment Escalation

Remission Assessment and Treatment Discontinuation

The decision to discontinue this compound therapy in pediatric Graves disease requires careful assessment of remission likelihood based on clinical and biochemical parameters. Current guidelines recommend continuing ATD therapy for at least 3 years before considering discontinuation, as longer treatment duration correlates with increased remission rates [3]. Key factors influencing remission probability include:

  • TRAb levels: Persistently elevated TSH receptor antibody levels indicate low likelihood of remission, while normalization of TRAb predicts higher remission probability [3]
  • Goiter size: Patients with smaller goiters at diagnosis demonstrate higher remission rates [5]
  • Disease severity: Mild initial presentation correlates with improved remission likelihood [5]
  • Treatment duration: Remission rates increase from approximately 20-30% at 2 years to >60% with 5 or more years of therapy [6] [3]

Prior to medication discontinuation, patients should have maintained euthyroidism for at least 12-18 months on minimal this compound doses (2.5-5 mg daily), with normalized TRAb levels on at least two consecutive measurements 3-6 months apart [3]. After drug discontinuation, thyroid function should be monitored every 1-3 months for the first 6 months, then every 3-6 months for the following year, as most relapses occur within the first 12 months after discontinuation [4].

Definitive Treatment Considerations

For pediatric patients who experience relapse after an adequate course of this compound, develop significant adverse effects, or demonstrate poor adherence to medical therapy, definitive treatment with either total thyroidectomy or radioactive iodine (RAI) ablation should be considered [3] [4]. The selection between surgical and RAI approaches depends on multiple factors including patient age, goiter size, availability of experienced thyroid surgeons, and family preference.

Total thyroidectomy is recommended for children under 10 years, those with large goiters (>80 grams), or when rapid control of hyperthyroidism is required [3] [4]. Prior to surgery, patients should be rendered euthyroid with this compound, and preoperative potassium iodide may be administered to reduce thyroid vascularity [3] [4]. Surgery should be performed by high-volume pediatric thyroid surgeons to minimize risks of hypoparathyroidism and recurrent laryngeal nerve damage, which occur in 1-3% of cases at experienced centers [4].

Radioactive iodine therapy represents an effective alternative for children over 10 years, particularly when surgery is contraindicated or unavailable [3]. The therapeutic objective in pediatric patients is complete thyroid ablation to prevent relapse and minimize theoretical cancer risk [3]. RAI should be avoided in children under 5 years and used cautiously in children 5-10 years only when surgery is not feasible [3]. Pre-treatment with this compound should be discontinued for 3-7 days before RAI administration and can be resumed 3-7 days after treatment [3].

G Start MMI Therapy Initiation Monitor Regular Monitoring: - Thyroid function - Clinical symptoms - Adverse effects Start->Monitor Decision Therapy Response Assessment Monitor->Decision AE Adverse Effects Monitor->AE Severe adverse effects Agranulocytosis Hepatotoxicity Success Remission Achieved Decision->Success Euthyroid ≥12 months Low TRAb Minimal MMI dose Failure Treatment Failure Consider Definitive Therapy Decision->Failure Relapse after adequate course Poor adherence Refractory hyperthyroidism Options Definitive Treatment Options Failure->Options AE->Options Surgery Surgery Preferred: - Age <10 years - Large goiter - Compression symptoms - Need for rapid control Options->Surgery RAI RAI Preferred: - Age >10 years - No access to high-volume surgeon - Surgical contraindications Options->RAI

Figure 2: Long-Term Management and Treatment Escalation Pathway

Conclusion

This compound remains the cornerstone of medical therapy for pediatric Graves disease, with optimal dosing requiring careful consideration of disease severity, patient weight, and individual treatment response. Current evidence supports initial dosing between 0.15-0.8 mg/kg/day based on severity, with prompt dose reduction to the minimal effective maintenance level (0.1-0.3 mg/kg/day) once euthyroidism is achieved. The dose titration approach is preferred over block-and-replace regimens due to equivalent efficacy with superior safety profiles.

Treatment duration should extend for at least 3 years in most cases, with longer courses (5+ years) considered for patients with persistent TRAb elevation or other poor prognostic indicators. Comprehensive patient and family education regarding potential adverse effects, coupled with appropriate baseline assessment and systematic monitoring, is essential for safe administration. For patients requiring definitive therapy, total thyroidectomy performed by high-volume surgeons represents the preferred approach for younger children and those with large goiters, while radioactive iodine ablation provides an effective alternative for adolescents.

Future research directions should focus on personalized dosing algorithms incorporating pharmacogenetic factors, novel biomarkers for remission prediction, and immunomodulatory approaches that may fundamentally alter the therapeutic landscape for pediatric autoimmune thyroid disease.

References

Methimazole and Selenium Combination Therapy for Pediatric Graves' Disease: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Graves' disease is the most common cause of hyperthyroidism in children, characterized by the production of autoantibodies that stimulate the thyroid-stimulating hormone (TSH) receptor, leading to excessive thyroid hormone production [1]. Methimazole (MMI), a first-line antithyroid drug, inhibits thyroid hormone synthesis but does not directly address the underlying autoimmune pathology [2]. Selenium, an essential trace element, is a crucial component of antioxidant enzymes like glutathione peroxidases and plays a vital role in thyroid hormone metabolism and immune modulation [3] [4]. The rationale for combination therapy stems from the potential for selenium to counteract oxidative stress in the hyperthyroid state and modulate the autoimmune response, thereby potentially improving treatment efficacy and outcomes [5] [4].

Summary of Clinical Evidence

Recent clinical studies provide quantitative evidence supporting the combined use of this compound and selenium in pediatric populations.

Table 1: Clinical Outcomes from Pediatric Study (2022) - 103 Children with Graves' Disease
Outcome Measure Traditional Group (MMI only, n=50) Combination Group (MMI + Se, n=53) P-value
Treatment Total Effective Rate 60.0% (30/45) 84.9% (45/53) < 0.05
Thyroid Volume After Treatment (mean) 6.92 ± 1.03 6.37 ± 1.06 < 0.05
TRAb Levels (Post-Treatment) Significantly higher Significantly lower < 0.05
TPOAb Levels (Post-Treatment) Significantly higher Significantly lower < 0.05
FT4 Normalization Time Longer Shorter < 0.05
Inflammatory Markers (IL-6, IL-8) Significantly higher Significantly lower < 0.05

Source: Zhang et al. (2022), World Journal of Clinical Cases [5] [6].

Table 2: Findings from Adult Randomized Trial (2025) on L-Carnitine and Selenium as Adjuncts to MMI
Outcome Measure Control Group (MMI only) Intervention Group (MMI + LCT/Se) P-value
Time to TRAb Negativity Reference Significantly earlier (HR = 2.35) 0.016
MMI Average Dosage Reference Consistently lower 0.013
MMI Cumulative Dose Reference Significantly lower 0.020
Rate of Spontaneous Remission Reference Significantly higher (OR = 11.22) < 0.001
Symptoms (Tremor, Irritability, etc.) Reference Independent reduction in severity Reported

Source: Nutrients (2025) [3]. TRAb: TSH Receptor Antibody; LCT: L-Carnitine.

Proposed Mechanisms of Action

The beneficial effects of the combination therapy are believed to operate through complementary mechanisms. This compound acts directly on the thyroid gland to inhibit thyroperoxidase, thereby blocking the synthesis of the thyroid hormones T4 and T3 [2]. Selenium, incorporated into selenoproteins such as glutathione peroxidases, mitigates the oxidative stress inherent in the hyperthyroid state and supports the deiodination of T4 to the active T3 in peripheral tissues [3] [4]. Furthermore, selenium is posited to exert immunomodulatory effects, potentially leading to the reduction of pathogenic autoantibodies like TRAb and TPOAb [5] [3]. This mechanistic synergy is illustrated below.

G cluster_thyroid Thyroid Gland cluster_systemic Systemic Effects MMI This compound (MMI) HormoneSynth Thyroid Hormone Synthesis MMI->HormoneSynth Inhibits TRAb TRAb Autoantibodies MMI->TRAb Indirectly reduces Se Selenium (Se) OxStress Oxidative Stress Se->OxStress Antioxidant Action (GSH-Px) ImmuneMod Immune Modulation Se->ImmuneMod Promotes ClinicalOutcome Clinical Outcome - Improved Efficacy - Reduced TRAb/TPOAb - Lower Inflammation HormoneSynth->ClinicalOutcome TRAb->ClinicalOutcome OxStress->ClinicalOutcome ImmuneMod->TRAb Reduces ImmuneMod->ClinicalOutcome

Detailed Experimental Protocols

Protocol 1: Clinical Trial Design for Pediatric Patients

This protocol is adapted from the 2022 study by Zhang et al. [5].

  • Objective: To evaluate the clinical efficacy and safety of this compound combined with selenium versus this compound alone in children with newly diagnosed Graves' disease.
  • Study Population:
    • Inclusion Criteria: Age 4-13 years; first-time diagnosis of Graves' disease meeting standard criteria (suppressed TSH, elevated FT4/FT3, positive TRAb, diffuse goiter on ultrasound); written informed consent from guardian [5].
    • Exclusion Criteria: Thyroid hyperfunctioning adenoma; toxic nodular goiter; other causes of thyrotoxicosis (e.g., thyroiditis); history of thyroid surgery/radioiodine; other autoimmune diseases; impaired liver function or low white blood cell count [5].
  • Randomization & Blinding: Eligible subjects are randomly assigned to either the Traditional Group or the Combination Group. A double-blind design is recommended where possible.
  • Dosage and Administration:
    • Traditional Group: this compound, 15-20 mg orally, once per day. The dose is adjusted based on clinical response and thyroid function tests [5].
    • Combination Group: this compound (as in the Traditional Group) plus Selenium, 50 µg orally, twice daily [5].
    • Treatment Duration: Defined in courses of 7 days each, for a total of 4-5 courses. Long-term maintenance should be guided by clinical response.
  • Primary Endpoints:
    • Total treatment effective rate (Markedly effective + Effective).
    • Serum levels of TRAb and TPOAb.
  • Secondary Endpoints:
    • Thyroid volume (via ultrasound).
    • Serum FT4, FT3, TSH levels.
    • Time for FT4 to return to normal.
    • Inflammatory cytokine levels (e.g., IL-6, IL-8).
  • Safety Monitoring: Regular blood tests (complete blood count, liver function) to monitor for known MMI side effects such as agranulocytosis and hepatotoxicity [2] [7].
Protocol 2: In-Vitro Analysis of Mechanism of Action
  • Objective: To investigate the synergistic effect of MMI and selenium on thyroid autoantibody production and oxidative stress in a controlled model.
  • Cell Culture:
    • Utilize a human B-lymphocyte cell line or peripheral blood mononuclear cells (PBMCs) isolated from patients with Graves' disease.
    • Culture cells in standard RPMI-1640 medium supplemented with fetal bovine serum.
  • Experimental Groups:
    • Control Group: Cells cultured with standard medium only.
    • MMI Group: Cells treated with a clinically relevant concentration of MMI (e.g., 10⁻⁶ M).
    • Selenium Group: Cells treated with Sodium Selenite (e.g., 10 nM).
    • Combination Group: Cells treated with both MMI and Selenium at the above concentrations.
  • Stimulation: Stimulate cells with a mitogen (e.g., Phorbol Myristate Acetate - PMA) to induce antibody production.
  • Outcome Measures and Assays:
    • TRAb & TPOAb Levels: Measure in cell culture supernatant using enzyme-linked immunosorbent assay (ELISA) at 48-72 hours.
    • Oxidative Stress Markers: Assess intracellular reactive oxygen species (ROS) levels using a fluorescent probe (e.g., DCFH-DA) and measure activity of antioxidant enzymes like glutathione peroxidase (GPx).
    • Cell Viability: Perform MTT assay to rule out cytotoxic effects of the treatments.
    • Gene Expression: Analyze mRNA expression of key selenoproteins (e.g., GPx) and inflammatory markers via quantitative real-time PCR (qRT-PCR).

G Start Patient Population: Pediatric Graves' Disease Randomize Randomization Start->Randomize GroupA Traditional Group (MMI only) Randomize->GroupA GroupB Combination Group (MMI + Selenium) Randomize->GroupB Assess Outcome Assessment GroupA->Assess GroupB->Assess End Data Analysis Assess->End Sub_Measures Primary Outcomes Secondary Outcomes Assess->Sub_Measures

Safety and Monitoring Considerations

This compound use requires vigilant safety monitoring. Key considerations include:

  • Agranulocytosis: Patients and caregivers should be educated to report immediately any signs of infection, such as fever or sore throat, as this can be a life-threatening side effect [2] [7].
  • Hepatotoxicity: Symptoms like jaundice (yellowing of skin/eyes), dark urine, or severe abdominal pain warrant immediate medical attention and liver function testing [8] [7].
  • Other Side Effects: Rash, joint pain, hair loss, and taste disturbance are more common but generally less severe [2] [7].
  • Selenium is well-tolerated at the doses described, though gastrointestinal discomfort can occur at higher intakes [3]. The 50 µg twice daily regimen falls within a safe range for pediatric supplementation.

Conclusion

The combination of this compound and selenium represents a promising therapeutic strategy for pediatric Graves' disease. Clinical evidence indicates that this approach can enhance treatment efficacy, promote a faster reduction of key autoimmune antibodies (TRAb, TPOAb), and mitigate inflammation. The proposed protocols provide a framework for further research and clinical validation. Future studies should focus on long-term outcomes, optimal dosing, and the identification of patient subgroups most likely to benefit from this combination therapy.

References

Troubleshooting Strategies for Methimazole HPLC Peak Resolution

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Mechanism Application Example & Key Parameters Key Considerations
Mobile Phase Optimization [1] Alters relative retention (α) by changing solvent interaction strength; pH control manages ionization of analytes. Use buffer instead of pure water; adjust pH. Vary organic modifier: Acetonitrile, Methanol, or Tetrahydrofuran (THF) [1]. Changing organic modifier is one of the most powerful ways to alter peak spacing. Use solvent strength charts to estimate equivalent concentrations [1].
Column Stationary Phase Selection [2] [1] Changes chemical nature of stationary phase to alter interaction with analytes. Use a C18 column for reversed-phase separation [2]. Consider columns with smaller particle sizes (e.g., 2.7 µm fused-core) for higher efficiency [1]. For polar metabolites, a standard C18 column may provide satisfactory simultaneous separation of methimazole and its metabolites [2].
Temperature Adjustment [1] Increases column efficiency (N) by reducing mobile phase viscosity and increasing diffusion rates. Operate at elevated temperatures (e.g., 40–60 °C for small molecules). Higher temperatures can also induce peak spacing changes for ionic/ionizable compounds, which can be beneficial [1].

Advanced & Specialized Techniques

For particularly challenging separations or specific applications, the following advanced methodologies have been reported in the literature:

  • Post-Column Reaction Detection: A highly selective method was developed for determining this compound in urine. This technique uses a post-column iodine-azide reaction, where this compound induces the reaction, leading to a decrease in iodine absorbance detected as a negative peak. This system is very selective for sulfur(II) compounds like this compound and can achieve detection at the nmol/mL level, potentially reducing interference from complex matrices [3].
  • Analyte Derivatization: For compounds with poor UV detectability or high polarity, chemical derivatization can be a solution. One study used 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) to derivative a sulfur-containing compound, creating a stable UV-absorbing derivative with better chromatographic behavior on a C18 column [4]. While this specific example is for a different analyte, the principle can be explored for this compound or its metabolites if detection and separation are primary issues.

Experimental Protocol: Simultaneous Determination of this compound and Metabolites

The following detailed protocol is adapted from a published method for the determination of this compound and its metabolites (N-methylthiourea (MTU), N-methylhydantoin (MEH), 2-mercaptoimidazole (SHMET)) in fish homogenates, which exemplifies a robust RP-HPLC setup [2].

  • Chromatographic Conditions:

    • Column: Reversed-phase chromatographic column (e.g., C18).
    • Mobile Phase: Phosphate buffer system.
    • Detection: UV detection.
    • Retention Times: Under the reported conditions, typical retention times were 8.93 min for MET, 3.66 min for SHMET, 3.57 min for MTU, and 7.47 min for MEH [2].
  • Sample Preparation (Solid-Phase Extraction):

    • Extraction: Homogenize the sample (e.g., tissue or biological fluid).
    • SPE Cartridge: Use an Oasis MCX (mixed-mode cation-exchange) cartridge.
    • Conditioning: Condition the cartridge with methanol and a buffer (e.g., phosphate buffer).
    • Loading: Load the sample homogenate onto the cartridge.
    • Washing: Wash with a mild acid solution (e.g., 0.1 M hydrochloric acid) and methanol.
    • Elution: Elute the analytes with a mixture of organic solvent and a base (e.g., methanol with 5% ammonium hydroxide) [2].

This workflow can be visualized in the following diagram:

Start Start Sample Preparation Homogenize Homogenize Sample Start->Homogenize Condition Condition SPE Cartridge (Methanol & Buffer) Homogenize->Condition Load Load Sample Homogenate Condition->Load Wash Wash Cartridge (Mild Acid & Methanol) Load->Wash Elute Elute Analytes (Methanol + NH₄OH) Wash->Elute HPLC HPLC Analysis Elute->HPLC

Frequently Asked Questions (FAQs)

  • What is the most effective first step if two peaks are co-eluting? Changing the organic modifier in your mobile phase (e.g., from acetonitrile to methanol) is often the most effective first step, as it can significantly alter the relative retention (α) of the compounds [1].

  • My peaks are broad and tailing. What could be the cause? Peak tailing for polar, basic compounds like this compound can occur due to undesirable interactions with silanol groups on the stationary phase. Using a mobile phase buffer at an appropriate pH to control ionization can help mitigate this [2]. Also, ensure your column is not degraded.

  • How can I improve resolution without changing my column or mobile phase composition? Increasing the column temperature is a straightforward option. This enhances column efficiency (N) by improving mass transfer, leading to sharper peaks and better resolution [1].

References

methimazole impurity profiling method development challenges

Author: Smolecule Technical Support Team. Date: February 2026

Known Methimazole Impurities and Characterization

Understanding the impurities you might encounter is the first step. The table below summarizes key impurities and their characteristics based on recent research.

Impurity Name / Type Chemical Name / Identifier Key Characteristics & Formation Reported Analytical Techniques
This compound Impurity C [1] 1-Methyl-(2-methylthio)-1H-imidazole [1] Process-related impurity; obtained as iodide salt (C5H9IN2S) crystallizing in monoclinic space group P21/c [1]. Synthesis, NMR, HPLC, IR, MS, Single-crystal X-ray diffraction [1].
Disulfide Impurity [1] 2,2′-Disulphanylbis(1-methyl-1H-imidazole) [1] Oxidation metabolite/impurity; yellow crystals in monoclinic C2/c space group [1]. Synthesis, NMR, HPLC, IR, MS, Single-crystal X-ray diffraction [1].
Nitrosamine Impurities [2] Not Specified Formed from contamination in solvents, raw materials (e.g., nitrates, nitrites); considered potentially genotoxic [2]. UPLC-Q-TOF MS/MS (recommended for degradation products) [2].
General Degradation Products [2] Not Specified Maximum degradation occurs under oxidative hydrolytic conditions [2]. UPLC-Q-TOF MS/MS [2].

Troubleshooting Guide & FAQs for Method Development

Here are answers to common challenges, framed as a technical support FAQ.

FAQ 1: What are the major challenges in separating and identifying low-level impurities in this compound?

Challenge: The main difficulties involve resolving process-related impurities and oxidative degradation products, some of which may be structurally very similar to the Active Pharmaceutical Ingredient (API) or present at low concentrations.

Troubleshooting Steps:

  • Employ Orthogonal Techniques: Do not rely on a single method. The literature consistently uses a combination of:
    • Chromatography: HPLC/UPLC for separation [2]. Use a C18 column with a gradient elution of mobile phase A (e.g., ammonium acetate buffer) and B (acetonitrile) for good resolution [1].
    • Advanced Detection: Couple your LC system to high-resolution mass spectrometry (HRMS) like Q-TOF MS/MS. This is crucial for identifying unknown degradation products and confirming impurity structures [2].
    • Structural Confirmation: For complete characterization, especially of new or unknown impurities, use NMR spectroscopy (1H, 13C) and single-crystal X-ray diffraction if a pure sample can be crystallized [1].
  • Stress Testing: To predict stability-related impurities, subject this compound to forced degradation studies under oxidative, hydrolytic (acid/base), thermal, and photolytic conditions. This helps validate your analytical method's ability to detect degradants [2].

The following diagram outlines a recommended workflow for impurity identification and characterization based on these techniques:

G Start Start this compound Impurity Profiling SamplePrep Sample Preparation (API or Formulation) Start->SamplePrep LCMS LC-MS/Q-TOF-MS/MS Analysis SamplePrep->LCMS DataReview Data Review & Peak Identification LCMS->DataReview NMR NMR Spectroscopy (1H, 13C) DataReview->NMR For structure elucidation XRay Single-crystal X-ray Diffraction DataReview->XRay For definitive confirmation Report Final Report & Identification NMR->Report XRay->Report

FAQ 2: How can I detect and quantify a known process impurity (like Impurity C) in the presence of the main drug?

Challenge: Accurately measuring a specified impurity without interference from the high-concentration this compound API.

Troubleshooting Steps:

  • Optimized Chromatography: Develop a stability-indicating HPLC/UPLC method that achieves baseline separation between the impurity and the main peak. This is foundational for accurate quantification.
  • Spectrophotometric Methods as Alternatives: For quantitative analysis of known impurities like this compound in the presence of its prodrug carbimazole, First Derivative Spectrophotometry and Ratio Spectra Derivative Spectrophotometry have been successfully employed. These methods can be simpler and cheaper alternatives to chromatography for specific applications, capable of detecting this compound impurity levels as low as 0.5% [3].
    • First Derivative Method: Uses zero-crossing points (e.g., 227 nm for carbimazole, 260 nm for this compound) to resolve overlapping spectra [3] [4].
    • Ratio Spectra Derivative Method: Often more sensitive; involves recording ratio spectra and converting to first derivative spectra (e.g., 226.2 nm for carbimazole, 257 nm for this compound) [3].
FAQ 3: Why is it critical to control and remove nitrosamine impurities, and how can they be monitored?

Challenge: Nitrosamine impurities are potent carcinogens and require strict control according to regulatory guidelines like ICH M7 [1] [2].

Troubleshooting Steps:

  • Source Control: Prevent formation by rigorously testing and qualifying all raw materials, solvents, and reagents for nitrites and nitrates. Avoid cross-contamination in manufacturing equipment [2].
  • Specific Monitoring: Implement sensitive and selective analytical methods capable of detecting trace levels of nitrosamines. While the search results do not specify a method for this compound nitrosamines, general best practice involves using LC-MS/MS or GC-MS with specific precursor-to-product ion transitions for these compounds.
  • Toxicity Assessment: Perform in silico toxicity prediction (as done for other this compound impurities [1]) to assess the potential risk of any discovered nitrosamine-related compounds.

References

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the common causes of sensitivity loss in GC-MS? Sensitivity reduction can stem from various issues, including a poorly tuned mass spectrometer, a contaminated ion source or injection port, active sites in the liner or column, and suboptimal instrument parameters. Sample-dependent matrix effects, where other compounds in your sample interfere with the analysis of your target analyte, are also a major cause [1] [2] [3].

  • Can the sample matrix really affect my results for methimazole? Yes, significantly. Biological samples are complex and contain compounds from many chemical classes. Research has shown that these matrix components can cause both signal suppression and signal enhancement for your target analytes, leading to inaccurate quantification [2]. This is a well-known challenge in GC-MS profiling.

  • What is the best way to improve my detection limits for trace analysis? For the lowest possible detection limits, especially in complex matrices, using MS/MS in Multiple Reaction Monitoring (MRM) mode is the gold standard. This mode offers superior selectivity and significantly reduces background noise, often achieving detection limits one to two orders of magnitude lower than the more commonly used Selected Ion Monitoring (SIM) mode [4].

Troubleshooting Guide: Sensitivity Issues

The table below outlines common problems and their solutions to help you restore and optimize GC-MS sensitivity.

Problem Area Specific Issue Potential Solution / Action
Sample & Matrix Signal suppression/enhancement from biological matrix [2] Use internal standards (e.g., deuterated analogs) [2] [5]. Perform standard addition to assess matrix effects [2].
Low recovery of volatile or polar compounds Ensure proper derivatization [6]. For SCFAs, dehydration pretreatment with sodium sulfate before BSTFA derivatization proved effective [6].
Instrument & Method Sub-optimal MS detection mode [4] For trace analysis, switch from Full Scan or SIM to MRM mode on a GC-MS/MS system for maximum sensitivity [4].
Incomplete transfer during injection; compound interactions in column [2] Optimize injection port liner geometry and temperature program. Ensure the liner is clean and deactivated [2].
General reduction in signal and peak quality Perform routine maintenance: replace/clean injection liner, cut column inlet, and clean ion source [1]. Verify MS tuning with appropriate standards [1] [5].

Detailed Experimental Protocols

Here are detailed methodologies from the literature that highlight best practices for sensitive detection, which can be adapted for this compound-related compounds.

Protocol 1: Sensitive GC-MS Analysis of Volatile Metabolites

This protocol for analyzing Short-Chain Fatty Acids (SCFAs) demonstrates key principles for handling volatile and challenging compounds, which can be applied to this compound analysis [6].

Workflow:

A Sample Acidification B Anhydrous Ether Extraction A->B C Sodium Sulfate Dehydration B->C D BSTFA Derivatization (Reduced Temperature) C->D E GC-MS Analysis (SIM Mode) D->E

Key Steps:

  • Extraction: Acidify fecal water extract or serum samples. Extract the target analytes with anhydrous ether [6].
  • Dehydration: Add sodium sulfate to the ether extract to remove residual water, which is critical for derivatization efficiency [6].
  • Derivatization: Use N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatization reagent. Perform the reaction at a reduced temperature (e.g., 22°C or 37°C) to improve stability and yield for volatile compounds [6].
  • GC-MS Analysis: Inject the derivatized sample and use Selected Ion Monitoring (SIM) mode for highly sensitive quantification [6].

Performance: This method achieved excellent linearity (R² > 0.999) and low limits of detection (LODs) ranging from 0.064 to 0.067 µM for various SCFAs [6].

Protocol 2: TLC-Densitometric Analysis with Internal Standardization

While not a GC-MS method, this recent assay for this compound in plasma perfectly illustrates the universal importance of managing the matrix effect, a common cause of GC sensitivity issues [7].

Workflow:

A Add Internal Standard (Hydrocortisone Acetate) B Protein Precipitation & Centrifugation A->B C TLC Separation B->C D Densitometric Detection at 254 nm C->D

Key Steps:

  • Internal Standard: Add a consistent amount of Hydrocortisone Acetate (HCA) as an internal standard (IS) to all samples and calibration standards before any processing [7].
  • Sample Cleanup: Precipitate plasma proteins with methanol, followed by sonication and centrifugation to obtain a clear supernatant [7].
  • Analysis & Quantification: Spot the supernatant on TLC plates. After development, quantify the analytes by measuring the peak area ratio (analyte/IS). This corrects for losses during sample preparation and variations in application volume [7].

Performance: This approach successfully corrected for matrix variation and yielded satisfactory recoveries (100.39–104.44% for this compound) with low RSD values, demonstrating high accuracy and precision [7].

Key Takeaways and Next Steps

To summarize the strategies for resolving GC sensitivity issues with this compound:

  • Systematic Troubleshooting: Follow the troubleshooting guide to address common instrument and methodology problems [1] [3].
  • Combat Matrix Effects: Always use a stable isotope-labeled internal standard or the standard addition method to ensure accurate quantification in biological matrices [2] [7].
  • Optimize Sample Prep: For volatile or polar compounds like this compound, a rigorous derivatization protocol that includes a dehydration step can drastically improve sensitivity and reliability [6].
  • Leverage Advanced MS: If sensitivity remains an issue, upgrading to GC-MS/MS operation in MRM mode provides the best chance for success in trace analysis [4].

References

methimazole sample preparation optimization biological matrices

Author: Smolecule Technical Support Team. Date: February 2026

TLC-Densitometry Method for Plasma Sample Preparation

The table below summarizes a thin-layer chromatography (TLC) with densitometry method, developed for the simultaneous determination of Methimazole (MTZ) and Propranolol (PRP) in spiked human plasma [1].

Parameter Specification / Value
Application Quantitative analysis of MTZ (and Propranolol) in spiked human plasma.
Sample Pre-treatment Protein precipitation. 1 mL drug-free plasma spiked with analytes, volume made up to 10 mL with methanol. Sonication (5 min) followed by centrifugation (5 min) to collect clear supernatant [1].
Internal Standard Hydrocortisone acetate (HCA) [1].
Stationary Phase Merck Silica gel 60 F254 aluminium-backed TLC plates (20 x 20 cm) [1].
Mobile Phase Ethyl acetate : Acetone : 33% NH₃ solution (9 : 1 : 0.05, by volume) [1].
Sample Application Volume 10 µL [1].
Detection UV densitometry at 254 nm [1].
Calibration Range (MTZ) 0.1 - 1.2 µg/band [1].
Key Advantage An environmentally benign ("green") method with validated accuracy and precision per US-FDA bio-analytical specifications [1].

Alternative Sample Preparation & Extraction Techniques

Beyond the TLC method, other research approaches can be considered for sample preparation and extraction of this compound.

  • Solid-Phase Extraction (SPE) with Molecularly Imprinted Polymers (MIPs): A method using a molecularly imprinted polymer as a solid-phase extraction sorbent has been developed for detecting this compound in chicken tissue [2]. While the matrix differs, the core preparation principle is transferable.

    • Sorbent: A molecularly imprinted polymer was prepared using Ag NPs/KCC-1 (silver-loaded dendritic fiber-type silica) as a carrier, this compound as the template molecule, and ethylene glycol dimethacrylate (EGDMA) as the cross-linker [2].
    • Procedure: The polymer is packed into a solid-phase extraction column. The sample extract is loaded, the column is washed to remove impurities, and the target this compound is eluted [2].
    • Performance: This MIP-SPE method demonstrated high adsorption capacity and selectivity for this compound, with a recovery rate of 87.5–94.4% in chicken tissue when combined with HPLC analysis [2].
  • Advanced Analysis via LC-MS/MS: For the most sensitive and specific detection, particularly in complex matrices like brain tissue, LC-MS/MS is the preferred method. An optimized protocol for extracting thyroid hormones from brain tissue highlights critical technical considerations that are also relevant for this compound analysis [3]:

    • Phospholipid Removal: Brain tissue is rich in phospholipids that interfere with analysis. Using a mixed-mode strong anion exchange (SAX) cartridge allows for aggressive washing to minimize phospholipid breakthrough and reduce ion suppression in the mass spectrometer [3].
    • High Sensitivity Requirements: Given the low concentration of analytes in tissue relative to blood, highly sensitive instrumentation and extraction methods with high recovery rates (>80%) are essential [3].

Troubleshooting Common Challenges

Here are solutions to some specific problems you might encounter during method development.

Challenge Possible Cause & Solution
Low Recovery Rate Incomplete extraction from the matrix. For tissue samples, ensure thorough homogenization. For MIP-SPE, optimize the loading, washing, and elution solvent composition [2].
Poor Chromatography (Peak Tailing) Matrix interference or insufficient sample cleanup. Incorporate a more selective cleanup step, such as the MIP-SPE [2] or the mixed-mode SAX cartridge for phospholipid removal [3].
Low Detection Sensitivity Ion suppression from matrix components or inefficient extraction. The phospholipid cleanup strategy [3] and using an internal standard (e.g., Hydrocortisone acetate [1]) can correct for variability and improve signal.

Experimental Workflow Overview

The following diagram illustrates the general decision-making workflow for selecting and optimizing a sample preparation method for this compound.

start Start: this compound Sample Prep matrix Define Biological Matrix start->matrix goal Define Analysis Goal matrix->goal method1 Liquid-Liquid Extraction or Protein Precipitation goal->method1 Routine Monitoring method2 Solid-Phase Extraction (SPE) goal->method2 Improved Cleanup method3 Selective Sorbents (e.g., Molecularly Imprinted Polymer) goal->method3 Complex Matrix/ High Selectivity ms LC-MS/MS Analysis goal->ms Ultimate Sensitivity/ Specificity hplc HPLC-UV/FLD Analysis method1->hplc method2->hplc method3->hplc end Quantification & Data Analysis hplc->end ms->end

References

reducing methimazole analytical interference metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Methimazole Metabolism & Key Metabolites

The primary source of analytical interference comes from this compound's metabolic products. The widely accepted metabolic pathway involves S-oxidation, leading to several metabolites that can interfere with analysis [1].

The diagram below illustrates this primary metabolic pathway and its connection to potential interference.

G MMI This compound (MMI) Sulfenic Sulfenic Acid (Reactive) MMI->Sulfenic S-Oxidation (EC / CYP450 / FMO) Sulfinic Sulfinic Acid (Reactive) Sulfenic->Sulfinic S-Oxidation Dimer Disulfide Dimer Sulfenic->Dimer Condensation Adducts Conjugates & Adducts (e.g., with NAC, GSH) Sulfenic->Adducts Reaction with Nucleophiles Sulfonic Sulfonic Acid (Stable) Sulfinic->Sulfonic S-Oxidation Sulfinic->Adducts Reaction with Nucleophiles

The most significant analytical challenges come from the reactive sulfenic and sulfinic acids, which are short-lived and can form various conjugates, and the stable sulfonic acid, which can be a direct source of interference in chromatographic assays [1].

Analytical Techniques & Troubleshooting Guides

Here are specific methodologies and considerations for mitigating the interference from metabolites and other compounds.

FAQ: How can I separate this compound from its common metabolites?

The key is to use separation techniques that can resolve compounds with similar structures and polarities.

  • Recommended Technique: Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This is the most effective method. It separates compounds based on polarity and then identifies them by their unique mass-to-charge ratio, allowing for clear differentiation between this compound and its metabolites.

    • Chromatographic Tip: The separation is complicated by the low molecular weight, high polarity, and amphoteric nature of this compound and its metabolites, which can lead to poor retention on standard reverse-phase columns and peak splitting [2]. A systematic optimization of the mobile phase and column is required.
  • Alternative Technique: Thin-Layer Chromatography (TLC). A validated TLC-densitometric method has been shown to successfully resolve this compound from other substances.

    • Protocol Summary [3]:
      • Stationary Phase: Merck silica gel 60 F254 plates.
      • Mobile Phase: Ethyl acetate: Acetone: 33% NH3 solution (9: 1: 0.05, by volume).
      • Detection: UV scanning at 254 nm.
      • Result: Under these conditions, this compound achieved an Rf value of 0.67, providing clear separation from other components like propranolol (Rf=0.19) and an internal standard (Rf=0.81) [3].
FAQ: How do I handle interference from co-administered drugs like Propranolol?

Propranolol is often prescribed with this compound. The TLC method described above is explicitly designed for their simultaneous determination and can be a direct solution [3].

For LC-MS methods, you must ensure your method development includes testing with a mixture of both drugs to confirm baseline separation. The table below summarizes the key properties and separation strategies.

Compound Molecular Formula Key Property Separation Consideration
This compound C₄H₆N₂S [4] [5] Low MW, High Polarity [2] Optimize for early elution on RP columns.
Propranolol C₁₆H₂₁NO₂ [3] Larger, Less Polar Will elute later than this compound on RP columns.
Sulfonic Acid Metabolite C₄H₆N₂O₃S [1] Highly Polar Even poorer retention than parent drug; may require HILIC.
FAQ: What if I suspect reactive metabolites are causing issues?

Reactive metabolites like the sulfenic acid can bind to proteins or other components in the sample matrix, leading to signal loss or unexpected peaks [1].

  • Strategy: Use Trapping Agents. Incubate your sample with nucleophilic trapping agents like N-acetylcysteine (NAC) or reduced glutathione (GSH). These agents will covalently bind to reactive metabolites, forming stable adducts (e.g., a 1:1 adduct with NAC at m/z 279) [1] that can be easily identified and quantified by LC-MS, thus preventing them from causing unpredictable interference.

Key Takeaways for Your Experiments

  • Focus on S-Oxidation Products: The sulfenic, sulfinic, and sulfonic acids are the primary suspects for analytical interference [1].
  • Prioritize LC-MS/MS: For the most accurate results, use LC-MS/MS to definitively separate and identify this compound from its metabolites based on mass.
  • Leverage Validated Methods: When developing a new assay, consult existing literature for proven chromatographic conditions, such as the TLC method for separating this compound from propranolol [3].
  • Employ Trapping Experiments: If your analysis is plagued by instability or unexplained peaks, incorporate trapping agents like NAC to stabilize reactive intermediates [1].

References

methimazole stability indicating method forced degradation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Methimazole

The table below summarizes two chromatographic methods suitable for developing a stability-indicating assay for this compound.

Method Type Key Parameters Application & Purpose Reference

| Reversed-Phase HPLC | Column: C18, 5 µm, 250 x 4.6 mm Mobile Phase: Phosphate buffer (pH 8) : Acetonitrile (92:8) Flow Rate: 1.0 mL/min Detection: UV at 252 nm Runtime: 10 min | Analysis of thiamazole (this compound) infusion solutions for in-use stability over 24 hours. [1] | | | HPTLC-Densitometry | Stationary Phase: Silica gel 60 F254 Mobile Phase: Ethyl acetate : Acetone : 33% NH₃ (9: 1: 0.05, v/v/v) Detection: UV at 254 nm Rf for MTZ: 0.67 | Simultaneous quantification of this compound and propranolol in spiked human plasma. A green and cost-effective alternative. [2] | |

Forced Degradation Experimental Protocol

Forced degradation studies help identify degradation pathways and validate the stability-indicating power of your method. The following workflow provides a strategic overview.

FD Forced Degradation Workflow cluster_stress Stress Conditions Start Start: this compound API or Drug Product Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis 0.1 N HCl, RT, 2h Stress->Acid Base Alkaline Hydrolysis 0.1 N NaOH, RT, 2h Stress->Base Oxidative Oxidative Stress Stress->Oxidative Thermal Thermal Stress 60°C, 4h Stress->Thermal Photo Photolytic Stress Stress->Photo Analysis Analyze Stressed Samples (HPLC or HPTLC) Interpret Interpret Results Analysis->Interpret Acid->Analysis Neutralize Base->Analysis Neutralize Oxidative->Analysis Thermal->Analysis Photo->Analysis

Sample Preparation and Stress Procedures
  • Acidic and Alkaline Hydrolysis: Prepare a mixed standard solution of your drug substance. Subject it to 0.1 N HCl and 0.1 N NaOH separately. Maintain the solutions at room temperature for 2 hours. Neutralize the solutions before analysis [3] [2].
  • Oxidative Degradation: Expose the drug to oxidative conditions. Based on studies of the prodrug carbimazole, which degrades to this compound, oxidative stress is a major degradation pathway, leading to the formation of a sulfoxide product [4] [1].
  • Thermal Degradation: Weigh the drug into a china dish, wrap it in aluminum foil, and heat it in an oven at 60°C for 4 hours. Allow it to cool to room temperature before analysis [3].
  • Photolytic Stress: Subject the drug to photolytic stress as per ICH guidelines. For this compound's prodrug carbimazole, no significant degradation was observed under thermal or photolytic stress, but establishing this for your specific sample is crucial [4].
Analysis and Method Validation
  • Analyze all stressed samples using the HPLC or HPTLC methods described above.
  • A successful stability-indicating method must demonstrate specificity by achieving baseline separation of the this compound peak from all degradation products. It should also be validated for accuracy, precision, linearity, and robustness as per ICH Q2(R1) guidelines [3] [5].

Troubleshooting FAQs

Q1: My chromatographic peaks for this compound and its degradants are co-eluting. How can I improve separation?

  • Adjust the Mobile Phase: Try small, systematic changes in the mobile phase composition (e.g., from 92:8 to 90:10 or 88:12 buffer:acetonitrile) to alter retention times [1].
  • Modify pH: The pH of the aqueous buffer significantly impacts separation. Investigate different pH values (e.g., pH 7 vs. pH 8) if possible [1].
  • Use a Different Column: If optimization fails, the column chemistry may not be ideal. Consider switching to a different C18 column or one with a different selectivity, such as a cyano (CN) column, which was successfully used for carbimazole analysis [4].

Q2: What are the common degradation products of this compound I should look for?

  • Major Degradant: Under hydrolytic conditions, the primary degradation product to expect is related to This compound impurity C (1-Methyl-(2-methylthio)-1H-imidazole) [6].
  • Oxidative Product: Under oxidative stress, the main degradation pathway leads to the formation of the disulfide degradant (2,2'-disulphanylbis(1-methyl-1H-imidazole)) [6].
  • Structural Confirmation: The structures of these impurities have been confirmed using techniques like MS, IR, and NMR, and their mutagenicity has been assessed via in silico prediction [6].

Q3: How do I select the right stress conditions to avoid over- or under-degradation?

  • Aim for 5-20% Degradation: A good target is to degrade 5% to 20% of the active pharmaceutical ingredient (API). This provides sufficient degradant for detection without masking the primary degradation pathways [5].
  • Use In-Silico Tools: Software like Zeneth can predict the likely degradation pathways and products of your API under various stress conditions. This provides a scientific rationale for your experimental design and helps define an appropriate endpoint [5].
  • Perform Kinetic Studies: Don't rely on a single time point. Take samples at multiple intervals to understand the degradation kinetics and select the optimal exposure time [7].

Key Takeaways

  • The HPLC method is robust for quantifying this compound and its degradants in solution, while the HPTLC method offers a green and rapid alternative, especially for complex matrices like plasma.
  • Forced degradation should strategically target hydrolytic (acid/base) and oxidative pathways, as these are most relevant for this compound.
  • The primary degradation products to monitor are the disulfide oxidant and This compound impurity C. Successful method development hinges on achieving baseline separation from these compounds.

References

methimazole vs propylthiouracil efficacy safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety: MMI vs. PTU at a Glance

The table below summarizes core quantitative data from meta-analyses and comparative studies, providing a high-level overview of their performance and risk profiles.

Aspect Methimazole (MMI) Propylthiouracil (PTU) Supporting Data & Context
Hormone Reduction (T3, T4, FT3, FT4) More effective at reducing levels [1] Less effective compared to MMI [1] Meta-analysis of 16 RCTs; MMI showed significantly greater reduction [1].
TSH Increase More effective at increasing levels [1] Less effective compared to MMI [1] Higher TSH levels in MMI group [1].
Onset of Euthyroidism Faster induction with single daily dosing [2] [3] Slower induction with single daily dosing [2] [3] Clinical trials; 15 mg MMI was more effective than 150 mg PTU [2] [3].
Overall Liver Injury Risk Lower risk [1] Higher risk [1] Meta-analysis: OR = 0.208 for liver damage with MMI [1].
Hepatotoxicity in Pregnancy No significant difference vs. PTU [4] No significant difference vs. MMI [4] Meta-analysis of pregnancy outcomes [4].
Risk of Hypothyroidism Higher risk during treatment [1] Lower risk during treatment [1] Suggests need for careful dose titration with MMI [1].
Congenital Anomalies Higher risk [4] Lower risk; preferred in 1st trimester [4] [5] PTU is the preferred choice during the first trimester of pregnancy [4] [5].
Mortality in Thyroid Storm No significant difference vs. PTU [6] No significant difference vs. MMI [6] Large US cohort study; contradicts some guideline recommendations [6].
Vascular Markers (Atherosclerosis) Improves VCAM-1 only [7] Improves ICAM-1, VCAM-1, and E-selectin [7] Small RCT suggests PTU may have additional pleiotropic benefits [7].

Detailed Experimental Data & Protocols

To support the data presented in the summary tables, here is a detailed breakdown of the key study methodologies and findings.

Major Meta-Analysis on General Efficacy & Safety

A 2021 meta-analysis provides a comprehensive overview of the comparative profiles of MMI and PTU [1].

  • Objective: To evaluate the efficiency and safety of MMI and PTU in hyperthyroidism.
  • Methods:
    • Search Databases: PubMed, EMBASE, Cochrane Library, Web of Science, CNKI, Wanfang, and QVIP.
    • Inclusion: 16 randomized controlled trials (RCTs) with 973 MMI and 933 PTU patients.
    • Primary Outcomes: Clinical efficacy and thyroid hormone levels (T3, T4, FT3, FT4, TSH).
    • Secondary Outcomes: Liver function indexes and adverse reactions.
    • Statistical Analysis: Used weighted mean difference (WMD) and odds ratio (OR) with 95% confidence intervals (CIs).
  • Key Findings:
    • Efficacy: MMI was superior in reducing T3, T4, FT3, and FT4, and in increasing TSH.
    • Safety: The risk of liver function damage was significantly lower in the MMI group (OR = 0.208). However, MMI carried a higher risk of inducing hypothyroidism (OR = 2.738).
RCT on Single Daily Dosing Efficacy

Multiple clinical trials have specifically investigated the once-daily dosing regimen [2] [3].

  • Objective: To compare the efficacy of a single daily dose of MMI (15 mg) versus PTU (150 mg) in inducing euthyroidism in Graves' disease.
  • Methods:
    • Design: Prospective, randomized clinical trial.
    • Participants: 71 patients with newly diagnosed Graves' disease.
    • Intervention: Once-daily MMI or PTU for 12 weeks.
    • Measurements: Serum total T3, total T4, and TSH levels at baseline, 4, 8, and 12 weeks.
  • Key Findings:
    • Serum T3 levels were significantly lower in the MMI group from week 4 through week 12.
    • By the end of the study, 77.1% of MMI patients achieved euthyroidism (both T3 and T4 within normal range), compared to only 19.4% in the PTU group.
    • 31.4% of MMI patients developed hypothyroidism, a phenomenon not observed in the PTU group.
Meta-Analysis on Safety in Pregnancy

A 2023 meta-analysis focused exclusively on the critical population of pregnant women [4].

  • Objective: To assess the safety of PTU and MMI in treating hyperthyroidism during pregnancy.
  • Methods:
    • Search Databases: PubMed, Web of Science, Cochrane, EBSCO, Embase, Scopus, and CNKI.
    • Inclusion: 13 observational studies.
    • Outcomes: Congenital anomalies, hepatotoxicity, and miscarriage.
  • Key Findings:
    • Congenital Anomalies: Pregnant women treated with MMI had a higher risk than those treated with PTU (OR 0.80, 95%CI 0.69–0.92).
    • Hepatotoxicity & Miscarriage: No statistically significant differences were found between the two drugs.
    • Conclusion: PTU is a safer alternative for treating hyperthyroidism in pregnant women, particularly during the first trimester.

Mechanisms of Action & Signaling Pathways

While both drugs are thionamides and inhibit thyroid peroxidase (TPO), thereby reducing the synthesis of thyroid hormones, a key differentiator lies in their additional mechanisms.

G Thyroxine (T4) Thyroxine (T4) Triiodothyronine (T3) Triiodothyronine (T3) Thyroxine (T4)->Triiodothyronine (T3) Peripheral Deiodination Thyroid Peroxidase (TPO) Thyroid Peroxidase (TPO) T4/T3 Synthesis T4/T3 Synthesis Thyroid Peroxidase (TPO)->T4/T3 Synthesis Catalyzes T4/T3 Synthesis->Thyroxine (T4) T4/T3 Synthesis->Triiodothyronine (T3) This compound (MMI) This compound (MMI) Inhibits TPO Inhibits TPO This compound (MMI)->Inhibits TPO Primary Action Inhibits TPO->T4/T3 Synthesis Blocks Propylthiouracil (PTU) Propylthiouracil (PTU) Propylthiouracil (PTU)->Inhibits TPO Primary Action T4 to T3 T4 to T3 Propylthiouracil (PTU)->T4 to T3 Inhibits Peripheral Conversion Inhibits Peripheral\nConversion Inhibits Peripheral Conversion Inhibits Peripheral\nConversion->Triiodothyronine (T3) Blocks

This mechanistic difference is often cited as the rationale for preferring PTU in severe thyrotoxicosis or thyroid storm, as it may theoretically lead to a more rapid reduction in the highly active T3 hormone. However, a large 2023 comparative effectiveness study found no significant difference in mortality between PTU and MMI in patients with thyroid storm, suggesting that this theoretical advantage may not translate into a clear clinical benefit [6].

Key Considerations for Clinical & Research Decisions

Based on the aggregated evidence, the following guidance can be distilled:

  • For Most Non-Pregnant Adults: MMI is preferred due to superior efficacy, longer half-life (allowing for once-daily dosing), and a more favorable overall safety profile, particularly concerning severe liver toxicity [1].
  • In Pregnancy: PTU is the drug of choice during the first trimester due to its lower associated risk of specific congenital anomalies. A switch to MMI can be considered after organogenesis is complete, though evidence on the benefit of this strategy is mixed [4] [5].
  • In Thyroid Storm: Current guidelines favoring PTU may need reevaluation, as recent large-scale data shows no mortality difference between PTU and MMI. Drug availability and clinician experience may be the deciding factors [6].

References

methimazole combination inorganic iodine vs high dose monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes findings from a prospective clinical trial that directly compared the two regimens in 310 patients with untreated Graves' disease (serum free thyroxine - fT4 ≥5 ng/dL) [1].

Feature Methimazole 15 mg + Inorganic Iodine 38 mg/day (M15+I) This compound 30 mg/day (M30)
Therapeutic Efficacy
fT4 normalization in ≤30 days 45.3% of patients 24.8% of patients
fT4 normalization in ≤60 days 73.9% of patients 63.1% of patients
Safety Profile
Adverse effects requiring drug discontinuation 7.5% of patients 14.8% of patients
Remission Rate 19.9% (not statistically significant) 14.8% (not statistically significant)

Detailed Experimental Protocol

The following methodology is adapted from the 2015 clinical trial published in Thyroid [1].

  • 1. Study Design & Patient Allocation: A prospective study was conducted with 310 patients who had untreated Graves' disease and a serum free T4 (fT4) level of ≥5 ng/dL. These patients were assigned to one of two treatment groups.
  • 2. Treatment Regimens:
    • Combination Group (M15+I): Received this compound 15 mg per day plus inorganic iodine (as potassium iodide) 38.2 mg per day.
    • Monotherapy Group (M30): Received this compound 30 mg per day.
  • 3. Treatment Protocol & Titration:
    • The potassium iodide in the M15+I group was discontinued as soon as the patient's serum fT4 level fell within the normal reference range (0.8-1.6 ng/dL).
    • The study compared the percentages of patients achieving a normal fT4 level within set timeframes (≤30, ≤60, or 90 days).
  • 4. Safety Monitoring: Researchers monitored and recorded all adverse effects, particularly those severe enough to require discontinuation of this compound.
  • 5. Follow-up for Remission: After the initial treatment phase, remission rates (defined as sustained normal thyroid function after stopping medication) were compared between the two groups.

Mechanism of Action

The therapeutic rationale for the combination therapy lies in the distinct and complementary mechanisms of its two components. The following diagram illustrates how this compound and inorganic iodine work together to control hyperthyroidism.

G MMI This compound (MMI) TPO Inhibition of Thyroid Peroxidase (TPO) Enzyme MMI->TPO Primary Action Iodine Inorganic Iodine HormoneRelease Transient Inhibition of Stored Hormone Release Iodine->HormoneRelease Wolff-Chaikoff Effect (High Doses) HormoneSynthesis Blockade of New Thyroid Hormone Synthesis TPO->HormoneSynthesis Outcome Rapid Reduction in Circulating Thyroid Hormones HormoneSynthesis->Outcome HormoneRelease->Outcome

This synergistic action allows the combination of a lower this compound dose with iodine to control hormone levels more rapidly than a higher dose of this compound alone, which only acts on new hormone synthesis [2] [3].

Key Insights for Professionals

  • Strategic Advantage: The M15+I regimen is a viable initial therapy for moderate to severe hyperthyroidism, particularly when a rapid normalization of thyroid hormone levels is clinically desired and a improved safety profile is prioritized [1].
  • Safety Rationale: The use of a lower dose of this compound (15 mg vs. 30 mg) is intrinsically linked to a lower incidence of adverse effects. Studies confirm that adverse effects from this compound are more frequent at higher doses [1] [4].
  • Application in Special Populations: Inorganic iodine, due to its low teratogenicity and bone marrow toxicity, is also being investigated for its role in the treatment of Graves' disease in special populations, such as pregnant patients or those undergoing chemotherapy, where traditional antithyroid drugs pose higher risks [3].

References

Summary of Clinical Evidence for Topical Methimazole in Melasma

Author: Smolecule Technical Support Team. Date: February 2026

Study & Design Patient Population Treatment Protocol Key Efficacy Findings Safety Findings

| Farag et al. (2021) Split-face [1] [2] [3] | 30 Egyptian women | Right side: 12 weekly microneedling sessions with 5% Methimazole + twice-daily topical 5% this compound. Left side: Microneedling + placebo. | Significant decrease in hemi-MASI score on this compound side (< 0.001). ~70% patient satisfaction (combined excellent/good/fair) [1] [3]. | No significant local/systemic side effects. No change in serum Thyroid-Stimulating Hormone (TSH) levels [1] [3]. | | Atefi et al. (2016) Double-blind RCT [4] | 55 Iranian females | 5% this compound cream vs. 2% Hydroquinone cream, once nightly for 8 weeks. | Significant reduction in MASI and ΔE (colorimetry) scores for this compound vs. hydroquinone. No statistical difference in patient satisfaction (67.7% vs. 70.3% reported excellent/good response) [4]. | No statistical difference in serum TSH levels before and after treatment [4]. | | Randomized Controlled Study (2024) RCT [5] | 50 participants | 5% this compound vs. 4% Hydroquinone, applied nightly for 8 weeks. | Hydroquinone showed greater initial MASI reduction. This compound showed more stable long-term results with a lower relapse rate after treatment cessation [5]. | Information not specified in the abstract. |


Detailed Experimental Methodologies

For research and development purposes, here are the detailed methodologies from the key studies:

  • Farag et al. (2021) - Microneedling-Enhanced Delivery [2] [3]

    • Cream Preparation: 5% this compound cream was formulated by crushing 5mg Tapazole tablets into a vanishing cream vehicle.
    • Application: Patients underwent 12 weekly microneedling sessions (0.25-0.5mm needle length). The 5% this compound cream was applied during the procedure to the right side of the face and twice daily between sessions. The left side received a placebo following the same protocol.
    • Assessment: Efficacy was measured using the Hemi-Melasma Area and Severity Index (hemi-MASI) score, dermoscopy, and patient satisfaction. Safety was assessed by monitoring serum Thyroid-Stimulating Hormone (TSH) levels pre- and post-treatment and recording adverse events.
  • Atefi et al. (2016) - Topical Cream Application [4]

    • Cream Preparation: 5% this compound cream and 2% hydroquinone cream were prepared in identical water-oil emulsion bases and placed in identical packages to ensure blinding.
    • Application: Patients were instructed to apply the assigned cream once nightly for 8 weeks. All patients used sunscreen during the daytime.
    • Assessment: Primary outcomes were the Melasma Area and Severity Index (MASI) score and the ΔE score (objectively measuring color difference using VisioFace digital photography). Patient satisfaction and serum TSH levels were also evaluated.

Mechanism of Action in Melasma

The following diagram illustrates the proposed mechanism by which topical this compound lightens skin pigmentation, based on experimental studies.

G Mechanism of Action: Topical this compound in Melasma Tyrosine Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase DOPA DOPA DOPA->Tyrosinase Peroxidase Peroxidase DOPA->Peroxidase Oxidation Dopachrome Dopachrome Melanin Melanin Dopachrome->Melanin Tyrosinase->DOPA Tyrosinase->Dopachrome Peroxidase->Melanin Oxidation This compound This compound This compound->Tyrosinase Inhibits This compound->Peroxidase Inhibits

As shown above, this compound is believed to achieve its depigmenting effect through a dual mechanism [4]:

  • Inhibition of Tyrosinase: It directly suppresses the activity of tyrosinase, a key enzyme in the melanin synthesis pathway that converts tyrosine to DOPA and then to dopaquinone.
  • Inhibition of Peroxidase: It also inhibits peroxidase, another enzyme that can catalyze the oxidation of substances in the melanogenic pathway.

Unlike hydroquinone, which can be cytotoxic to melanocytes, this compound inhibits melanin synthesis without destroying the melanocytes themselves, which is considered a potential safety advantage [4] [2].


Research Implications and Context

  • Advantages over Hydroquinone: The primary researched advantage of this compound is its non-cytotoxic mechanism. This positions it as a potential alternative for patients who experience irritation from hydroquinone or for long-term management where the risk of exogenous ochronosis from hydroquinone is a concern [2] [3].
  • Efficacy Considerations: Evidence suggests that this compound, particularly when combined with procedures like microneedling to enhance delivery, is effective. However, its efficacy may be more pronounced in the epidermal type of melasma [1] [3]. One study also indicated that while hydroquinone might work faster, this compound could offer more sustained improvement after treatment cessation [5].
  • Formulation and Delivery: The effectiveness of topical this compound is highly dependent on skin penetration. Research indicates that combining it with microneedling significantly enhances its delivery and efficacy, making formulation and delivery technology a key area for development [1] [3].

References

methimazole vs carbimazole pharmacokinetic comparative study

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Comparison at a Glance

Parameter Methimazole Carbimazole
Drug Status Active drug Prodrug (inactive itself)
Active Metabolite This compound itself This compound [1] [2]
Bioavailability 80-95% [3] [4] Rapid and nearly complete conversion to this compound [5] [6]
Time to Peak Serum Concentration (Tmax) 0.25 - 4.0 hours [7]; 1-2 hours [4] For this compound: ~2 hours [1]
Peak Serum Concentration (Cmax) Higher Lower for this compound after carbimazole administration [1]
Elimination Half-Life 2 - 6 hours [6] [4]; ~5 hours [7] Governed by its conversion to this compound
Protein Binding Minimal (<10%) [6] [4] [7] Data limited, but this compound metabolite has minimal binding
Key Metabolic Pathway Hepatic (CYP450, FMO systems) [7] Conversion to this compound (enzymatic/hydrolysis) [6] [2]
Dosage Equivalency Reference ~1.6:1 molar ratio (e.g., 5 mg carbimazole ≈ 3 mg this compound) [1] [2]

The metabolic relationship between the two drugs can be visualized in the following pathway.

G Carbimazole Carbimazole (Prodrug) Conversion In Vivo Conversion (Rapid, Enzymatic/Hydrolysis) Carbimazole->Conversion MethimazoleActive This compound (Active Drug) Conversion->MethimazoleActive Inhibition Inhibits Thyroid Peroxidase (TPO) MethimazoleActive->Inhibition Effect Reduced Thyroid Hormone (T4 & T3) Synthesis Inhibition->Effect

Detailed Experimental Data and Methodologies

The comparative data in the summary table is supported by specific study designs and experimental protocols.

  • Study on Disposition in Cats [1]: This study directly compared the oral disposition of 5 mg doses of both drugs in nine clinically normal cats. Serum concentrations of this compound were measured over time. Key Findings: After this compound administration, peak serum levels were reached at 30 minutes. After carbimazole administration, serum carbimazole remained low, but this compound became measurable, peaking at 120 minutes. The maximum serum concentration and area under the curve (AUC) for this compound were about twofold higher after this compound administration than after an equivalent 5 mg dose of carbimazole. When adjusted for molecular weight, the doses were nearly equipotent on a molar basis.
  • Comparative Bioavailability in Humans [5]: This human study investigated the oral bioavailability of therapeutic doses of this compound and carbimazole in seven euthyroid subjects. It used a highly sensitive gas chromatographic-mass spectrometric assay and deuterium-labeled this compound as an internal standard to increase statistical power. Key Findings: Intake of 15 mg carbimazole resulted in plasma this compound concentrations and pharmacokinetic data comparable to an equimolar amount of this compound (9.2 mg). Maximum plasma concentrations and half-lives were similar, leading to the conclusion that carbimazole is rapidly and totally bioactivated to this compound, and the drugs are equipotent on a molar basis.

Key Implications for Research and Development

The pharmacokinetic profile of these drugs informs their clinical and research use.

  • Dosing Considerations: Due to its higher molecular weight and conversion process, a larger milligram dose of carbimazole is required to achieve a bioequivalent amount of active this compound in the system. The commonly cited equivalence is approximately 5 mg of carbimazole to 3 mg of this compound [2]. This is consistent with the ~1.6:1 molar ratio found in the feline study [1].
  • Onset of Action: The need for in vivo conversion means that the active substance, this compound, appears in the bloodstream more slowly after carbimazole administration. This may be a factor in clinical scenarios where a rapid onset of antithyroid action is desired [1].
  • Adverse Effect Profile: While both drugs can cause similar adverse effects, some clinical observations, particularly in veterinary medicine, suggest that carbimazole may have a lower incidence of certain side effects, such as gastrointestinal upset. This is potentially attributed to the tastelessness of carbimazole compared to the bitterness of this compound, or differences in local exposure during the conversion process [2]. However, as carbimazole is rapidly converted to this compound systemically, serious adverse reactions associated with this compound could theoretically also occur with carbimazole [2].

References

methimazole vs radioiodine therapy long-term outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Long-Term Outcomes

Outcome Measure Radioactive Iodine (RAI) Therapy Long-Term Methimazole (LT-MMI) Therapy
Euthyroidism Achievement Time ~9.4 months (slower) [1] ~3.5 months (faster) [1]
Long-Term Euthyroid State Maintenance Patients spent ~78% of a 60-month period euthyroid [1] Patients spent ~95% of a 60-month period euthyroid [1]
Treatment Failure & Retreatment ~46% required a second RAI dose within 9 months (in one study) [2] Information not available in search results
Hypothyroidism Development High rate (56% overt hypothyroidism in one study); often an expected outcome requiring lifelong levothyroxine [1] [3] Very low rate (3% in one study) [1]
Impact on Thyroid Eye Disease (TED) Associated with faster initial improvement in TED activity when combined with glucocorticoids [4] [5] Slower initial TED improvement with glucocorticoids, but long-term (72-week) outcomes equal to RAI group [4] [5]

Detailed Experimental Data and Protocols

The outcomes in the table above are derived from specific clinical studies. Here is a detailed look at their methodologies.

Randomized Controlled Trial on Post-RAI Relapse (2022)

This study directly compared RAI and this compound in patients whose hyperthyroidism relapsed after an initial RAI treatment [1].

  • Objective: To compare the time to achieve euthyroidism and the sustained control of hyperthyroidism after treatment with either a second dose of RAI or long-term this compound.
  • Population: 64 patients with recurrent hyperthyroidism after prior RAI therapy.
  • Groups: Patients were randomly assigned to receive either a second RAI treatment or long-term this compound.
  • Follow-up: Patients were followed every 1-3 months in the first year and then every 6 months for a total of 60 months.
  • Key Findings:
    • Time to Euthyroidism: The this compound group achieved a stable euthyroid state significantly faster than the RAI group (3.5 ± 2.8 months vs. 9.4 ± 5.0 months).
    • Sustained Control: Over the 5-year follow-up, patients on this compound spent a significantly greater percentage of time in a euthyroid state (95.2%) compared to those in the RAI group (77.7%).
    • Thyroid State at 60 Months: In the this compound group, 97% of patients were euthyroid and 3% were hypothyroid. In the RAI group, only 25% were euthyroid, while 56% had developed overt hypothyroidism.
Cohort Study on Therapy Outcomes with Thyroid Eye Disease (2025)

This study evaluated how the choice of hyperthyroidism treatment affected the course of moderate-to-severe Thyroid Eye Disease when all patients received intravenous glucocorticoids [4] [5].

  • Objective: To investigate the outcome of Graves' orbitopathy following glucocorticoids, depending on whether the patient's hyperthyroidism was treated with ablative (RAI) or conservative (this compound) therapy.
  • Population: 49 patients with Graves' disease and active, moderate-to-severe TED.
  • Groups: 24 patients treated with RAI and 25 with this compound. All received intravenous methylprednisolone.
  • Follow-up: Assessments at 24, 48, and 72 weeks.
  • Key Findings:
    • Early Response: At 24 weeks, a significantly higher proportion of patients in the RAI group (54.1%) responded to TED treatment compared to the this compound group (16%).
    • Long-Term Response: The difference between groups diminished over time. By 48 and 72 weeks, there was no significant difference in TED outcomes between the two groups, with the this compound group's response rate having increased.
Retrospective Study on Fixed-Dose RAI Therapy (2025)

This study provides data on the success rate of initial RAI therapy and the need for re-treatment [2].

  • Objective: To evaluate the outcomes of fixed-dose RAI therapy and the clinical course of patients with initial treatment failure.
  • Population: 204 hyperthyroid patients receiving first fixed-dose RAI therapy.
  • Follow-up: Treatment outcomes were assessed at 6 months, with extended follow-up of up to 9 months for some patients.
  • Key Findings:
    • Remission Rate: The overall remission rate at 6 months was 52%.
    • Treatment Failure: Among the 98 patients with initial treatment failure who were followed, 45.8% required a second RAI treatment within the extended follow-up period. The median time to requiring a second RAI was 6.9 months.

The following workflow diagram summarizes the clinical decision pathway and long-term outcomes for hyperthyroidism treatment based on the analyzed studies:

Start Patient with Hyperthyroidism Decision Treatment Decision Start->Decision RAI Radioactive Iodine (RAI) Decision->RAI MMI Long-Term this compound (LT-MMI) Decision->MMI RAI_Out1 Definitive Cure RAI->RAI_Out1 RAI_Out2 High Hypothyroidism Rate (Requires Lifelong Levothyroxine) RAI->RAI_Out2 RAI_Out3 Slower Euthyroidism (~9.4 months) RAI->RAI_Out3 RAI_Out4 Possible Need for Retreatment RAI->RAI_Out4 MMI_Out1 Sustained Hormone Control MMI->MMI_Out1 MMI_Out2 Very Low Hypothyroidism Risk MMI->MMI_Out2 MMI_Out3 Faster Euthyroidism (~3.5 months) MMI->MMI_Out3 MMI_Out4 Long-Term Medication Needed MMI->MMI_Out4

Key Takeaways for Clinical Practice

  • For a Definitive Cure: RAI is a well-established ablative therapy. However, clinicians and patients should be prepared for the high likelihood of lifelong hypothyroidism and the need for thyroid hormone replacement [3] [1].
  • For Sustained Control and Faster Stability: Long-term this compound is a superior option for maintaining patients in a euthyroid state with a very low risk of inducing hypothyroidism. This may be preferable for patients who wish to avoid immediate permanent thyroid destruction [1].
  • In Patients with Thyroid Eye Disease: The choice of therapy may influence the speed of TED response to glucocorticoids, but not the long-term TED outcome. RAI was associated with a faster initial improvement, but both groups showed similar results after 72 weeks [4] [5].

References

Comparative Overview: Methimazole vs. Propylthiouracil (PTU)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key differences between the two primary antithyroid drugs (ATDs) in use today, based on current treatment guidelines and recent pharmacovigilance data [1] [2] [3].

Feature Methimazole (MMI) Propylthiouracil (PTU)
Standard of Care First-line for non-pregnant adults [3] Second-line; reserved for specific cases [3]
Dosing Frequency Once daily [1] [3] 3-4 times per day [1] [3]
Mechanism of Action Inhibits thyroid peroxidase (TPO), reducing thyroid hormone synthesis [1] Inhibits TPO; also inhibits peripheral conversion of T4 to T3 [1]
Risk of Severe Liver Injury ~0.1% [3] ~0.3%; carries an FDA boxed warning [3]
Use in Pregnancy Contraindicated in first trimester (teratogenic) [1] [3] Drug of choice during first trimester [1] [3]
Use in Thyroid Storm Not preferred Preferred due to peripheral action [3]
Common Monitoring CBC, LFTs (baseline and periodic) [3] CBC, LFTs (more frequent monitoring due to hepatotoxicity risk) [3]

Detailed Experimental Data and Protocols

For a meaningful comparison, the following details on efficacy, safety, and methodology are crucial.

Efficacy and Outcomes Data
  • Remission Rates: Long-term therapy (12-18 months) with this compound leads to remission of Graves' disease in about 30-40% of patients [3].
  • Comparative Efficacy vs. RAI: One cross-sectional study found that after six months, this compound treatment achieved treatment success (defined as euthyroid state) in 65.8% of patients, though it had a higher treatment failure rate (34.2%) compared to radioactive iodine (10.0%) [4].
  • Predictors of Relapse: Factors such as high pre-treatment free T4, large goiter size, and high levels of TSH receptor antibodies (TRAb) are associated with a higher relapse rate after stopping ATDs [1].
Safety and Pharmacovigilance Data

A comprehensive 2025 analysis of the FDA Adverse Event Reporting System (FAERS) database characterized the safety profile of this compound, confirming known risks and identifying potential new signals [2] [5].

  • Known Serious Adverse Events: Agranulocytosis, drug-induced liver injury, and pyrexia.
  • Median Onset Time: The median time to onset for AEs was 27 days (IQR: 5-58 days), indicating a need for vigilant monitoring, especially in the first few months of treatment [2].
  • New Safety Signals: The analysis identified several potential new AEs warranting further investigation, including premature baby, polyarthritis, pleural effusion, and cholestatic jaundice [5].

The following diagram illustrates the workflow of this large-scale pharmacovigilance study.

start Data Source FDA FAERS Database (Q1 2004 - Q1 2025) step1 Data Extraction & Cleaning (1,908 patient cases 6,449 adverse events) start->step1 step2 Disproportionality Analysis Using Four Algorithms step1->step2 alg1 ROR step2->alg1 alg2 PRR step2->alg2 alg3 BCPNN step2->alg3 alg4 EBGM step2->alg4 step3 Signal Detection & Validation step2->step3 alg1->step3 alg2->step3 alg3->step3 alg4->step3 result Confirmed Known Risks (Agranulocytosis, Liver Injury) and Identified New Signals (Cholestasis, Pleural Effusion) step3->result

Research Implications and Future Directions

The current clinical landscape for hyperthyroidism treatment is dominated by this compound, PTU, and non-pharmacological options like radioactive iodine. The active areas of research are less about developing entirely new small-molecule antithyroid drugs and more about:

  • Refining Long-Term Use: Optimizing low-dose this compound regimens for long-term safety and efficacy [1].
  • Understanding Mechanisms: Deepening the understanding of the immunomodulatory effects of existing thionamides [1].
  • Targeting New Pathways: Investigating novel biological pathways, such as the Wnt signaling pathway, which plays a role in bone density loss associated with hyperthyroidism, for future therapeutic targets [6].

References

methimazole microemulsion vs conventional cream permeation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Methimazole Microemulsion: Formulation & Permeation Profile

Parameter Details / Value
Formulation Type Microemulsion (ME)
Drug Load 3% this compound [1]
Oil Phase Oleic Acid-Transcutol P (1:10 ratio) [1]
Surfactant System Tween 80 and Span 20 [1]
Cosurfactant Propylene Glycol [1]
Droplet Size 7.06 to 28.13 nm [1]
Viscosity 120 to 254 centipoises [1]
Key Finding Characteristics and release depend on surfactant/cosurfactant ratio, water, and oil content [1].
Optimal Formulation High surfactant-to-cosurfactant ratio, low water and oil percentages [1] [2].

Microemulsion Advantages and Supporting Evidence

Microemulsions are thermodynamically stable, transparent dispersions with ultra-small droplet sizes (typically 10-100 nm), which contribute to their enhanced penetration ability [3].

  • Enhanced Skin Retention and Permeation: The small droplet size of microemulsions creates a high surface area for drug interaction with the skin, promoting diffusion. Furthermore, the components of the microemulsion (such as surfactants and oils) can act as penetration enhancers by disrupting the structure of the skin's outermost layer, the stratum corneum, facilitating drug delivery [1] [3].
  • Evidence from Other Antifungal Agents: While direct head-to-head studies comparing this compound microemulsion to a conventional cream are limited in the public domain, research on other hydrophobic drugs strongly supports the superiority of the microemulsion form. A study on clotrimazole found that both a microemulsion and a microemulsion-based gel showed remarkably higher drug retention in the skin compared to a conventional cream, with no drug detected in the receptor fluid below the skin, indicating a favorable localized effect [4].
  • Suitability for Poorly Soluble Drugs: Microemulsions are particularly effective for increasing the solubility and skin delivery of lipophilic (oil-soluble) drugs, which aligns with the development goals for topical this compound [3].

Experimental Protocols for Permeation Assessment

The following workflow outlines the standard methodology used in research to evaluate the skin permeation of topical formulations like microemulsions.

Start Preparation of Formulation A Prepare skin model (e.g., excised rat skin) Start->A B Set up Franz diffusion cell A->B C Apply formulation to donor chamber B->C D Sample from receiver chamber at intervals C->D E Analyze samples (e.g., UV Spectrophotometry) D->E End Calculate permeation parameters (Jss, Kp, Tlag) E->End

The key steps involved are [1]:

  • Skin Model Preparation: Excised abdominal skin from animal models (e.g., Wistar rats) is carefully prepared, cleaned of subcutaneous fat, and stored frozen until use. The skin thickness is standardized [1].
  • Franz Diffusion Cell Setup: The skin membrane is mounted between the donor and receiver chambers of a Franz diffusion cell. The receiver chamber is filled with a suitable buffer (e.g., phosphate buffer, pH 7.4) and maintained at body temperature (37°C) with constant stirring [1].
  • Sample Application and Analysis: A defined amount of the test formulation (e.g., microemulsion) is applied to the skin surface in the donor chamber. Samples are automatically or manually withdrawn from the receiver chamber at predetermined time intervals over 24 hours and analyzed for drug content using a validated method like UV spectrophotometry [1].
  • Data Calculation: The amount of drug permeated is used to calculate key parameters like steady-state permeability rate (Jss), permeability coefficient (Kp), and lag time (Tlag) [1].

Key Takeaways for Researchers

  • Proven Formulation Strategy: this compound microemulsion is a promising and efficient vehicle for topical delivery, with optimized formulations showing high permeation potential and commercialization viability [1] [2].
  • Mechanism of Enhancement: The superior permeation is attributed to the nanoscale droplet size and the penetration-enhancing properties of the microemulsion components, which work synergistically to improve drug delivery into the skin [1] [3].
  • Favorable Safety Profile: Topical application of this compound aims to provide localized effects, such as skin brightening for melasma treatment, while minimizing systemic exposure and the adverse effects associated with oral administration [1] [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

LEAFLETS FROM ALCOHOL
WHITE TO PALE BUFF, CRYSTALLINE SUBSTANCE; STARCH-LIKE IN APPEARANCE & TO TOUCH

XLogP3

-0.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

114.02516937 Da

Monoisotopic Mass

114.02516937 Da

Boiling Point

280 °C WITH SOME DECOMP

Heavy Atom Count

7

LogP

-0.34 (LogP)
log Kow = -0.34
-0.2

Odor

FAINT, CHARACTERISTIC

Decomposition

When heated to decomposition it emits very toxic fumes of nitroxides and sulfoxides.

Appearance

Solid powder

Melting Point

143-146 °C
146-148 °C
146 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

554Z48XN5E

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 56 of 57 companies with hazard statement code(s):;
H302 (17.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (85.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (82.14%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

In the United States, methimazole is indicated for the treatment of hyperthyroidism in patients with Graves' disease or toxic multinodular goiter for whom thyroidectomy or radioactive iodine therapy are not appropriate treatment options. Methimazole is also indicated for the amelioration of hyperthyroid symptoms in preparation for thyroidectomy or radioactive iodine therapy. In Canada, methimazole carries the above indications and is also indicated for the medical treatment of hyperthyroidism regardless of other available treatment options.
Methimazole was approved for medical use in the United States in 1950 under the brand name Tapazole by the U.S. Food and Drug Administration (FDA). Since then, methimazole has emerged as one of the most extensively prescribed medications for managing hyperthyroidism, particularly in cases where surgical or radioactive iodine therapy is unsuitable. Methimazole has a chemical formula of C4H6N2S and a molecular weight of 114.17 g/mol. The structure of methimazole features a 5-membered imidazole ring with a methyl group at position 1 and a thione group at position 2.

Livertox Summary

Methimazole is an antithyroid medication which is now considered the first line agent for medical therapy of hyperthyroidism and Graves disease. Methimazole has been linked to serum aminotransferase elevations during therapy as well as to a clinically apparent, idiosyncratic liver injury that is typically cholestatic and self-limited in course.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antithyroid Agents; Thionamides
Antithyroid Agents

Therapeutic Uses

Antithyroid Agents
METHIMAZOLE IS APPROX 10 TIMES AS POTENT AS PROPYLTHIOURACIL & IS MORE PROMPT IN ELICITING ANTITHYROID RESPONSE. DRUG ALSO EXHIBITS MORE PROLONGED ACTION THAN PROPYLTHIOURACIL...
...USED IN TREATMENT OF HYPERTHYROIDISM...(1) AS DEFINITIVE TREATMENT, TO CONTROL DISORDER IN ANTICIPATION OF SPONTANEOUS REMISSION IN GRAVE'S DISEASE; (2) IN CONJUNCTION WITH RADIOIODINE, TO HASTEN RECOVERY WHILE AWAITING EFFECTS OF RADIATION; & (3) TO CONTROL DISORDER IN PREPN FOR SURGICAL TREATMENT. /ANTITHYROID DRUGS/
THERE ARE NO COMMERCIAL PREPN AVAIL FOR PARENTERAL USE IN RARE EVENT THAT TREATMENT CANNOT BE GIVEN BY MOUTH. FOR THIS EVENTUALITY & FOR EXPTL PURPOSES, FREELY WATER-SOL COMPD, METHIMAZOLE, CAN BE DISSOLVED IN SALINE SOLN & STERILIZED BY HEAT.
Methimazole /is/ indicated in the treatment of hyperthyroidism, including prior to surgery or radiotherapy, and as adjunct in the treatment of thyrotoxicosis or thyroid storm. Propylthiouracil may be preferred over methimazole for use in thyroid storm, since propylthiouracil inhibits peripheral conversion of thyroxine (T4) to triiodothyronine (T3). /Included in US product labeling/

Pharmacology

Methimazole inhibits the synthesis of thyroid hormones resulting in an alleviation of hyperthyroidism.[L8336][L8339] Onset of action occurs within 12 to 18 hours, and its duration of action is 36 to 72 hours, likely due to concentration of methimazole and some metabolites within the thyroid gland after administration.[A184643] The most serious potential side effect of methimazole therapy is agranulocytosis, and patients should be instructed to monitor for, and report, any signs or symptoms of agranulocytosis such as fever or sore throat. Other cytopenias may also occur during methimazole therapy. There also exists the potential for severe hepatic toxicity with the use of methimazole, and monitoring for signs and symptoms of hepatic dysfunction, such as jaundice, anorexia, pruritus, and elevation in liver transaminases, is prudent in patients using this therapy.[L8336,L8339]
Methimazole is a thioamide inhibitor of the enzyme thyroid peroxidase (TPO), with antithyroid activity. Upon administration, methimazole inhibits the metabolism of iodide and the iodination of tyrosine residues in the thyroid hormone precursor thyroglobulin by TPO; this prevents the synthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4).

MeSH Pharmacological Classification

Antithyroid Agents

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H03 - Thyroid therapy
H03B - Antithyroid preparations
H03BB - Sulfur-containing imidazole derivatives
H03BB02 - Thiamazole

Mechanism of Action

Methimazole's primary mechanism of action appears to be interference in an early step in thyroid hormone synthesis involving thyroid peroxidase (TPO), however the exact method through which methimazole inhibits this step is unclear. TPO, along with hydrogen peroxide, normally catalyzes the conversion of iodide to iodine and then further catalyzes the incorporation of this iodine onto the 3 and/or 5 positions of the phenol rings of tyrosine residues in thyroglobulin. These thyroglobulin molecules then degrade within thyroid follicular cells to form either thyroxine (T4) or tri-iodothyronine (T3), which are the main hormones produced by the thyroid gland. Methimazole may directly inhibit TPO, but has been shown in vivo to instead act as a competitive substrate for TPO, thus becoming iodinated itself and interfering with the iodination of thyroglobulin. Another proposed theory is that methimazole’s sulfur moiety may interact directly with the iron atom at the centre of TPO’s heme molecule, thus inhibiting its ability to iodinate tyrosine residues. Other proposed mechanisms with weaker evidence include methimazole binding directly to thyroglobulin or direct inhibition of thyroglobulin itself.
ANTITHYROID DRUGS INHIBIT FORMATION OF THYROID HORMONE LARGELY BY INTERFERING WITH INCORPORATION OF IODINE INTO ORGANIC FORM. ...IMPLIES THAT THEY INTERFERE WITH OXIDATION OF IODIDE ION.../WHICH/ IS PROBABLY BROUGHT ABOUT BY PEROXIDASE. /ANTITHYROID DRUGS/
ANTITHYROID DRUGS INHIBIT THE FORMATION OF THYROID HORMONES BY ITERFERING WITH THE INCORPORATION OF IODINE INTO TYROSYL RESIDUES OF THYROGLOBULIN; THEY ALSO INHIBIT THE COUPLING OF THESE IODOTYROSYL RESIDUES TO FORM IODOTHYRONINES.
Methimazole inhibits the synthesis of thyroid hormones by interfering with the incorporation of iodine into tyrosyl residues of thyroglobulin; the drug also inhibits the coupling of these iodotyrosyl residues to form iodothyronine. Although the exact mechanism(s) has not been fully elucidated, methimazole may interfere with the oxidation of iodide ion and iodotyrosyl groups. Based on limited evidence, it appears that the coupling reaction is more sensitive to antithyroid agents than the iodination reaction. Methimazole does not inhibit the action of thyroid hormones already formed and present in the thyroid gland or circulation nor does the drug interfere with the effectiveness of exogenously administered thyroid hormones.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Peroxidase [EC:1.11.1.-]
TPO [HSA:7173] [KO:K00431]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

60-56-0

Absorption Distribution and Excretion

Absorption of methimazole after oral administration is rapid and extensive, with an absolute bioavailability of approximately 0.93 and a Tmax ranging from 0.25 to 4.0 hours. Cmax is slightly, but not significantly, higher in hyperthyroid patients, and both Cmax and AUC are significantly affected by the oral dose administered.
Urinary excretion of unchanged methimazole has been reported to be between 7% and 12%. Elimination via feces appears to be limited, with a cumulative fecal excretion of 3% after administration of methimazole. Enterohepatic circulation also appears to play a role in the elimination of methimazole and its metabolites, as significant amounts of these substances are found in the bile post-administration.
The apparent volume of distribution of methimazole has been reported as roughly 20 L. Following oral administration, methimazole is highly concentrated in the thyroid gland - intrathyroidal methimazole levels are approximately 2 to 5 times higher than peak plasma levels, and remain high for 20 hours after ingestion.
Following a single intravenous bolus injection of 10mg of methimazole, clearance was found to be 5.70 L/h. Renal impairment does not appear to alter clearance of methimazole, but patients with hepatic impairment showed a reduction in clearance roughly proportional to the severity of their impairment - moderate insufficiency resulted in a clearance of 3.49 L/h, while severe insufficiency resulted in a clearance of 0.83 L/h. There does not appear to be any significant differences in clearance based on thyroid status (i.e. no difference between euthyroid and hyperthyroid patients).
FOUR DAYS AFTER IV ADMIN OF (14)C-METHIMAZOLE TO RATS, RETENTION OF (14)C WAS GREATEST IN THYROID & ADRENALS; 76% OF DOSE HAD BEEN EXCRETED IN URINE & 6% IN FECES.
(14)C-METHIMAZOLE RADIOACTIVITY CONCENTRATES MORE IN THE THYROID THAN IN ANY OTHER TISSUE, WITH THYROID:PLASMA RATIO REACHING 62.5 AFTER 4 DAYS' CONTINUOUS DOSING.
COMPLETE ABSORPTION...FROM ORAL DOSES...DEMONSTRATED IN RATS. ...IS NEGLIGIBLY BOUND TO PLASMA PROTEINS &...EXHIBITS SINGLE-COMPARTMENT KINETICS EVEN AFTER IV DOSES. ...ATTRIBUTED TO FASTER TISSUE PENETRATION BY METHIMAZOLE DUE TO ITS HIGHER LIPID:WATER PARTITION COEFFICIENT.
BILIARY EXCRETION OF RADIOACTIVITY FROM...(35)S-METHIMAZOLE...AMOUNTED TO ONLY 21%...OF IV DOSES. BILIARY RADIOACTIVITY WAS ALMOST ENTIRELY DUE TO METABOLITES...
For more Absorption, Distribution and Excretion (Complete) data for METHIMAZOLE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Methimazole is rapidly and extensively metabolized by the liver, mainly via the CYP450 and FMO enzyme systems. Several metabolites have been identified, though the specific enzyme isoforms responsible for their formation are not entirely clear. One of the first methimazole metabolites identified, 3-methyl-2-thiohydantoin, may contribute to antithyroid activity - its antithyroid activity has been demonstrated in rats and may explain the prolonged duration of iodination inhibition following administration despite methimazole's relatively short half-life. A number of metabolites have been investigated as being the culprits behind methimazole-induced hepatotoxicity. Both glyoxal and N-methylthiourea have established cytotoxicity and are known metabolic products of methimazole's dihydrodiol intermediate. Sulfenic and sulfinic acid derivatives of methimazole are thought to be the ultimate toxicants responsible for hepatotoxicity, though their origin is unclear - they may arise from direct oxidation of methimazole via FMO, or from oxidation of N-methylthiourea further downstream in the metabolic process.
ADMIN...TO SPRAGUE-DAWLEY RATS...UP TO 21% OF DOSE...EXCRETED UNCHANGED IN 24-HR URINE, IN WHICH MAJOR METABOLITE WAS...GLUCURONIDE (36-48%); REMAINING URINARY METABOLITE HAS NOT BEEN IDENTIFIED.
INCUBATION OF METHIMAZOLE WITH RAT HEPATIC MICROSOMES LED TO FORMATION OF 3-METHYL-2-THIOHYDANTOIN & N-METHYLIMIDAZOLE.

Wikipedia

Methimazole
Thiamazole

Drug Warnings

...WOMEN TAKING THESE AGENTS SHOULD NOT BREAST-FEED THEIR INFANTS. /ANTITHYROID DRUGS/
BECAUSE AGRANULOCYTOSIS CAN DEVELOP RAPIDLY, PERIODIC WHITE-CELL COUNTS ARE OF LITTLE HELP. PATIENTS SHOULD IMMEDIATELY REPORT DEVELOPMENT OF SORE THROAT OR FEVER, WHICH USUALLY HERALDS ONSET OF THIS REACTION.
MAIN DRAWBACK TO THERAPY WITH ANTITHYROID DRUGS IS HIGH INCIDENCE OF RELAPSE WHEN TREATMENT IS STOPPED. ... FREQUENT TAKING OF MEDICATION FOR LONG PERIODS OF TIME IS ANOTHER DISADVANTAGE &, ALTHOUGH UNTOWARD REACTIONS...ARE NOT FREQUENT & RARELY SERIOUS, THEY CONSTITUTE FURTHER DISADVANTAGE.
CROSS SENSITIVITY TO OTHER THIOAMIDE DERIVATIVES MAY OCCUR IN SUSCEPTIBLE PT.
For more Drug Warnings (Complete) data for METHIMAZOLE (13 total), please visit the HSDB record page.

Biological Half Life

Following a single intravenous bolus injection of 10mg of methimazole, the t1/2 of the distribution phase was 0.17 hours and the t1/2 of the elimination phase was 5.3 hours. Methimazole's primary active metabolite, 3-methyl-2-thiohydantoin, has a half-life approximately 3 times longer than its parent drug. Renal impairment does not appear to alter the half-life of methimazole, but patients with hepatic impairment showed an increase in half-life roughly proportional to the severity of their impairment - moderate insufficiency resulted in a elimination t1/2 of 7.1 hours, while severe insufficiency resulted in an elimination t1/2 of 22.1 hours. There does not appear to be any significant differences in half-life based on thyroid status (i.e. no difference between euthyroid and hyperthyroid patients).
Plasma half-life is 3-5 hr
The elimination half-life of methimazole reportedly ranges from about 5-13 hours.
T/2...IN PLASMA...FOR METHIMAZOLE IS ABOUT 4-6 HR. ...

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

PREPD BY TREATING AMINOACETALDEHYDE DIETHYL ACETAL WITH METHYL ISOTHIOCYANATE; FROM THIOCYANIC ACID & N-SUBSTITUTED AMINO ACETALS.

General Manufacturing Information

2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: ACTIVE

Analytic Laboratory Methods

A NMR SPECTROMETRIC ANALYSIS OF METHIMAZOLE IN PURE STATE & IN TABLETS IS DESCRIBED.
COLUMN CHROMATOGRAPHY; SPECTROPHOTOMETRY.
AOAC Method 967.32. Methimazole in Drugs. Infrared Spectrophotometric Method.

Clinical Laboratory Methods

MEASUREMENT OF METHIMAZOLE IN HUMAN PLASMA USING GAS-LIQUID CHROMATOGRAPHY. LIMIT OF DETECTION WAS 30 NG/ML OF PLASMA.
DETERMINATION OF METHIMAZOLE IN PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. SENSITIVITY OF METHOD ALLOWED DETECTION OF A CONCN AS LOW AS 5 NG/ML OF PLASMA. NO INTERFERENCE WITH OTHER BIOLOGICAL PRODUCTS WAS DETECTED.
DETERMINATION OF METHIMAZOLE IN PLASMA USING GAS CHROMATOGRAPHY-MASS SPECTROMETRY AFTER EXTRACTIVE ALKYLATION. PRECISION OF METHOD AT LEVEL OF 5 NG METHIMAZOLE/ML OF PLASMA WAS 6%.

Storage Conditions

Commercially available methimazole tablets should be stored in well-closed, light-resistant containers at a temperature less than 40 °C, preferably between 15 and 30 °C.

Interactions

...BILIARY EXCRETION WAS INCREASED BY PENTOBARBITAL. ADMIN OF BOTH PROPYLTHIOURACIL & METHIMAZOLE CAUSES INCR SERUM TRI-IODOTHYRONINE (T3):THYROXINE 1(T4) RATIO IN PT, OWING EITHER TO DIRECT ACTION ON THYROID GLAND OR TO INCR PERIPHERAL DEIODINATION OF T4 TO T3.
Hyperthyroid patients have exhibited increased metabolic clearance of aminophylline and theophyline, which returned to normal as the patients became euthyroid; decreased dose of aminophylline, oxtriphylline, or theophylline may be necessary as patients become euthyroid. /Antithyroid agents/
Iodide or iodine excess may decrease response to antithyroid agents, requiring an increase in dosage or longer duration of therapy with antithyroid agents; amiodarone contains 37% iodine by weight, and therefore its use significantly increases iodine intake; iodine deficiency may increase response to antithyroid agents requiring a decrease in dosage or shorter duration of therapy with antithyroid agents. /Antithyroid agents/
As thyroid and metabolic status of patient decreases toward normal, response to oral anticoagulants may decrease; however, if thioamide-induced hypoprothrombinemia occurs, anticoagulant effect may be enhanced; adjustment of oral anticoagulant dosage on the basis of prothrombin time is recommended. /Antithyroid agents/
For more Interactions (Complete) data for METHIMAZOLE (6 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT

Dates

Last modified: 08-15-2023
1: Hill KE, Mills PC, Jones BR, Bolwell CF, Aberdein D, Chambers JP. Percutaneous absorption of methimazole: an in vitro study of the absorption pharmacokinetics for two different vehicles. J Vet Pharmacol Ther. 2015 Dec;38(6):581-9. doi: 10.1111/jvp.12213. Epub 2015 Feb 16. PubMed PMID: 25683868.
2: Hill KE, Chambers JP, Jones BR, Bolwell CF, Aberdein D, Mills PC. Trans-pinnal movement of methimazole: an in vitro study showing that methimazole can cross from the inner to outer pinna of cats. J Feline Med Surg. 2015 Dec;17(12):1005-11. doi: 10.1177/1098612X14567548. Epub 2015 Jan 19. PubMed PMID: 25600079.
3: Hill KE, Chambers JP, Jones BR, Bolwell CF, Aberdein D, Mills PC. Regional variations in percutaneous absorption of methimazole: an in vitro study on cat skin. J Vet Pharmacol Ther. 2015 Dec;38(6):616-8. doi: 10.1111/jvp.12220. Epub 2015 Feb 26. PubMed PMID: 25728360.
4: Chen QL, Luo Z, Shi X, Wu K, Zhuo MQ, Song YF, Hu W. Dietary methimazole-induced hypothyroidism reduces hepatic lipid deposition by down-regulating lipogenesis and up-regulating lipolysis in Pelteobagrus fulvidraco. Gen Comp Endocrinol. 2015 Jun-Jul;217-218:28-36. doi: 10.1016/j.ygcen.2015.05.006. Epub 2015 May 15. PubMed PMID: 25985894.
5: Dorraji PS, Jalali F. Sensitive amperometric determination of methimazole based on the electrocatalytic effect of rutin/multi-walled carbon nanotube film. Bioelectrochemistry. 2015 Feb;101:66-74. doi: 10.1016/j.bioelechem.2014.07.009. Epub 2014 Aug 12. PubMed PMID: 25128894.
6: Heidari R, Niknahad H, Jamshidzadeh A, Azarpira N, Bazyari M, Najibi A. Carbonyl traps as potential protective agents against methimazole-induced liver injury. J Biochem Mol Toxicol. 2015 Apr;29(4):173-81. doi: 10.1002/jbt.21682. Epub 2014 Dec 24. Erratum in: J Biochem Mol Toxicol. 2015 Aug;29(8):398. Dosage error in article text. PubMed PMID: 25545158.
7: Cheung CL, Sing CW, Tang CS, Cheng VK, Pirmohamed M, Choi CH, Hung CS, Lau EY, Lee KF, Mak MW, Leung JY, Wong TW, Ho AY, Chan KW, Hung V, Tam V, Siu SC, Pang HK, Wat WZ, Lee HH, Chung CT, Hue RS, Sham PC, Cheung BM, Wong IC, Tan KC, Kung A. HLA-B*38:02:01 predicts carbimazole/methimazole-induced agranulocytosis. Clin Pharmacol Ther. 2016 May;99(5):555-61. doi: 10.1002/cpt.309. Epub 2016 Jan 12. PubMed PMID: 26599303.
8: Kruljac I, Solter D, Vrkljan AM, Solter M. Remission of Graves' disease is not related to early restoration of euthyroidism with high-dose methimazole therapy. Endocr Res. 2015;40(1):25-8. doi: 10.3109/07435800.2014.914038. Epub 2014 May 15. PubMed PMID: 24833206.
9: Urquiza NM, Islas MS, Ariza ST, Jori N, Martínez Medina JJ, Lavecchia MJ, López Tévez LL, Lezama L, Rojo T, Williams PA, Ferrer EG. Anti-thyroid and antifungal activities, BSA interaction and acid phosphatase inhibition of methimazole copper(II) complexes. Chem Biol Interact. 2015 Mar 5;229:64-72. doi: 10.1016/j.cbi.2014.12.036. Epub 2015 Jan 29. PubMed PMID: 25641192.
10: Alapati A, Deosarkar SP, Lanier OL, Qi C, Carlson GE, Burdick MM, Schwartz FL, McCall KD, Bergmeier SC, Goetz DJ. Simple modifications to methimazole that enhance its inhibitory effect on tumor necrosis factor-α-induced vascular cell adhesion molecule-1 expression by human endothelial cells. Eur J Pharmacol. 2015 Mar 15;751:59-66. doi: 10.1016/j.ejphar.2015.01.032. Epub 2015 Jan 29. PubMed PMID: 25641748; PubMed Central PMCID: PMC5019189.
11: Aldridge C, Behrend EN, Martin LG, Refsal K, Kemppainen RJ, Lee HP, Chciuk K. Evaluation of thyroid-stimulating hormone, total thyroxine, and free thyroxine concentrations in hyperthyroid cats receiving methimazole treatment. J Vet Intern Med. 2015 May-Jun;29(3):862-8. doi: 10.1111/jvim.12575. Epub 2015 Apr 1. PubMed PMID: 25832129; PubMed Central PMCID: PMC4895416.
12: Kaysin A, Viera AJ. A case of atypical Bartonella henselae infection in a patient with methimazole-induced agranulocytosis. BMJ Case Rep. 2015 Aug 27;2015. pii: bcr2015209314. doi: 10.1136/bcr-2015-209314. PubMed PMID: 26315358.
13: Stafford D, Vaidyanathan P, Kaplowitz P. Children with hyperthyroidism younger than age 7 require higher mg/kg doses of methimazole to normalize free T4 compared to older children. J Pediatr Endocrinol Metab. 2015 Nov 1;28(11-12):1339-42. doi: 10.1515/jpem-2015-0024. PubMed PMID: 26226121.
14: Yoshihara A, Noh JY, Watanabe N, Mukasa K, Ohye H, Suzuki M, Matsumoto M, Kunii Y, Suzuki N, Kameda T, Iwaku K, Kobayashi S, Sugino K, Ito K. Substituting Potassium Iodide for Methimazole as the Treatment for Graves' Disease During the First Trimester May Reduce the Incidence of Congenital Anomalies: A Retrospective Study at a Single Medical Institution in Japan. Thyroid. 2015 Oct;25(10):1155-61. doi: 10.1089/thy.2014.0581. Epub 2015 Aug 28. PubMed PMID: 26222916.
15: Hill KE, Gieseg MA, Bridges J, Chambers JP. The pharmacokinetics of methimazole in a novel lipophilic formulation administered transdermally to healthy cats. N Z Vet J. 2014 Jul;62(4):208-13. doi: 10.1080/00480169.2013.875990. Epub 2014 Feb 28. PubMed PMID: 24350893.

Explore Compound Types